molecular formula C8H5ClN2O2 B170554 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 138642-97-4

6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B170554
CAS No.: 138642-97-4
M. Wt: 196.59 g/mol
InChI Key: LXRDUEDQFSBROM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid is a versatile chemical building block with the molecular formula C8H5ClN2O2 and a molecular weight of 196.59 g/mol (Anhydrous) . This compound is of significant interest in scientific research and development, primarily serving as a key synthetic intermediate in pharmaceutical chemistry . Its core value lies in its potential for the construction of more complex molecules, particularly in the discovery and development of new active pharmaceutical ingredients (APIs). The presence of both a carboxylic acid functional group and a chloro-substituted imidazopyridine ring system in its structure, represented by the SMILES notation OC(=O)C1=CN=C2C=CC(Cl)=CN12 , makes it a suitable precursor for further derivatization through various coupling reactions and heterocyclic chemistry transformations. The compound is characterized by its CAS Number 138642-97-4 and MDL Number MFCD07021509 . For safe handling, please note the GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Recommended safety precautions include using personal protective equipment and handling only in a well-ventilated area. This product is offered as a hydrate, typically with a stated purity of 95% . It is slightly soluble in water and should be stored sealed in a dry environment at cool ambient temperatures of 2-8°C to ensure long-term stability . It is incompatible with strong oxidizing agents . Intended Use: This product is provided exclusively for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human or veterinary use .

Properties

IUPAC Name

6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-1-2-7-10-3-6(8(12)13)11(7)4-5/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRDUEDQFSBROM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801235545
Record name 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801235545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138642-97-4
Record name 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138642-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801235545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research and drug development. Due to its structural motifs, this molecule is a valuable scaffold for the synthesis of novel therapeutic agents. This document summarizes available data on its core physicochemical characteristics, outlines relevant experimental protocols, and visualizes its potential mechanism of action through a key signaling pathway.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is limited in publicly accessible literature, the following tables summarize the available information and provide estimated values based on closely related compounds.

Table 1: General and Physical Properties

PropertyValueSource/Comment
Molecular Formula C₈H₅ClN₂O₂[1][2]
Molecular Weight 196.59 g/mol [1][2][3]
Appearance Yellow to brown powderBased on the 2-carboxylic acid isomer[2]
Melting Point Data not available
Boiling Point Data not available
Solubility Slightly soluble in water[1][4]

Table 2: Ionization and Lipophilicity

PropertyValueSource/Comment
pKa ~4.2 (Estimated)Based on 6-chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid[5]
logP ~2.6 (Estimated)Based on the computed XLogP3 value for 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid[6]

Experimental Protocols

Detailed experimental protocols for the synthesis and physicochemical characterization of this compound are not extensively reported. However, based on established chemical principles and analogous compounds, the following methodologies can be applied.

Synthesis Protocol: Hydrolysis of 6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile

A common and effective method for the synthesis of this compound is the acidic hydrolysis of its corresponding nitrile precursor.[7]

Workflow for Synthesis

start Start: 6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile reflux Reflux with concentrated H₂SO₄ for 6 hours start->reflux Step 1 hydrolysis Hydrolysis of the nitrile group reflux->hydrolysis Step 2 neutralization Neutralization and Precipitation hydrolysis->neutralization Step 3 isolation Isolation of crude product neutralization->isolation Step 4 purification Purification (e.g., recrystallization) isolation->purification Step 5 end End Product: this compound purification->end Step 6 cluster_melting_point Melting Point cluster_pka pKa cluster_logp logP sample Purified this compound mp_apparatus Capillary Melting Point Apparatus sample->mp_apparatus pka_titration Potentiometric Titration sample->pka_titration logp_shake_flask Shake-Flask Method (n-octanol/water) sample->logp_shake_flask mp_measurement Measure melting range mp_apparatus->mp_measurement pka_analysis Analyze titration curve pka_titration->pka_analysis logp_analysis Quantify concentration in each phase (e.g., UV-Vis) logp_shake_flask->logp_analysis GGPP Geranylgeranyl Pyrophosphate (GGPP) RGGT Rab Geranylgeranyl Transferase (RGGT) GGPP->RGGT Rab Unprenylated Rab Protein (e.g., Rab11A) Rab->RGGT PrenylatedRab Prenylated Rab Protein RGGT->PrenylatedRab Geranylgeranylation Compound This compound (or derivative) Compound->RGGT Inhibits Membrane Cellular Membranes PrenylatedRab->Membrane Membrane Anchoring VesicularTransport Vesicular Transport Membrane->VesicularTransport Enables CellProliferation Cell Proliferation & Survival VesicularTransport->CellProliferation Supports Inhibition Inhibition Disruption Disruption

References

6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical identity, structural information, and relevant (though limited) biological context, addressing the core requirements for researchers in the field.

Chemical Identity and Molecular Structure

This compound is a substituted imidazopyridine, a class of nitrogen-containing heterocyclic compounds recognized for their diverse pharmacological activities.

CAS Number: 138642-97-4[1]

Molecular Formula: C₈H₅ClN₂O₂

Molecular Weight: 196.59 g/mol [1]

The molecular structure consists of a fused imidazo[1,2-a]pyridine bicyclic system with a chlorine atom substituted at the 6-position and a carboxylic acid group at the 3-position. Some commercial sources may also offer this compound in its hydrate form.

Molecular Structure:

Caption: Molecular Structure of this compound

Physicochemical and Analytical Data

Detailed, publicly available experimental data such as Nuclear Magnetic Resonance (NMR), Infrared (IR), or High-Performance Liquid Chromatography (HPLC) spectra for this compound are not readily found in the surveyed literature. Researchers are advised to acquire this data upon procurement of the compound. For reference, typical spectral characteristics for the parent imidazo[1,2-a]pyridine scaffold and related carboxylic acids are summarized below.

Table 1: General Spectroscopic Data for Related Imidazo[1,2-a]pyridine Derivatives

Spectroscopic TechniqueCharacteristic FeaturesReference
¹H NMR Aromatic protons typically appear in the δ 7.0-9.0 ppm range. The carboxylic acid proton is expected to be a broad singlet at δ 10-13 ppm.[2][3]
¹³C NMR Aromatic carbons generally resonate between δ 110-150 ppm. The carboxylic acid carbonyl carbon is anticipated in the δ 160-180 ppm region.[2][3]
IR Spectroscopy A broad O-H stretch from the carboxylic acid is expected around 2500-3300 cm⁻¹. A strong C=O stretch should appear between 1680-1710 cm⁻¹.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound (CAS 138642-97-4) is not explicitly available in the reviewed scientific literature. However, the synthesis of the imidazo[1,2-a]pyridine scaffold is well-documented and typically involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.

General Synthetic Strategy for Imidazo[1,2-a]pyridine-3-carboxylic Acids:

The synthesis would likely proceed via a multi-step route, potentially starting from a substituted 2-aminopyridine. A plausible, though unverified, synthetic workflow is outlined below.

G General Synthetic Workflow for Imidazo[1,2-a]pyridine-3-carboxylic Acids cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Purification cluster_3 Final Product 2-Amino-5-chloropyridine 2-Amino-5-chloropyridine Cyclocondensation Cyclocondensation 2-Amino-5-chloropyridine->Cyclocondensation alpha-Keto acid derivative alpha-Keto acid derivative alpha-Keto acid derivative->Cyclocondensation Hydrolysis (if ester intermediate) Hydrolysis (if ester intermediate) Cyclocondensation->Hydrolysis (if ester intermediate) Ester formation Workup Workup Cyclocondensation->Workup Direct formation Hydrolysis (if ester intermediate)->Workup Chromatography/Recrystallization Chromatography/Recrystallization Workup->Chromatography/Recrystallization This compound This compound Chromatography/Recrystallization->this compound

Caption: A plausible synthetic workflow for the target compound.

Note: This represents a generalized pathway. The actual synthesis may require specific reagents, catalysts, and reaction conditions that would need to be determined through experimental optimization.

Biological Activity and Potential Applications

While specific biological data for this compound is scarce in publicly accessible literature, the imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry. Derivatives of this core have shown a broad range of biological activities.

Table 2: Reported Biological Activities of Imidazo[1,2-a]pyridine Derivatives

Biological ActivityDescriptionReference
Anticancer Imidazo[1,2-a]pyridine derivatives have been investigated as potential anticancer agents, with some showing activity against various cancer cell lines. The proposed mechanisms can involve apoptosis induction through pathways involving cytochrome c release and caspase activation.[4]
Anti-inflammatory Certain derivatives have been explored for their anti-inflammatory properties.[5]
Antimicrobial The scaffold has been a basis for the development of compounds with antibacterial and antifungal activities.
Enzyme Inhibition The imidazo[1,2-a]pyridine core serves as a scaffold for designing inhibitors of various enzymes, including kinases.[5]

The presence of the carboxylic acid moiety on the 3-position of the ring system provides a handle for further chemical modifications, such as amide bond formation, which is a common strategy in drug design to modulate properties like solubility, cell permeability, and target binding affinity.

Signaling Pathway Involvement

There is no specific information available in the reviewed literature detailing the involvement of this compound in any particular signaling pathway. However, based on the activities of related compounds, it could potentially interact with pathways relevant to cancer and inflammation. For instance, some imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis in cancer cells through the intrinsic pathway.

G Hypothetical Apoptotic Pathway Involvement Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative Mitochondria Mitochondria Imidazo[1,2-a]pyridine Derivative->Mitochondria Induces stress Cytochrome c release Cytochrome c release Mitochondria->Cytochrome c release Caspase-9 activation Caspase-9 activation Cytochrome c release->Caspase-9 activation Caspase-3 activation Caspase-3 activation Caspase-9 activation->Caspase-3 activation Apoptosis Apoptosis Caspase-3 activation->Apoptosis

Caption: A generalized intrinsic apoptosis pathway potentially modulated by some imidazo[1,2-a]pyridine derivatives.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The synthesis and handling of this chemical should only be performed by qualified professionals in a laboratory setting with appropriate safety precautions. The biological activities mentioned are based on related compounds and may not be representative of this compound itself. Further research is required to fully elucidate its properties and potential applications.

References

Technical Guide: Spectral Analysis of 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed guide to the spectral characteristics (NMR, IR, MS) of 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid. Due to the limited availability of direct experimental data in public literature, this guide combines theoretical predictions, data from analogous compounds, and established spectroscopic principles to serve as a robust reference for researchers.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₅ClN₂O₂

  • Molecular Weight: 196.59 g/mol

  • CAS Number: 29096-60-4 (Note: This CAS number is for the corresponding aldehyde, the carboxylic acid may not have a dedicated CAS number at this time).

The structure consists of a fused imidazo[1,2-a]pyridine heterocyclic system, which is a common scaffold in medicinal chemistry. A chlorine atom is substituted at the 6-position of the pyridine ring, and a carboxylic acid group is at the 3-position of the imidazole ring.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on data from analogous structures and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~12.0 - 13.0br s-1HCOOH
~8.5 - 8.6d~1.51HH-5
~8.2 - 8.3s-1HH-2
~7.6 - 7.7d~9.51HH-8
~7.3 - 7.4dd~9.5, ~1.51HH-7

Predicted in DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~165 - 170C=O (Carboxylic Acid)
~145 - 148C-8a
~140 - 143C-2
~128 - 131C-6
~125 - 128C-5
~120 - 123C-7
~118 - 121C-8
~115 - 118C-3

Predicted in DMSO-d₆

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
2500-3300Broad, StrongO-H StretchCarboxylic Acid
1680-1710StrongC=O StretchAromatic Carboxylic Acid
~1630, ~1580Medium-StrongC=C/C=N StretchImidazo[1,2-a]pyridine ring
1210-1320StrongC-O StretchCarboxylic Acid
900-960Broad, MediumO-H BendCarboxylic Acid
~800-850StrongC-H out-of-plane bendAromatic ring
~700-800StrongC-Cl StretchAryl Halide

Table 4: Predicted Mass Spectrometry Data

m/zRelative IntensityAssignment
196/198High[M]⁺ (Molecular ion, ~3:1 ratio for ³⁵Cl/³⁷Cl)
179/181Medium[M-OH]⁺
151/153Medium[M-COOH]⁺
124Medium[M-COOH-HCN]⁺ or [M-COOH-Cl]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a solid organic compound like this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound is likely to be soluble in it). Add a small amount of a reference standard (e.g., TMS) if not already present in the solvent.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Acquire a ¹³C NMR spectrum, typically requiring a larger number of scans for adequate signal-to-noise.

    • Consider performing 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm assignments.

3.2 Infrared (IR) Spectroscopy

  • Sample Preparation (Thin Solid Film):

    • Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like methylene chloride or acetone.[1]

    • Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[1]

  • Data Acquisition:

    • Place the salt plate in the sample holder of an FT-IR spectrometer.[1]

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.[1]

3.3 Mass Spectrometry (MS)

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI).[2]

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer, for example, via direct infusion or coupled with liquid chromatography (LC-MS).

    • Use an appropriate ionization technique, such as Electrospray Ionization (ESI) in positive or negative mode.[3]

    • Acquire a full scan mass spectrum to determine the molecular weight.

    • Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data for structural elucidation.[4]

Visualization of Methodologies and Interpretations

Diagram 1: Proposed Synthesis Workflow

A 5-Chloro-2-aminopyridine C Cyclization A->C B Ethyl 2-chloro-3-oxobutanoate B->C D Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate C->D Heat in Ethanol E Hydrolysis D->E aq. NaOH, then H+ F 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid E->F

A plausible synthetic route to a closely related analog.

Diagram 2: Logic of ¹H NMR Signal Assignment

cluster_pyridine_ring Pyridine Ring Protons cluster_imidazole_ring Imidazole Ring Protons cluster_acid_proton Carboxylic Acid Proton H5 H-5: Most deshielded aromatic proton due to proximity to N and Cl electron withdrawal. H7 H-7: Coupled to both H-8 (ortho) and H-5 (meta). H8 H-8: Coupled only to H-7 (ortho). H2 H-2: Singlet, deshielded by adjacent N. COOH COOH: Broad singlet, highly deshielded (10-13 ppm), exchanges with D₂O.

Key considerations for assigning proton NMR signals.

Diagram 3: Mass Spectrometry Fragmentation Pathway

M [M]⁺ m/z 196/198 M_OH [M-OH]⁺ m/z 179/181 M->M_OH - OH M_COOH [M-COOH]⁺ m/z 151/153 M->M_COOH - COOH Fragment1 Further Fragments e.g., loss of HCN or Cl M_COOH->Fragment1

Primary fragmentation patterns expected in ESI-MS.

References

Crystal Structure of 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the structural aspects of 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Due to the current unavailability of a published crystal structure for this compound in publicly accessible databases, this document presents a comprehensive analysis of a closely related derivative, (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile, for which crystallographic data is available. This analog shares the same 6-chloroimidazo[1,2-a]pyridine core, providing valuable insights into the probable molecular geometry and intermolecular interactions of the title compound. This guide also details the experimental protocol for the synthesis of this compound and discusses its potential applications in drug development.

Introduction

Imidazo[1,2-a]pyridine derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial attention from the pharmaceutical and medicinal chemistry communities. Their unique structural framework allows for diverse biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The title compound, this compound, is a key intermediate in the synthesis of various biologically active molecules. A thorough understanding of its three-dimensional structure is crucial for rational drug design and the development of novel therapeutic agents.

While a definitive crystal structure for this compound is not currently available in the public domain, this guide leverages the crystallographic data of a structurally similar compound to infer key structural features.

Synthesis of this compound

The synthesis of this compound can be achieved via the hydrolysis of its corresponding carbonitrile precursor, 6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile.

Experimental Protocol: Acidic Hydrolysis of 6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile

This protocol is based on established chemical transformations of nitriles to carboxylic acids.

Materials:

  • 6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water (H₂O)

  • Sodium Bicarbonate (NaHCO₃) or other suitable base

  • Ethyl Acetate

  • Standard laboratory glassware and equipment (reflux condenser, heating mantle, magnetic stirrer, filtration apparatus)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile in concentrated sulfuric acid.

  • Heat the mixture to reflux for a specified period (e.g., 6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, carefully pour the cooled reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The precipitated solid, this compound, is collected by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

A reported yield for this transformation is approximately 90%.[1]

Crystal Structure Analysis of a Closely Related Derivative

In the absence of a crystal structure for the title compound, we present the crystallographic data for (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile.[1][2] This molecule incorporates the same 6-chloroimidazo[1,2-a]pyridine scaffold, offering valuable insights into bond lengths, bond angles, and potential intermolecular interactions.

Crystallographic Data

The crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile was determined at a low temperature of 100 K.[1][2]

ParameterValue
Empirical Formula C₁₈H₁₅ClN₄
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.8933 (3)
b (Å) 12.0112 (3)
c (Å) 11.5938 (3)
α (°) 90
β (°) 98.453 (1)
γ (°) 90
Volume (ų) 1638.11 (7)
Z 4
Calculated Density (g/cm³) 1.353
Temperature (K) 100

Data sourced from a study on a closely related derivative.[1][2]

Molecular Geometry

The 6-chloroimidazo[1,2-a]pyridine moiety in the analyzed structure is nearly planar.[2] The planarity of this core is a key feature that would likely be conserved in the carboxylic acid derivative. The dihedral angle between the imidazo[1,2-a]pyridine ring system and the attached phenyl ring is 13.06 (5)°.[2]

Intermolecular Interactions

The crystal packing of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile is stabilized by a network of intermolecular hydrogen bonds and other non-covalent interactions.[1][2]

  • C—H···N and C—H···Cl Hydrogen Bonds: These interactions link the molecules into a network extending along the[3] direction.[1][2]

  • C—H···π and π–π Stacking Interactions: These forces further contribute to the cohesion of the crystal structure.[1][2]

For this compound, it is highly probable that the carboxylic acid group would introduce strong O—H···N or O—H···O hydrogen bonds, leading to the formation of dimers or extended chains, a common feature in the crystal structures of carboxylic acids.

Visualization of Methodologies

To facilitate a clearer understanding of the experimental and logical workflows, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization (Hypothetical) start 6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile hydrolysis Acidic Hydrolysis (Conc. H₂SO₄, Reflux) start->hydrolysis neutralization Neutralization (NaHCO₃) hydrolysis->neutralization filtration Vacuum Filtration neutralization->filtration purification Recrystallization filtration->purification product This compound purification->product dissolution Dissolution in suitable solvent product->dissolution evaporation Slow Evaporation / Cooling dissolution->evaporation crystals Single Crystals evaporation->crystals

Caption: Synthetic and hypothetical crystallization workflow for this compound.

Potential Signaling Pathways and Drug Development Applications

Imidazo[1,2-a]pyridine derivatives are known to interact with a variety of biological targets, suggesting their potential involvement in multiple signaling pathways. While the specific targets of this compound are not yet fully elucidated, its structural features make it a valuable scaffold for the design of inhibitors for various enzymes and receptors. The carboxylic acid moiety can act as a key hydrogen bond donor and acceptor, facilitating interactions with the active sites of target proteins.

logical_relationship compound This compound scaffold Imidazo[1,2-a]pyridine Core (Known Bioactivity) compound->scaffold functional_group Carboxylic Acid Group (H-bonding, Polarity) compound->functional_group drug_design Rational Drug Design scaffold->drug_design functional_group->drug_design synthesis Synthesis of Analogs drug_design->synthesis biological_screening Biological Screening (e.g., Kinase Assays) synthesis->biological_screening lead_compound Lead Compound Identification biological_screening->lead_compound drug_candidate Potential Drug Candidate lead_compound->drug_candidate

Caption: Logical workflow from core structure to potential drug candidate.

Conclusion

While the definitive crystal structure of this compound remains to be determined, analysis of a closely related derivative provides significant insights into its likely molecular geometry and packing behavior. The synthetic route to this important building block is well-established. The structural information, combined with the known biological activities of the imidazo[1,2-a]pyridine scaffold, underscores the potential of this compound and its derivatives in the development of novel therapeutics. Future crystallographic studies on the title compound are warranted to provide a more precise understanding of its solid-state structure and to further aid in structure-based drug design efforts.

References

Navigating the Physicochemical Landscape of 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the essential physicochemical properties of 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research and development.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a framework for determining and understanding the aqueous solubility and chemical stability of this molecule. While specific experimental data for this compound is not extensively available in public literature, this guide outlines the standard, industry-accepted methodologies for generating this critical information.

Solubility Profile

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and developability. The hydrate form of this compound has been described as slightly soluble in water.[3] However, a quantitative understanding across a range of conditions is paramount for formulation development.

Recommended Experimental Protocols for Solubility Determination

To robustly characterize the solubility of this compound, both thermodynamic and kinetic solubility assessments are recommended.

1.1.1. Thermodynamic Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability for even poorly soluble compounds.[4][5]

Experimental Protocol:

  • Preparation: Prepare a series of buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Addition of Compound: Add an excess amount of this compound to each buffer solution in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.[6]

  • Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (24 to 72 hours) to ensure equilibrium is reached.[5][7]

  • Phase Separation: Separate the undissolved solid from the solution via centrifugation or filtration. This step is critical for accurate measurement.[5]

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

1.1.2. Kinetic Solubility

Kinetic solubility provides a measure of how quickly a compound dissolves and is often used in early drug discovery for high-throughput screening.

Experimental Protocol:

  • Stock Solution: Prepare a concentrated stock solution of this compound in an organic solvent (e.g., DMSO).

  • Addition to Buffer: Add a small aliquot of the stock solution to the desired aqueous buffer.

  • Precipitation Monitoring: Monitor for the formation of a precipitate over a defined period (e.g., 2 to 24 hours) using techniques like nephelometry or UV-Vis spectroscopy. The highest concentration that remains clear is determined as the kinetic solubility.

Data Presentation: Solubility

The following tables provide a template for presenting the solubility data for this compound.

Table 1: Equilibrium Solubility of this compound

pHTemperature (°C)Solubility (µg/mL)Method
1.225Data to be determinedShake-Flask
4.525Data to be determinedShake-Flask
6.825Data to be determinedShake-Flask
7.425Data to be determinedShake-Flask
1.237Data to be determinedShake-Flask
4.537Data to be determinedShake-Flask
6.837Data to be determinedShake-Flask
7.437Data to be determinedShake-Flask

Table 2: Kinetic Solubility of this compound

Buffer SystemTime Point (hours)Kinetic Solubility (µM)
PBS, pH 7.42Data to be determined
PBS, pH 7.424Data to be determined

Visualization of Experimental Workflow

G Workflow for Equilibrium Solubility Determination A Prepare Buffer Solutions (e.g., pH 1.2, 4.5, 6.8, 7.4) B Add Excess Compound to Vials A->B C Agitate at Constant Temperature (24-72 hours) B->C D Phase Separation (Centrifugation/Filtration) C->D E Collect Supernatant/Filtrate D->E F Quantify Concentration (e.g., HPLC-UV) E->F G Report Equilibrium Solubility F->G

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

Understanding the chemical stability of this compound is crucial for determining appropriate storage conditions, shelf-life, and identifying potential degradation products. Forced degradation studies are a key component of this assessment, as outlined by the International Council for Harmonisation (ICH) guidelines.[8] These studies help in developing stability-indicating analytical methods and elucidating degradation pathways.[9][10]

Recommended Experimental Protocols for Stability Assessment (Forced Degradation)

Forced degradation studies involve exposing the compound to stress conditions more severe than accelerated stability testing.[8]

Experimental Protocol:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, or a mixture).

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80°C).

    • Basic Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature. The imidazole moiety in related structures can be susceptible to base-mediated autoxidation.[11]

    • Oxidative Degradation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80-100°C).

    • Photodegradation: Expose a solution to light according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be protected from light. The imidazole moiety can be sensitive to photodegradation in solution.[11]

  • Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours) or until significant degradation (e.g., 5-20%) is observed.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products. Mass spectrometry (LC-MS) should be used to identify the mass of the degradation products to help in structure elucidation.

Data Presentation: Stability

The results of the forced degradation studies can be summarized as follows.

Table 3: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ConditionTime (hours)% DegradationNumber of DegradantsMajor Degradant (RT/m/z)
Acidic Hydrolysis0.1 M HCl, 80°C24Data to be determinedData to be determinedData to be determined
Basic Hydrolysis0.1 M NaOH, 60°C8Data to be determinedData to be determinedData to be determined
Oxidative Degradation3% H₂O₂, RT24Data to be determinedData to be determinedData to be determined
Thermal Degradation (Solid)100°C72Data to be determinedData to be determinedData to be determined
Thermal Degradation (Solution)80°C24Data to be determinedData to be determinedData to be determined
PhotodegradationICH Q1B compliant light source24Data to be determinedData to be determinedData to be determined

Visualization of Experimental Workflow

G Workflow for Forced Degradation Study cluster_stress Stress Conditions A Acidic (e.g., 0.1M HCl, 80°C) Analysis Analyze Samples at Time Points (e.g., HPLC-UV, LC-MS) A->Analysis B Basic (e.g., 0.1M NaOH, 60°C) B->Analysis C Oxidative (e.g., 3% H2O2, RT) C->Analysis D Thermal (e.g., 80°C) D->Analysis E Photolytic (ICH Q1B) E->Analysis Start Prepare Solution of Compound Start->A Start->B Start->C Start->D Start->E Results Identify Degradation Pathway & Develop Stability-Indicating Method Analysis->Results

Caption: Workflow for Forced Degradation Study.

Conclusion

References

The Diverse Biological Landscape of Imidazo[1,2-a]pyridine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the burgeoning therapeutic potential of the imidazo[1,2-a]pyridine scaffold, this guide offers researchers, scientists, and drug development professionals a comprehensive overview of its multifaceted biological activities. From anticancer and antimicrobial to anti-inflammatory and central nervous system applications, this document details the quantitative data, experimental methodologies, and key signaling pathways that underscore the promise of these versatile heterocyclic compounds.

The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs.[1][2] Its unique chemical architecture allows for diverse substitutions, leading to a wide array of pharmacological properties. This guide provides a technical deep-dive into the key biological activities of imidazo[1,2-a]pyridine derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Anticancer Activity: Targeting Key Oncogenic Pathways

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.[3][4][5] Their mechanisms of action often involve the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.

Quantitative Anticancer Data

The in vitro anticancer efficacy of various imidazo[1,2-a]pyridine derivatives is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

DerivativeCancer Cell LineIC50 (µM)Reference
Compound 6A375 (Melanoma)9.7[3]
Compound 6WM115 (Melanoma)<12[3]
Compound 6HeLa (Cervical Cancer)35.0[3]
Compound 12bHep-2 (Laryngeal Carcinoma)11[5]
Compound 12bHepG2 (Hepatocellular Carcinoma)13[5]
Compound 12bMCF-7 (Breast Carcinoma)11[5]
Compound 12bA375 (Human Skin Cancer)11[5]
Compound 12A375 (Melanoma)0.14
Compound 12HeLa (Cervical Cancer)0.21
Imidazopyridine-quinoline hybrid (8)HeLa (Cervical)0.34[4]
Imidazopyridine-quinoline hybrid (8)MDA-MB-231 (Breast)0.32[4]
Imidazopyridine-quinoline hybrid (8)ACHN (Renal)0.39[4]
Imidazopyridine-quinoline hybrid (8)HCT-15 (Colon)0.31[4]
Imidazopyridine-quinoline hybrid (12)MDA-MB-231 (Breast)0.29[4]
Imidazopyridine-carbazole hybrid (13)HCT-15 (Colon)0.30[4]
Key Signaling Pathways in Anticancer Activity

PI3K/Akt/mTOR Pathway: Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling cascade, a pathway frequently overactivated in human cancers.[6][7][8] By targeting key kinases like PI3K and mTOR, these compounds can effectively suppress tumor growth and induce apoptosis.[1][6]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Proliferation & Survival Cell Proliferation & Survival mTORC1->Cell Proliferation & Survival Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative->PI3K Imidazo[1,2-a]pyridine Derivative->mTORC1

PI3K/Akt/mTOR signaling pathway inhibition.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of imidazo[1,2-a]pyridine derivatives on cancer cell lines.[6][9]

Materials:

  • Cancer cell lines (e.g., A375, HeLa)

  • Complete cell culture medium

  • Imidazo[1,2-a]pyridine derivative (stock solution in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine derivatives in complete medium and add them to the wells. Include a vehicle control (DMSO) and untreated control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of antimicrobial agents with activity against a spectrum of bacteria and fungi.[10][11] Their development is particularly relevant in the face of growing antimicrobial resistance.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency. The table below summarizes the MIC values of selected imidazo[1,2-a]pyridine derivatives against various microbial strains.

DerivativeMicrobial StrainMIC (µg/mL)Reference
Chalcone derivative 5hS. aureus (ATCC 25923)3.125
Chalcone derivative 5hS. aureus (clinical strain)6.25
Imidazo[1,2-a]pyridine-thiazole hybridsModel bacteriaRemarkable activity
Azo-based derivative 4eE. coli CTXM0.5-0.7[12]
Azo-based derivative 4eK. pneumoniae NDM0.5-0.7[12]
Pyridine derivative 17d-0.5[13]
Pyridine derivative 17aFungus ATCC 97638[13]
Pyridine derivative 17dFungus ATCC 97638[13]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of imidazo[1,2-a]pyridine derivatives against bacterial strains.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Imidazo[1,2-a]pyridine derivative (stock solution in DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: Perform two-fold serial dilutions of the imidazo[1,2-a]pyridine derivative in MHB in the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Standardized Inoculum (0.5 McFarland) Standardized Inoculum (0.5 McFarland) Bacterial Culture->Standardized Inoculum (0.5 McFarland) Inoculation Inoculation Standardized Inoculum (0.5 McFarland)->Inoculation Compound Stock Compound Stock Serial Dilutions Serial Dilutions Compound Stock->Serial Dilutions 96-well Plate 96-well Plate Serial Dilutions->96-well Plate Incubation (37°C, 24h) Incubation (37°C, 24h) Inoculation->Incubation (37°C, 24h) Visual Inspection Visual Inspection Incubation (37°C, 24h)->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination STAT3_NFkB_Pathway Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory Stimuli (e.g., LPS)->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB IκBα->NF-κB Inhibition Pro-inflammatory Genes (iNOS, COX-2) Pro-inflammatory Genes (iNOS, COX-2) NF-κB->Pro-inflammatory Genes (iNOS, COX-2) Nuclear Translocation & Transcription STAT3 STAT3 STAT3->Pro-inflammatory Genes (iNOS, COX-2) Imidazo[1,2-a]pyridine Derivative (MIA) Imidazo[1,2-a]pyridine Derivative (MIA) Imidazo[1,2-a]pyridine Derivative (MIA)->NF-κB Imidazo[1,2-a]pyridine Derivative (MIA)->STAT3

References

Mechanism of Action Studies for 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the potential mechanisms of action for 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid. Direct mechanistic studies on this specific molecule are not extensively available in publicly accessible literature. Therefore, this document synthesizes findings from studies on structurally related imidazo[1,2-a]pyridine derivatives to infer potential biological activities and molecular targets. The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore with demonstrated efficacy in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This guide summarizes the key findings, presents quantitative data for related compounds, details relevant experimental protocols, and provides visual representations of the implicated signaling pathways.

Introduction

The imidazo[1,2-a]pyridine ring system is a prominent heterocyclic scaffold in medicinal chemistry, known for its diverse pharmacological activities. Derivatives of this core structure have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. This compound is a member of this class, and while specific studies on its mechanism of action are limited, the activities of its close analogs provide valuable insights into its potential biological functions. This document will explore these potential mechanisms, drawing on data from published research on related imidazo[1,2-a]pyridine compounds.

Potential Therapeutic Areas and Mechanisms of Action

Based on the broader family of imidazo[1,2-a]pyridine derivatives, the potential therapeutic applications for this compound could span oncology, infectious diseases, and anti-inflammatory domains. The subsequent sections will delve into the specific molecular pathways and targets identified for analogous compounds.

Anticancer Activity

Derivatives of imidazo[1,2-a]pyridine have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of key enzymes and modulation of critical signaling pathways.

Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, which is frequently dysregulated in cancer.

  • Signaling Pathway:

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Compound Imidazo[1,2-a]pyridine Derivative Compound->PI3K inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

Studies on novel imidazo[1,2-a]pyridine compounds have shown their ability to induce apoptosis and cause cell cycle arrest in cancer cells. This is often mediated by the upregulation of tumor suppressor proteins like p53 and p21 and the modulation of apoptosis-related proteins such as Bax, Bcl-2, and caspases.[1][2]

  • Logical Relationship:

Apoptosis_Induction Compound Imidazo[1,2-a]pyridine Derivative p53_p21 Increased p53 & p21 expression Compound->p53_p21 Bax_Bcl2 Increased Bax/Bcl-2 ratio Compound->Bax_Bcl2 Cell_Cycle_Arrest Cell Cycle Arrest p53_p21->Cell_Cycle_Arrest Caspases Caspase Activation Bax_Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Logical flow of apoptosis induction by imidazo[1,2-a]pyridine derivatives.

Antimicrobial Activity

The imidazo[1,2-a]pyridine scaffold has been a source of potent antimicrobial agents, particularly against Mycobacterium tuberculosis.

While not directly confirmed for the carboxylic acid, related derivatives are known to interfere with the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

  • Experimental Workflow:

Mycolic_Acid_Inhibition_Workflow Culture M. tuberculosis Culture Treatment Treatment with Imidazo[1,2-a]pyridine Derivative Culture->Treatment Lipid_Extraction Lipid Extraction Treatment->Lipid_Extraction TLC Thin Layer Chromatography (TLC) Lipid_Extraction->TLC Analysis Analysis of Mycolic Acid Profile TLC->Analysis

Caption: Workflow for assessing the inhibition of mycolic acid biosynthesis.

Anti-inflammatory Activity

Certain imidazo[1,2-a]pyridine derivatives have demonstrated anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

A novel imidazo[1,2-a]pyridine derivative has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway.[3]

  • Signaling Pathway:

Anti_inflammatory_Pathway Cytokines Pro-inflammatory Cytokines STAT3 STAT3 Cytokines->STAT3 NFkB NF-κB Cytokines->NFkB iNOS iNOS STAT3->iNOS COX2 COX-2 STAT3->COX2 NFkB->iNOS NFkB->COX2 Inflammation Inflammation iNOS->Inflammation COX2->Inflammation Compound Imidazo[1,2-a]pyridine Derivative Compound->STAT3 inhibits Compound->NFkB inhibits

Caption: Modulation of the STAT3/NF-κB signaling pathway by an imidazo[1,2-a]pyridine derivative.

Quantitative Data for Related Imidazo[1,2-a]pyridine Derivatives

The following tables summarize the quantitative data for various imidazo[1,2-a]pyridine derivatives from the cited literature. It is important to note that these data are for related compounds and not for this compound itself.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound ClassCell LineAssayIC50 (µM)Reference
Imidazo[1,2-a]pyridines (IP-5, IP-6, IP-7)HCC1937 (Breast Cancer)MTT Assay45, 47.7, 79.6[1][2]
6-(imidazo[1,2-a]pyridin-6-yl)quinazolinesHCC827 (NSCLC)MTT Assay0.09 - 0.43[4]
Imidazo[1,2-a]pyridine Hybrids (HB9)A549 (Lung Cancer)Cytotoxicity Assay50.56[5]
Imidazo[1,2-a]pyridine Hybrids (HB10)HepG2 (Liver Carcinoma)Cytotoxicity Assay51.52[5]

Table 2: Antimicrobial Activity of Imidazo[1,2-a]pyridine-3-carboxamides

CompoundStrainAssayMIC (µM)Reference
Imidazo[1,2-a]pyridine-3-carboxamides (compounds 9, 12, 16, 17, 18)M. tuberculosis H37RvMicroplate Alamar Blue Assay≤0.006[6]

Table 3: Enzyme Inhibition by Imidazo[1,2-a]pyridine Derivatives

Compound ClassTarget EnzymeAssayIC50 (nM)Reference
6-(imidazo[1,2-a]pyridin-6-yl)quinazoline (13k)PI3KαKinase Assay1.94[4]
Oxazole-based imidazopyridines (4i)UreaseIn vitro urease inhibition5680[7]

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the biological activities of imidazo[1,2-a]pyridine derivatives.

Cell Viability (MTT) Assay
  • Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.

  • Procedure:

    • Cancer cells (e.g., HCC1937, A549, HepG2) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[1][2][5]

Western Blot Analysis
  • Objective: To detect the levels of specific proteins involved in signaling pathways (e.g., p53, p21, Akt, caspases).

  • Procedure:

    • Cells are treated with the test compound and then lysed to extract total proteins.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][2]

In Vitro Antimycobacterial Susceptibility Testing
  • Objective: To determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

  • Procedure:

    • The assay is typically performed in 96-well microplates.

    • A serial dilution of the test compounds is prepared in a suitable broth medium (e.g., Middlebrook 7H9).

    • A standardized inoculum of M. tuberculosis is added to each well.

    • The plates are incubated at 37°C for several days.

    • Bacterial growth is assessed visually or by using a growth indicator such as Alamar Blue or Resazurin.

    • The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria.[6]

Conclusion

References

In silico modeling and docking studies of 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Silico Modeling and Docking Studies of 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic Acid and Its Derivatives

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3] The this compound moiety, in particular, serves as a crucial intermediate in the synthesis of novel therapeutic agents.[3][4] Its structural features make it an attractive candidate for drug design, with significant potential for interaction with various biological targets.[5]

This technical guide provides a comprehensive overview of the in silico modeling and molecular docking studies of this compound and its closely related derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics based on the imidazo[1,2-a]pyridine core. This document will detail the computational methodologies employed, present key findings from docking studies, and discuss the predicted pharmacokinetic properties of these compounds.

The Imidazo[1,2-a]pyridine Scaffold in Drug Discovery

The imidazo[1,2-a]pyridine ring system is a versatile scaffold that has been extensively explored in the development of new drugs. Its rigid, planar structure and the presence of nitrogen atoms provide opportunities for diverse intermolecular interactions with biological macromolecules. Several marketed drugs, such as Zolpidem and Alpidem, feature this heterocyclic core, highlighting its therapeutic importance.[6]

The synthetic accessibility of the imidazo[1,2-a]pyridine scaffold allows for the introduction of various substituents at different positions, enabling the fine-tuning of physicochemical and pharmacological properties.[1][7] The chloro-substitution at the 6-position and a carboxylic acid or related functional group at the 3-position are common modifications explored for enhancing biological activity.

In Silico Modeling and Computational Methodology

In silico modeling plays a pivotal role in modern drug discovery by enabling the prediction of molecular interactions and pharmacokinetic properties, thereby guiding the design and optimization of lead compounds. For the 6-chloroimidazo[1,2-a]pyridine scaffold, a typical computational workflow involves ligand preparation, receptor modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Ligand Preparation and Optimization

The initial step involves the generation of a 3D structure of the ligand, this compound or its derivatives. This is typically performed using molecular modeling software. The structure is then optimized using computational chemistry methods, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G**, to obtain a low-energy conformation.[8]

Receptor Selection and Preparation

The selection of a biological target is guided by the therapeutic indication. For imidazo[1,2-a]pyridine derivatives, various targets have been investigated, including protein kinases, enzymes involved in microbial pathogenesis, and receptors associated with cancer. For instance, the cytochrome bc1 complex (QcrB) is a target for antitubercular agents, while c-Met kinase is a target for anticancer drugs.[8][9] The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The protein structure is then prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is used to understand the binding mode and estimate the binding affinity. The docking results for derivatives of the imidazo[1,2-a]pyridine scaffold have shown binding affinities ranging from -8.5 to -11 kcal/mol for various targets.[8]

ADMET Prediction

In silico ADMET prediction is crucial for evaluating the drug-likeness of a compound. Various computational models are used to predict properties such as aqueous solubility, blood-brain barrier permeability, plasma protein binding, and potential toxicity.

Below is a diagram illustrating a general workflow for in silico drug discovery.

G cluster_0 Computational Workflow A Ligand Design & Preparation (e.g., 6-Chloroimidazo[1,2-a]pyridine derivatives) C Molecular Docking Simulation A->C B Target Identification & Preparation (e.g., Protein Kinase, Enzyme) B->C D Binding Affinity & Interaction Analysis C->D F Lead Optimization D->F E ADMET Prediction E->F F->A G Synthesis & In Vitro/In Vivo Testing F->G G cluster_0 Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase (e.g., c-Met) Downstream Downstream Signaling (e.g., Akt, ERK) Receptor->Downstream Ligand Growth Factor Ligand->Receptor Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->Receptor Response Cellular Response (Proliferation, Survival) Downstream->Response G cluster_0 Molecular Docking Protocol A Ligand Preparation (3D Structure & Energy Minimization) D Docking Simulation (e.g., AutoDock, Glide) A->D B Protein Preparation (PDB structure, Add Hydrogens) C Define Binding Site (Grid Box Generation) B->C C->D E Analysis of Poses (Scoring & Clustering) D->E F Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) E->F

References

The Emergence of a Privileged Scaffold: A Technical History of 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The imidazo[1,2-a]pyridine scaffold has long been a focal point for researchers in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. Among these, 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid has emerged as a significant building block in the synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the discovery, synthesis, and historical development of this important heterocyclic compound, tailored for researchers, scientists, and drug development professionals.

The imidazo[1,2-a]pyridine core is recognized for its versatile pharmacological properties, with derivatives showing potential as anti-tubercular, anti-cancer, antiviral, antibacterial, and anti-inflammatory agents. The introduction of a chloro-substituent at the 6-position and a carboxylic acid at the 3-position modulates the electronic and steric properties of the molecule, influencing its biological activity and potential as a drug candidate.

Initial Synthesis and Characterization

The synthesis of the imidazo[1,2-a]pyridine scaffold is well-established, typically involving the condensation of a 2-aminopyridine derivative with an α-haloketone or a related electrophile. The introduction of specific substituents at various positions on the bicyclic ring system allows for the fine-tuning of its physicochemical and pharmacological properties.

While a definitive "discovery" paper for this compound is not readily identifiable in seminal literature, its synthesis logically follows from established methodologies for creating substituted imidazo[1,2-a]pyridines. The general approach involves the cyclization of an appropriately substituted 2-aminopyridine with a three-carbon synthon that installs the carboxylic acid or a precursor group at the 3-position.

One of the common strategies for the synthesis of the broader class of imidazo[1,2-a]pyridines involves the reaction of 2-aminopyridines with α-halocarbonyl compounds.[1] For the specific case of this compound, the synthesis would likely commence with 5-chloro-2-aminopyridine.

A plausible synthetic pathway is outlined below:

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_step Final Step cluster_product Product 5-Chloro-2-aminopyridine 5-Chloro-2-aminopyridine Cyclocondensation Cyclocondensation 5-Chloro-2-aminopyridine->Cyclocondensation Ethyl 2-chloro-3-oxopropanoate Ethyl 2-chloro-3-oxopropanoate Ethyl 2-chloro-3-oxopropanoate->Cyclocondensation Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate Cyclocondensation->Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate Hydrolysis Hydrolysis Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate->Hydrolysis This compound This compound Hydrolysis->this compound Apoptosis_Pathway Imidazo[1,2-a]pyridine_derivative Imidazo[1,2-a]pyridine_derivative Mitochondria Mitochondria Imidazo[1,2-a]pyridine_derivative->Mitochondria Caspase_8_activation Caspase_8_activation Imidazo[1,2-a]pyridine_derivative->Caspase_8_activation Cytochrome_c_release Cytochrome_c_release Mitochondria->Cytochrome_c_release Caspase_3_activation Caspase_3_activation Cytochrome_c_release->Caspase_3_activation Caspase_8_activation->Caspase_3_activation Apoptosis Apoptosis Caspase_3_activation->Apoptosis

References

Methodological & Application

Synthetic Routes for 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. The outlined synthetic strategies are based on established chemical transformations and offer versatile approaches for obtaining the target compound.

Introduction

This compound is a valuable building block in the development of novel therapeutic agents. The imidazo[1,2-a]pyridine core is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities. This document details two primary synthetic routes to access this target molecule, providing experimental protocols and comparative data to aid researchers in their synthetic endeavors.

Synthetic Strategies

Two principal synthetic routes for the preparation of this compound have been identified and are detailed below:

  • Route 1: Cyclocondensation Approach. This route involves the construction of the imidazo[1,2-a]pyridine ring system by reacting a pre-functionalized pyridine derivative, 5-chloro-2-aminopyridine, with a suitable three-carbon synthon that installs the carboxylic acid group at the 3-position.

  • Route 2: C-H Functionalization Approach. This strategy entails the initial synthesis of the 6-chloroimidazo[1,2-a]pyridine core, followed by a regioselective carboxylation at the electron-rich C-3 position.

Route 1: Cyclocondensation Approach

This approach is a convergent and efficient method for the synthesis of the target compound. It relies on the well-established cyclization reaction between a 2-aminopyridine derivative and an α-halo carbonyl compound.

Overall Reaction Scheme:

Route 1 2-Aminopyridine 2-Aminopyridine 5-Chloro-2-aminopyridine 5-Chloro-2-aminopyridine 2-Aminopyridine->5-Chloro-2-aminopyridine Chlorination Target_Compound 6-Chloroimidazo[1,2-a]pyridine- 3-carboxylic acid 5-Chloro-2-aminopyridine->Target_Compound Cyclocondensation Pyruvic_acid_derivative 3-Halo-2-oxopropanoic acid or its ester Pyruvic_acid_derivative->Target_Compound

Caption: Synthetic workflow for Route 1.

Step 1: Synthesis of 5-Chloro-2-aminopyridine

The starting material, 5-chloro-2-aminopyridine, can be synthesized from 2-aminopyridine via electrophilic chlorination.

Protocol:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-aminopyridine (1 equivalent) in a suitable solvent such as glacial acetic acid or a strongly acidic medium (e.g., sulfuric acid) in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.[1]

  • Chlorination: Cool the solution in an ice bath. Bubble chlorine gas through the solution or add a chlorinating agent such as N-chlorosuccinimide (NCS) portion-wise while maintaining the temperature below 10 °C.[2]

  • Work-up: After the reaction is complete (monitored by TLC), pour the reaction mixture onto crushed ice and carefully neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Parameter Value Reference
Starting Material2-Aminopyridine[1]
ReagentChlorine gas / NCS[1][2]
SolventAcetic acid / H2SO4[1]
Typical Yield70-90%[1][2]
Step 2: Cyclocondensation to form this compound

The key cyclization step involves the reaction of 5-chloro-2-aminopyridine with a 3-halo-2-oxopropanoic acid derivative. The use of ethyl 3-bromo-2-oxopropanoate is a common strategy, followed by hydrolysis of the resulting ester. A direct approach using bromopyruvic acid has also been reported for analogous syntheses.[3]

Protocol:

  • Reaction Setup: To a solution of 5-chloro-2-aminopyridine (1 equivalent) in a suitable solvent such as ethanol or DMF, add ethyl 3-bromo-2-oxopropanoate (1.1 equivalents).

  • Reaction: Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).

  • Ester Hydrolysis (if applicable): Cool the reaction mixture and add an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide). Stir at room temperature or gently heat to hydrolyze the ester.

  • Work-up and Purification: After hydrolysis, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. Collect the solid by filtration, wash with water, and dry. The product can be purified by recrystallization.

Parameter Value Reference
Starting Material5-Chloro-2-aminopyridineGeneral Method
ReagentEthyl 3-bromo-2-oxopropanoateGeneral Method
SolventEthanol / DMFGeneral Method
HydrolysisNaOH or LiOH (aq)General Method
Typical Yield60-80% (over two steps)Estimated

Route 2: C-H Functionalization Approach

This route offers a different strategic approach where the 6-chloroimidazo[1,2-a]pyridine core is first assembled and then the carboxylic acid group is introduced at the C-3 position through electrophilic substitution. The C-3 position of the imidazo[1,2-a]pyridine ring is known to be susceptible to electrophilic attack.[4][5]

Overall Reaction Scheme:

Route 2 5-Chloro-2-aminopyridine 5-Chloro-2-aminopyridine 6-Chloroimidazo[1,2-a]pyridine 6-Chloroimidazo[1,2-a]pyridine 5-Chloro-2-aminopyridine->6-Chloroimidazo[1,2-a]pyridine Cyclization Chloroacetaldehyde Chloroacetaldehyde or equivalent Chloroacetaldehyde->6-Chloroimidazo[1,2-a]pyridine Target_Compound 6-Chloroimidazo[1,2-a]pyridine- 3-carboxylic acid 6-Chloroimidazo[1,2-a]pyridine->Target_Compound Carboxylation

Caption: Synthetic workflow for Route 2.

Step 1: Synthesis of 6-Chloroimidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine core is synthesized by the reaction of 5-chloro-2-aminopyridine with chloroacetaldehyde or a synthetic equivalent.

Protocol:

  • Reaction Setup: Dissolve 5-chloro-2-aminopyridine (1 equivalent) in a suitable solvent like ethanol or aqueous sodium bicarbonate.

  • Reaction: Add chloroacetaldehyde (typically as a 40-50% aqueous solution, 1.1 equivalents) dropwise to the solution. Heat the reaction mixture at reflux for several hours.

  • Work-up: After completion, cool the reaction mixture and neutralize if necessary. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Parameter Value Reference
Starting Material5-Chloro-2-aminopyridineGeneral Method
ReagentChloroacetaldehydeGeneral Method
SolventEthanol / NaHCO3 (aq)General Method
Typical Yield70-85%Estimated
Step 2: Carboxylation of 6-Chloroimidazo[1,2-a]pyridine

Direct carboxylation at the C-3 position can be achieved using various methods, such as Friedel-Crafts acylation followed by oxidation, or direct carboxylation with reagents like oxalyl chloride followed by hydrolysis, or using CO2 with a strong base (e.g., organolithium reagents). A Petasis-like three-component reaction using glyoxylic acid has also been reported for C-3 functionalization.[6]

Protocol (using Vilsmeier-Haack type reaction followed by oxidation):

  • Formylation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of phosphorus oxychloride (POCl3) in anhydrous DMF to 0 °C. To this, add a solution of 6-chloroimidazo[1,2-a]pyridine (1 equivalent) in anhydrous DMF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to around 80-90 °C for several hours.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice, then neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to obtain the 3-formyl derivative.

  • Oxidation: Isolate the 6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde and dissolve it in a suitable solvent. Add an oxidizing agent such as potassium permanganate (KMnO4) or sodium chlorite (NaClO2) to oxidize the aldehyde to a carboxylic acid.

  • Purification: After the oxidation is complete, work up the reaction accordingly (e.g., quenching excess oxidant, acidification) to isolate the crude carboxylic acid. Purify by recrystallization.

Parameter Value Reference
Starting Material6-Chloroimidazo[1,2-a]pyridineGeneral Method
ReagentsPOCl3, DMF then KMnO4/NaClO2General Method
SolventAnhydrous DMFGeneral Method
Typical Yield50-70% (over two steps)Estimated

Conclusion

Both synthetic routes presented offer viable pathways to this compound. The choice of route may depend on the availability of starting materials, desired scale, and the specific expertise of the researcher. Route 1, the cyclocondensation approach, is generally more direct. Route 2, the C-H functionalization approach, provides an alternative that may be useful if the starting 6-chloroimidazo[1,2-a]pyridine is readily available or if diversification at the 3-position is desired at a later stage. The provided protocols and data tables serve as a comprehensive guide for the successful synthesis of this important heterocyclic compound.

References

Application Notes and Protocols for 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid scaffold in medicinal chemistry. This scaffold serves as a versatile building block for the synthesis of a diverse range of biologically active compounds, particularly in the fields of oncology and infectious diseases. The following sections detail the therapeutic applications, quantitative biological data of representative derivatives, and experimental protocols for their synthesis and evaluation.

Therapeutic Applications

The 6-Chloroimidazo[1,2-a]pyridine core is a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities. The presence of the chlorine atom at the 6-position and the carboxylic acid at the 3-position provides key anchor points for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Anticancer Activity: Derivatives of the 6-chloroimidazo[1,2-a]pyridine scaffold have demonstrated significant potential as anticancer agents. These compounds often function as kinase inhibitors, targeting key signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway. The 3-carboxamide moiety is a common functional group in these derivatives, allowing for the introduction of various substituents to modulate potency and selectivity.

Antitubercular Activity: The imidazo[1,2-a]pyridine-3-carboxamide scaffold has been identified as a promising lead for the development of new antitubercular agents. Modifications at the 3-position through the synthesis of diverse carboxamides have yielded compounds with potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.

Antifungal Activity: Novel derivatives incorporating the 6-chloroimidazo[1,2-a]pyridine core have also been investigated for their antifungal properties. These compounds have shown inhibitory activity against pathogenic fungi, such as Candida parapsilosis.

Quantitative Biological Data

The following tables summarize the biological activity of representative derivatives of the 6-chloroimidazo[1,2-a]pyridine scaffold.

Table 1: Anticancer Activity of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives [1]

Compound IDTarget Cancer Cell LineIC50 (µM)[1]
13kHCC827 (Lung)0.09
13kA549 (Lung)0.21
13kH1975 (Lung)0.15
13kHCT116 (Colon)0.43
13kMRC-5 (Normal Lung)1.98

Table 2: Anticancer Activity of 3-Aminoimidazo[1,2-α]pyridine Derivatives [2]

Compound IDTarget Cancer Cell LineIC50 (µM)[2]
12HT-29 (Colon)4.15 ± 2.93
18HT-29 (Colon)10.11 ± 0.70
11HT-29 (Colon)18.34 ± 1.22
18MCF-7 (Breast)14.81 ± 0.20
11MCF-7 (Breast)20.47 ± 0.10
18B16F10 (Melanoma)14.39 ± 0.04
14B16F10 (Melanoma)21.75 ± 0.81

Table 3: Antitubercular Activity of N-(2-Phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamide Derivatives [3]

Compound IDM. tuberculosis StrainMIC (µg/mL)[3]
10jH37Rv (Drug Susceptible)0.025
10jMDR Strain 10.054
10jMDR Strain 20.051

Table 4: Antifungal Activity of (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile Derivatives

Compound IDFungal StrainMIC (µM)
Derivative 1Candida parapsilosis19.36
Derivative 2Candida parapsilosis89.38

Experimental Protocols

Synthesis of N-Substituted-6-chloroimidazo[1,2-a]pyridine-3-carboxamides

This protocol is a general procedure for the derivatization of the 3-carboxylic acid moiety.

Step 1: Synthesis of Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate

A mixture of the appropriate 2-aminopyridine and ethyl 2-chloroacetoacetate is refluxed in a suitable solvent such as acetonitrile in the presence of a base like triethylamine to yield the corresponding ethyl imidazo[1,2-a]pyridine-3-carboxylate.[3]

Step 2: Hydrolysis to this compound

The ethyl ester from the previous step is hydrolyzed using a base such as lithium hydroxide in a mixture of ethanol and water at room temperature.[3] The reaction is monitored by TLC until completion. The reaction mixture is then acidified with an acid like HCl to precipitate the carboxylic acid, which is then filtered, washed, and dried.[3]

Step 3: Amide Coupling

To a solution of this compound in a suitable solvent like dichloromethane, a coupling agent such as 1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride (EDCI) and an additive like 1-hydroxybenzotriazole (HOBT) are added.[3] The desired amine is then added, and the reaction mixture is stirred at room temperature until completion.[3] The product is then purified using standard techniques like column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of the synthesized compounds.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Kinase Inhibition Assay (Example: PI3Kα)

This protocol outlines a general procedure for evaluating the inhibitory activity of the compounds against a specific kinase.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase (e.g., recombinant human PI3Kα), the substrate (e.g., phosphatidylinositol), and ATP in a kinase assay buffer.

  • Compound Addition: The synthesized compounds are added to the reaction mixture at various concentrations.

  • Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.

  • Detection: The amount of product formed (e.g., phosphorylated substrate) is quantified using a suitable detection method, such as a luminescence-based assay or an ELISA.

  • IC50 Calculation: The IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.

Visualizations

Synthetic Workflow for 3-Carboxamide Derivatives

G start 6-Chloro-2-aminopyridine intermediate1 Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate start->intermediate1 Cyclization intermediate2 This compound intermediate1->intermediate2 Hydrolysis final_product N-Substituted-6-chloroimidazo[1,2-a]pyridine-3-carboxamide intermediate2->final_product Amide Coupling reagent1 Ethyl 2-chloroacetoacetate (Et3N, MeCN, reflux) reagent2 LiOH, H2O, EtOH reagent3 Amine, EDCI, HOBT, CH2Cl2

Caption: Synthetic scheme for N-substituted-6-chloroimidazo[1,2-a]pyridine-3-carboxamides.

PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth Inhibitor 6-Chloroimidazo[1,2-a]pyridine -3-carboxylic acid derivative Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

References

Application Note: A Robust and Efficient Protocol for the Amidation of 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidazo[1,2-a]pyridine derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. In particular, imidazo[1,2-a]pyridine-3-carboxamides are key structural motifs in numerous therapeutic agents, exhibiting properties such as antitubercular and anti-cancer effects.[1][2][3] The synthesis of these carboxamides from their corresponding carboxylic acids is a critical transformation in the drug discovery and development pipeline. This application note provides a detailed, reliable, and efficient protocol for the amidation of 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid using modern coupling reagents. The primary focus is on the use of O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent known for its rapid reaction times, high yields, and low racemization rates, especially with heteroaromatic acids.[4][5][6] Alternative protocols using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) are also presented.

Data Presentation

The following table summarizes typical results for the amidation of this compound with various primary and secondary amines using the HATU-mediated protocol. Please note that reaction times and yields are representative and may vary depending on the specific amine and reaction scale.

EntryAmineCoupling ReagentBase (eq.)SolventTime (h)Yield (%)
1AnilineHATU (1.1 eq.)DIPEA (3.0)DMF385-95
2BenzylamineHATU (1.1 eq.)DIPEA (3.0)DMF290-98
3MorpholineHATU (1.1 eq.)DIPEA (3.0)DMF288-96
4PiperidineHATU (1.1 eq.)DIPEA (3.0)DMF290-97
5n-ButylamineHATU (1.1 eq.)DIPEA (3.0)DMF2.585-93

Experimental Protocols

Protocol 1: HATU-Mediated Amidation (Recommended)

This protocol is recommended for its high efficiency and broad substrate scope.[4][5][6]

Materials:

  • This compound

  • Amine (primary or secondary)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Solvent and Reagent Addition: Dissolve the carboxylic acid in anhydrous DMF. To this solution, add HATU (1.1 equivalents).

  • Activation: Add DIPEA (3.0 equivalents) to the mixture. Stir the solution at room temperature for 15-30 minutes to allow for the formation of the active ester.

  • Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Protocol 2: EDC/HOBt-Mediated Amidation

This is a classic and cost-effective alternative for amide bond formation.[7][8][9]

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Hydrochloric acid (1N aqueous solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM or DMF.

  • Reagent Addition: Add the amine (1.2 equivalents) to the solution.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • EDC and Base Addition: Add EDC·HCl (1.5 equivalents) and DIPEA (3.0 equivalents) to the cooled solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM or ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

G cluster_prep Reaction Preparation cluster_reaction Amidation Reaction cluster_workup Work-up & Purification start Dissolve this compound and HATU in anhydrous DMF add_base Add DIPEA start->add_base activate Stir for 15-30 min (Activation) add_base->activate add_amine Add Amine activate->add_amine stir Stir at Room Temperature (2-4 hours) add_amine->stir monitor Monitor by TLC/LC-MS stir->monitor dilute Dilute with Ethyl Acetate monitor->dilute wash Aqueous Wash (NaHCO3, Brine) dilute->wash dry Dry (MgSO4) & Concentrate wash->dry purify Column Chromatography dry->purify product Pure Amide Product purify->product

Caption: Experimental workflow for the HATU-mediated amidation protocol.

G cluster_reactants Reactants cluster_reagents Reagents RCOOH This compound ActiveEster OAt-Active Ester Intermediate RCOOH->ActiveEster + HATU, DIPEA Amine R1R2NH Product 6-Chloroimidazo[1,2-a]pyridine-3-carboxamide Amine->Product HATU HATU Base DIPEA ActiveEster->Product + R1R2NH

Caption: Reaction scheme for the amidation of this compound.

References

Application of 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic Acid in Cancer Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Among these, derivatives of 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid are emerging as a promising class of molecules for the development of novel anticancer agents. This compound serves as a crucial intermediate for synthesizing a diverse library of derivatives, enabling the exploration of structure-activity relationships and the identification of potent and selective cancer cell inhibitors.[1]

These derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways, induction of cell cycle arrest, and apoptosis. This document provides detailed application notes, quantitative data summaries, and experimental protocols to guide researchers in utilizing this compound and its analogs in cancer research.

Application Notes

Derivatives of the imidazo[1,2-a]pyridine core, particularly those with substitutions at the 6th and 3rd positions, have demonstrated significant potential in oncology research. The 6-chloro substitution can influence the compound's electronic properties and binding interactions, while the 3-carboxylic acid group offers a versatile handle for chemical modification to create esters, amides, and other functional groups, thereby modulating the compound's pharmacological profile.

Primary Applications in Cancer Research:

  • Inhibition of Proliferation and Cytotoxicity: A primary application of these compounds is the direct inhibition of cancer cell growth. Numerous derivatives have shown potent cytotoxic effects against a wide range of cancer cell lines, including those from lung, breast, colon, and skin cancers.

  • Targeting Key Signaling Pathways: A significant body of research has focused on the ability of imidazo[1,2-a]pyridine derivatives to modulate signaling pathways that are frequently dysregulated in cancer. The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a prominent target, and its inhibition by these compounds can lead to decreased cell survival and proliferation.[2][3][4][5] Additionally, the STAT3/NF-κB pathway has been identified as another potential target.[6]

  • Induction of Apoptosis: Many imidazo[1,2-a]pyridine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often achieved through the modulation of pro- and anti-apoptotic proteins and the activation of caspases.

  • Cell Cycle Arrest: The ability to halt the cell cycle is another key anticancer mechanism of these compounds. Researchers have observed that treatment with specific derivatives can lead to cell cycle arrest, commonly at the G2/M phase, preventing cancer cells from dividing and proliferating.[4]

  • Kinase Inhibition: Specific derivatives have been developed as potent inhibitors of protein kinases crucial for tumor growth and survival, such as c-Met.[7]

Data Presentation: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the in vitro anticancer activity of various imidazo[1,2-a]pyridine derivatives, providing a quantitative comparison of their potency across different cancer cell lines.

Compound IDCancer Cell LineCell Line OriginIC50 (µM)Reference
Compound 6 A375Melanoma9.7[2]
WM115Melanoma<12[2]
HeLaCervical Cancer35.0[2]
Compound 13k HCC827Non-small cell lung cancer0.09[3][4]
A549Non-small cell lung cancer0.11[3][4]
SH-SY5YNeuroblastoma0.25[3][4]
HELErythroid/Leukocyte leukemia0.43[3][4]
MCF-7Breast Cancer0.15[3][4]
Compound 12 HT-29Colon Cancer4.15[8]
IP-5 HCC1937Breast Cancer45[5][9]
IP-6 HCC1937Breast Cancer47.7[5][9]
HB9 A549Lung Cancer50.56[10]
HB10 HepG2Liver Carcinoma51.52[10]

Mandatory Visualizations

G Synthesis of a Derivative Library cluster_0 Core Scaffold cluster_1 Chemical Modifications cluster_2 Derivative Library for Screening Core 6-Chloroimidazo[1,2-a]pyridine- 3-carboxylic acid Amidation Amidation Core->Amidation Esterification Esterification Core->Esterification Coupling Coupling Reactions Core->Coupling Lib Library of Novel Anticancer Candidates Amidation->Lib Esterification->Lib Coupling->Lib

Caption: Synthesis workflow for generating diverse anticancer candidates.

G Experimental Workflow for Anticancer Evaluation cluster_assays Biological Assays cluster_analysis Data Analysis start Cancer Cell Culture treat Treat with Imidazo[1,2-a]pyridine Derivative start->treat mtt Cell Viability (MTT Assay) treat->mtt flow Apoptosis & Cell Cycle (Flow Cytometry) treat->flow western Protein Expression (Western Blot) treat->western ic50 Determine IC50 mtt->ic50 apoptosis_analysis Quantify Apoptosis flow->apoptosis_analysis cell_cycle_analysis Analyze Cell Cycle Phases flow->cell_cycle_analysis pathway_analysis Assess Pathway Modulation western->pathway_analysis

Caption: Workflow for evaluating the anticancer effects of test compounds.

G PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridines.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the anticancer properties of this compound derivatives. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (dissolved in DMSO, then diluted in media)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be less than 0.1%.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples on a flow cytometer within one hour. Annexin V-FITC positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This assay uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.

Materials:

  • 6-well plates

  • Test compound

  • PBS

  • 70% ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing and Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

  • Resuspend the cells in 500 µL of PI/RNase A staining buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins (e.g., p-Akt, Akt, p-mTOR, mTOR) to assess the effect of the compound on signaling pathways.

Materials:

  • Treated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Protein Extraction: Lyse the treated cell pellets with ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin to determine the relative changes in protein expression.

References

Application Notes and Protocols: Leveraging 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic Acid for the Development of Novel Anti-Tuberculosis Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new anti-tuberculosis agents with novel mechanisms of action. The imidazo[1,2-a]pyridine scaffold has been identified as a promising framework in the development of potent anti-TB drugs.[1][2][3][4] This document provides detailed application notes and protocols on the utilization of 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid as a key intermediate in the synthesis of novel anti-tuberculosis agents.

Data Presentation: In Vitro Anti-Tuberculosis Activity

The following tables summarize the in vitro activity of various imidazo[1,2-a]pyridine derivatives against different strains of Mycobacterium tuberculosis.

Compound IDModification on Core ScaffoldTarget StrainMIC (μM)Reference
IPA-6 Imidazo[1,2-a]pyridine amide derivativeMtb H37Rv0.05 µg/mL[5]
IPA-9 Imidazo[1,2-a]pyridine amide derivative (p-chloro-phenyl)Mtb H37Rv0.4 µg/mL[5]
IPS-1 Imidazo[1,2-a]pyridine sulfonamide derivative (methyl)Mtb H37Rv0.4 µg/mL[5]
Compound 18 Imidazo[1,2-a]pyridine-3-carboxamideMDR and XDR Mtb strains<0.03–0.8[6]
Various IPAs 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesReplicating and non-replicating Mtb0.4–1.9[1]
Various IPAs 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesMDR Mtb0.07–2.2[1]
Various IPAs 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesXDR Mtb0.07–0.14[1]
IMB-1402 derivatives (26g, 26h) 2,6-dimethyl-N-[2-(phenylamino)ethyl] IPAsDrug-sensitive/resistant MTB strains0.041-2.64[7]
Reduced lipophilicity IPAs (A2, A3, A4, B1, B9) N-benzylic imidazo[1,2-a]pyridine carboxamidesMtb H37Rv and MDR strains< 0.035[8]

Experimental Protocols

Protocol 1: General Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides

This protocol describes a general method for the synthesis of imidazo[1,2-a]pyridine-3-carboxamide derivatives starting from the corresponding carboxylic acid.

Materials:

  • This compound

  • Desired amine

  • Coupling agents (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic solvent (e.g., DMF, DCM)

  • Base (e.g., DIPEA, triethylamine)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF).

  • Add the coupling agent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 2 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired imidazo[1,2-a]pyridine-3-carboxamide derivative.

  • Characterize the final compound using NMR, mass spectrometry, and elemental analysis.

Protocol 2: In Vitro Anti-Tuberculosis Activity Screening (Microplate Alamar Blue Assay - MABA)

This protocol outlines the procedure for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds against Mycobacterium tuberculosis H37Rv.[5][9]

Materials:

  • Synthesized compounds dissolved in DMSO

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • 96-well microplates

  • Alamar Blue reagent

  • Positive control (e.g., Isoniazid, Rifampicin)

  • Negative control (DMSO)

Procedure:

  • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

  • Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute 1:20 in fresh broth.

  • Prepare serial two-fold dilutions of the test compounds in a 96-well plate. The final concentration of DMSO should not exceed 1%.

  • Add 100 µL of the diluted bacterial suspension to each well containing the test compounds.

  • Include wells for positive control (standard anti-TB drug), negative control (DMSO), and sterile broth control.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

  • Re-incubate the plates for 24 hours.

  • Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Visualizations

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_process Workup & Purification cluster_end Final Product start_acid This compound activation Carboxylic Acid Activation (Coupling Agent + Base) start_acid->activation start_amine Desired Amine coupling Amide Bond Formation start_amine->coupling activation->coupling workup Aqueous Workup & Extraction coupling->workup purification Column Chromatography workup->purification product Imidazo[1,2-a]pyridine-3-carboxamide Derivative purification->product G cluster_etc Mtb Electron Transport Chain ndh NDH-2 q_pool Menaquinone Pool ndh->q_pool e- succ_dh Succinate Dehydrogenase succ_dh->q_pool e- qcrb Cytochrome bc1 Complex (QcrB subunit) q_pool->qcrb e- cytaa3 Cytochrome aa3 qcrb->cytaa3 e- atp_synthase ATP Synthase cytaa3->atp_synthase Proton Motive Force atp ATP atp_synthase->atp ipa Imidazo[1,2-a]pyridine Derivative ipa->qcrb Inhibition

References

Application Notes and Protocols: 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid as a Versatile Intermediate for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid as a key intermediate in the development of novel heterocyclic compounds with significant therapeutic potential. The protocols detailed below are intended to guide researchers in the synthesis of this versatile building block and its subsequent conversion into various bioactive molecules, including potent antimicrobial agents.

Introduction

This compound is a crucial heterocyclic building block in medicinal chemistry. Its rigid bicyclic structure and the presence of versatile functional groups—a carboxylic acid and a chloro substituent—make it an ideal scaffold for the synthesis of diverse heterocyclic systems. Derivatives of the imidazo[1,2-a]pyridine core have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties[1]. This document focuses on the application of this compound in the synthesis of novel carboxamides, oxadiazoles, and triazoles with potential therapeutic applications.

Synthesis of this compound

The synthesis of the target intermediate can be achieved through a two-step process starting from the commercially available 5-chloro-2-aminopyridine. The first step involves a condensation reaction with ethyl bromopyruvate to form the corresponding ethyl ester, followed by hydrolysis to yield the desired carboxylic acid.

Protocol 1: Synthesis of Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate

This protocol is adapted from the general synthesis of imidazo[1,2-a]pyridine esters.

Materials:

  • 5-Chloro-2-aminopyridine

  • Ethyl bromopyruvate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium carbonate solution

Procedure:

  • To a solution of 5-chloro-2-aminopyridine (1 equivalent) in ethanol, add sodium bicarbonate (1 equivalent).

  • Add ethyl bromopyruvate (1.1 equivalents) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and a saturated aqueous solution of sodium carbonate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate.

Protocol 2: Hydrolysis to this compound

Materials:

  • Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate

  • 12 M Hydrochloric acid (HCl)

Procedure:

  • Suspend ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate in 12 M HCl.

  • Heat the mixture to reflux for 5 hours[2].

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Application in the Synthesis of Novel Heterocycles

Synthesis of Bioactive 6-Chloroimidazo[1,2-a]pyridine-3-carboxamides

Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a promising class of antimicrobial agents, particularly against Mycobacterium tuberculosis. These compounds are known to target the cytochrome bcc complex (QcrB), leading to ATP depletion and subsequent bacterial growth inhibition[3][4][5].

Materials:

  • This compound

  • Amine of interest (e.g., 4-phenoxyaniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF under an inert atmosphere.

  • Add EDC (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2 equivalents) to the solution.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 6-chloroimidazo[1,2-a]pyridine-3-carboxamide.

The following table summarizes the in vitro activity of representative imidazo[1,2-a]pyridine-3-carboxamides against Mycobacterium tuberculosis H37Rv.

Compound IDAmine MoietyMIC (μM)[6]
1 4-Phenoxyaniline0.2
2 4-(4-Chlorophenoxy)aniline<0.03
3 4-(Trifluoromethoxy)aniline0.006
Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are an important class of heterocycles with a wide range of biological activities. They can be synthesized from carboxylic acids via a multi-step sequence involving the formation of a carbohydrazide intermediate.

G A 6-Chloroimidazo[1,2-a]pyridine- 3-carboxylic acid B Esterification (SOCl₂, EtOH) A->B C Ethyl 6-chloroimidazo[1,2-a]pyridine- 3-carboxylate B->C D Hydrazinolysis (Hydrazine hydrate) C->D E 6-Chloroimidazo[1,2-a]pyridine- 3-carbohydrazide D->E F Cyclocondensation (CS₂, KOH) E->F G 5-(6-Chloroimidazo[1,2-a]pyridin-3-yl)- 1,3,4-oxadiazole-2-thiol F->G

Caption: Synthetic workflow for 1,3,4-oxadiazole derivatives.

Materials:

  • Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate in ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the mixture and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from ethanol to yield 6-chloroimidazo[1,2-a]pyridine-3-carbohydrazide.

Materials:

  • 6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Dilute Hydrochloric acid

Procedure:

  • Dissolve 6-chloroimidazo[1,2-a]pyridine-3-carbohydrazide and potassium hydroxide in ethanol.

  • Add carbon disulfide dropwise to the stirred solution.

  • Reflux the reaction mixture until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and pour it into ice-cold water.

  • Acidify the solution with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the desired 1,3,4-oxadiazole derivative.

Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are another class of heterocyclic compounds with broad pharmacological applications. They can be synthesized from carboxylic acids through various routes. One common method involves the conversion of the carboxylic acid to a hydrazide, followed by reaction with an appropriate one-carbon synthon.

G A 6-Chloroimidazo[1,2-a]pyridine- 3-carbohydrazide B Reaction with Formic Acid A->B E Reaction with Thiosemicarbazide A->E C Cyclization B->C D 5-(6-Chloroimidazo[1,2-a]pyridin-3-yl)- 1,2,4-triazol-3(2H)-one C->D F Cyclization E->F G 5-(6-Chloroimidazo[1,2-a]pyridin-3-yl)- 4H-1,2,4-triazole-3-thiol F->G G cluster_0 Bacterial Inner Membrane ETC Electron Transport Chain (ETC) QcrB Cytochrome bcc (QcrB) ETC->QcrB e⁻ transfer ATPsynthase ATP Synthase QcrB->ATPsynthase Proton Motive Force ATP ATP ATPsynthase->ATP IMP Imidazo[1,2-a]pyridine -3-carboxamide IMP->QcrB Inhibition ADP ADP + Pi ADP->ATPsynthase

References

Application Notes and Protocols for the Scalable Synthesis of 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental procedures for the scalable synthesis of 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid, a key building block in pharmaceutical research and development. The described synthetic route is a robust three-step process commencing with the chlorination of 2-aminopyridine to yield 2-amino-5-chloropyridine. This intermediate subsequently undergoes cyclization with ethyl bromopyruvate to form ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate. The final step involves the hydrolysis of the ethyl ester to afford the target carboxylic acid. This application note includes comprehensive, step-by-step protocols, quantitative data summaries, and visual workflows to ensure reproducibility and successful scale-up.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and marketed drugs. Specifically, derivatives of this compound are of significant interest in medicinal chemistry due to their potential therapeutic applications. The development of a scalable and efficient synthesis for this key intermediate is therefore crucial for enabling further drug discovery and development efforts. The protocols outlined herein are designed for laboratory-scale synthesis with clear considerations for future scale-up.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via the following three-step sequence:

Overall Synthesis Scheme A 2-Aminopyridine B 2-Amino-5-chloropyridine A->B Step 1: Chlorination C Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate B->C Step 2: Cyclization D This compound C->D Step 3: Hydrolysis

Caption: Overall three-step synthesis of the target compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Chlorination2-Aminopyridine, N-Chlorosuccinimide (NCS)AcetonitrileRoom Temp.485-95
2Cyclization2-Amino-5-chloropyridine, Ethyl bromopyruvateEthanolReflux670-80
3HydrolysisEthyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate, Sodium HydroxideEthanol/Water60390-98

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-chloropyridine

This protocol describes the regioselective chlorination of 2-aminopyridine using N-chlorosuccinimide (NCS). This method is generally high-yielding and avoids the use of hazardous reagents like chlorine gas.

Materials:

  • 2-Aminopyridine

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a solution of 2-aminopyridine (1.0 eq.) in acetonitrile, add N-chlorosuccinimide (1.05 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford 2-amino-5-chloropyridine as a solid.

Chlorination Workflow start Start: Dissolve 2-Aminopyridine in Acetonitrile add_ncs Add N-Chlorosuccinimide (NCS) start->add_ncs stir Stir at Room Temperature for 4h add_ncs->stir monitor Monitor by TLC stir->monitor workup Work-up: - Concentrate - Dissolve in Ethyl Acetate - Wash with NaHCO3 & Brine monitor->workup dry Dry over Na2SO4 and Concentrate workup->dry end End: 2-Amino-5-chloropyridine dry->end

Caption: Workflow for the synthesis of 2-amino-5-chloropyridine.

Step 2: Synthesis of Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate

This step involves the cyclization of 2-amino-5-chloropyridine with ethyl bromopyruvate to construct the imidazo[1,2-a]pyridine core.

Materials:

  • 2-Amino-5-chloropyridine

  • Ethyl bromopyruvate

  • Ethanol

  • Sodium bicarbonate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Suspend 2-amino-5-chloropyridine (1.0 eq.) and sodium bicarbonate (2.0 eq.) in ethanol.

  • Add ethyl bromopyruvate (1.1 eq.) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter off the solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate.

Cyclization Workflow start Start: Suspend 2-Amino-5-chloropyridine & NaHCO3 in Ethanol add_reagent Add Ethyl Bromopyruvate start->add_reagent reflux Reflux for 6h add_reagent->reflux monitor Monitor by TLC reflux->monitor cool_filter Cool to RT and Filter monitor->cool_filter concentrate Concentrate Filtrate cool_filter->concentrate purify Purify by Column Chromatography concentrate->purify end End: Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate purify->end

Caption: Workflow for the synthesis of the ethyl ester intermediate.

Step 3: Synthesis of this compound

The final step is the saponification of the ethyl ester to the desired carboxylic acid.

Materials:

  • Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl, 1M)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq.) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2.0 eq.) in water.

  • Heat the mixture to 60 °C and stir for 3 hours.

  • Monitor the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture in an ice bath and acidify to pH 3-4 with 1M HCl.

  • A precipitate will form. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Hydrolysis Workflow start Start: Dissolve Ester in Ethanol/Water add_naoh Add Aqueous NaOH start->add_naoh heat Heat at 60°C for 3h add_naoh->heat monitor Monitor by TLC heat->monitor acidify Cool and Acidify with HCl monitor->acidify filter_dry Filter, Wash with Water, and Dry acidify->filter_dry end End: this compound filter_dry->end

Application Notes & Protocols: Analytical Techniques for the Purification of 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound of significant interest in pharmaceutical research and development. It serves as a crucial intermediate and building block in the synthesis of various biologically active molecules.[1][2] The efficacy and safety of any final active pharmaceutical ingredient (API) are critically dependent on the purity of such intermediates. Therefore, robust and validated purification and analytical protocols are essential to ensure the removal of starting materials, byproducts, and other impurities. These application notes provide detailed methodologies for the purification and purity assessment of this compound.

Overview of Potential Impurities

The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.[3][4][5] Based on this common synthetic route, potential impurities in a crude sample of this compound may include:

  • Unreacted Starting Materials:

    • 2-Amino-5-chloropyridine

    • 3-bromo-2-oxopropanoic acid (or its synthetic equivalent)

  • Reaction Byproducts:

    • Isomeric products resulting from non-regioselective cyclization.

    • Products from side-reactions, such as decarboxylation or hydrolysis of intermediates.

  • Residual Solvents:

    • Ethanol, acetonitrile, or other solvents used during the synthesis and workup.[3]

  • Reagents:

    • Residual acids, bases, or coupling agents used in the synthesis.

Purification Protocols

The primary methods for purifying solid organic compounds like this compound are recrystallization and preparative high-performance liquid chromatography (HPLC).

Recrystallization

Recrystallization is a robust technique for removing small amounts of impurities from a solid sample. The principle relies on the differential solubility of the target compound and impurities in a selected solvent system. The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.

Experimental Protocol:

  • Solvent Selection: Screen various solvents to find an appropriate one. Based on related compounds, aqueous-organic mixtures are often effective.[6][7] The target compound is slightly soluble in water.[8] A methanol/water or ethanol/water system is a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of the chosen hot solvent (or solvent pair) to completely dissolve the solid. Use a stirring hot plate to maintain the temperature just below the solvent's boiling point.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration using fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate and promote the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal yield.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. The purity of the resulting material should be assessed using the analytical techniques described below.

Preparative High-Performance Liquid Chromatography (HPLC)

For challenging separations or when very high purity is required, preparative HPLC is the method of choice. This technique separates components based on their differential partitioning between a stationary phase and a mobile phase.

Experimental Protocol:

  • Method Development: First, develop an analytical HPLC method to achieve good separation between the target compound and its impurities. A common starting point for acidic aromatic compounds is reversed-phase chromatography.[9][10]

  • Column: Use a preparative-scale reversed-phase column (e.g., C18, >20 mm internal diameter).

  • Mobile Phase: A typical mobile phase is a gradient of acetonitrile or methanol in water, with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the carboxylic acid is in its protonated form, leading to better peak shape.

  • Sample Preparation: Dissolve the crude material in a suitable solvent (e.g., a small amount of the mobile phase or a stronger solvent like DMSO) at a high concentration.

  • Injection and Fraction Collection: Inject the sample onto the column and begin the gradient elution. Collect fractions corresponding to the main peak of the target compound, as identified by the UV detector.

  • Post-Purification: Combine the pure fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be freeze-dried (lyophilized) to yield the purified compound as a solid.

Analytical Techniques for Purity Assessment

Multiple analytical techniques should be employed to confirm the purity and identity of the final product.

Analytical High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the quantitative purity of the compound.

Experimental Protocol:

  • Column: Use an analytical reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

  • Analysis: Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used for structural confirmation and to identify organic impurities, including residual solvents.

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons. The spectrum should match the expected structure of this compound. Integration of peaks can be used to quantify impurities if their structures are known.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule. The number of peaks should correspond to the number of unique carbon atoms in the structure.

Mass Spectrometry (MS)

MS confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. This technique is highly sensitive for detecting impurities with different molecular weights.

Melting Point

A sharp melting point range that is consistent with literature values indicates high purity. Impurities typically depress and broaden the melting point range.

Data Presentation

Table 1: Typical HPLC Conditions for Analysis and Purification

ParameterAnalytical HPLCPreparative HPLC
Column Type Reversed-Phase C18Reversed-Phase C18
Column Dimensions 4.6 x 150 mm, 5 µm21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min20 mL/min
Gradient 10-95% B over 20 min10-95% B over 30 min
Detection UV at 254 nmUV at 254 nm
Sample Load ~0.1 mg50 - 200 mg

Table 2: Purity Assessment Summary

TechniquePurposeTypical Specification
HPLC Quantitative Purity>98% (by area %)
¹H NMR Structural ConfirmationSpectrum conforms to structure
Mass Spec (HRMS) Identity Confirmation[M+H]⁺ matches theoretical mass ± 5 ppm
Melting Point Purity IndicationSharp range, e.g., within 2°C

Visualizations

Purification_Workflow cluster_purification Purification Stage cluster_analysis Analysis Stage Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFilter Hot Filtration (if needed) Dissolve->HotFilter Cool Slow Cooling & Crystallization HotFilter->Cool Collect Collect Crystals (Vacuum Filtration) Cool->Collect Dry Dry Under Vacuum Collect->Dry PurityCheck Purity Assessment (HPLC, NMR, MS) Dry->PurityCheck FinalProduct Final Pure Product (>98%) PurityCheck->FinalProduct Purity OK Repurify Repurify PurityCheck->Repurify Purity <98% Repurify->Dissolve Recrystallize or use Prep-HPLC

Caption: Purification and analysis workflow for this compound.

Analytical_Techniques cluster_identity Identity Confirmation cluster_purity Purity Assessment center_node Purified Compound: 6-Chloroimidazo[1,2-a]pyridine- 3-carboxylic acid NMR NMR Spectroscopy (¹H, ¹³C) NMR->center_node Confirms Structure MS Mass Spectrometry (HRMS) MS->center_node Confirms Molecular Formula HPLC HPLC (Quantitative) HPLC->center_node Determines % Purity MP Melting Point (Qualitative) MP->center_node Indicates Purity

Caption: Interrelation of analytical techniques for product characterization.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data presentation guidelines for high-throughput screening (HTS) assays involving the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry. While direct HTS data for 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid is not extensively available in the public domain, this document leverages a well-documented high-content screening (HCS) campaign against Leishmania donovani, the causative agent of visceral leishmaniasis, to provide a representative and detailed experimental framework. This framework can be adapted for screening similar compounds, including this compound, for various biological activities.

Application Note: High-Content Phenotypic Screening for Anti-leishmanial Agents

Introduction:

The imidazo[1,2-a]pyridine core is a key pharmacophore in the development of therapeutics for infectious diseases. High-content screening (HCS), a powerful subset of HTS, enables the simultaneous measurement of multiple cellular parameters, providing valuable insights into a compound's efficacy and toxicity. This application note details a phenotypic screening assay designed to identify imidazo[1,2-a]pyridine derivatives with activity against intracellular Leishmania donovani amastigotes in a human macrophage host cell line.[1][2]

Principle:

This assay quantifies the anti-leishmanial activity of test compounds by imaging and analyzing infected human macrophages. Differentiated THP-1 cells (a human monocytic cell line) are infected with L. donovani promastigotes, which then transform into the clinically relevant amastigote stage within the host cell. The infected cells are then treated with compounds from a screening library. Following incubation, the cells are fixed and stained to visualize the nuclei of both the host cells and the intracellular amastigotes. Automated microscopy and image analysis are used to determine the number of infected cells, the number of amastigotes per cell, and the total number of host cells, providing a quantitative measure of both anti-parasitic activity and cytotoxicity.

Workflow Overview:

HCS_Workflow cluster_prep Plate Preparation cluster_infection Infection & Treatment cluster_imaging Imaging & Analysis cluster_data Data Analysis p1 Seed THP-1 Monocytes p2 Differentiate with PMA p1->p2 48h p3 Infect with L. donovani Promastigotes p2->p3 p4 Add Test Compounds p3->p4 Incubate p5 Fix and Stain Nuclei p4->p5 72h p6 Automated Microscopy p5->p6 p7 Image Analysis p6->p7 p8 Quantify Infection Rate & Amastigote Load p7->p8 p9 Assess Cytotoxicity p7->p9 p10 Hit Identification p8->p10 p9->p10

Caption: High-content screening workflow for anti-leishmanial compounds.

Experimental Protocol: Cell-Based Assay for Leishmania donovani

This protocol is adapted from a high-content screening assay for compounds targeting intracellular Leishmania donovani amastigotes in human macrophages.[1][3]

Materials:

  • Cell Line: THP-1 human monocytic leukemia cell line.

  • Parasite: Leishmania donovani promastigotes.

  • Reagents:

    • RPMI-1640 medium

    • Fetal Bovine Serum (FBS)

    • Phorbol 12-myristate 13-acetate (PMA)

    • Penicillin-Streptomycin solution

    • Hoechst 33342 staining solution

    • Paraformaldehyde (PFA)

    • Phosphate Buffered Saline (PBS)

    • Dimethyl sulfoxide (DMSO)

  • Equipment:

    • 384-well clear-bottom imaging plates

    • Automated liquid handler

    • High-content imaging system

    • CO2 incubator (37°C, 5% CO2)

Procedure:

  • THP-1 Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • To differentiate, treat THP-1 cells with 50 ng/mL PMA for 48 hours at 37°C and 5% CO2.[1]

    • Following differentiation, detach the adherent macrophages using a cell scraper or trypsin.

    • Seed 2 x 10^4 differentiated THP-1 cells in 50 µL of fresh medium into each well of a 384-well imaging plate.

  • Parasite Infection:

    • Culture L. donovani promastigotes in appropriate medium until they reach the stationary phase.

    • Infect the seeded THP-1 macrophages with stationary-phase promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophages).

    • Incubate the infected plates for 24 hours at 37°C and 5% CO2 to allow for phagocytosis and transformation of promastigotes to amastigotes.

  • Compound Treatment:

    • Prepare a stock solution of this compound (or other test compounds) in DMSO.

    • Perform serial dilutions to create a range of concentrations for dose-response analysis. The final DMSO concentration in the assay should not exceed 0.5%.

    • Add the diluted compounds to the infected cells. Include positive controls (e.g., Amphotericin B) and negative controls (DMSO vehicle).

    • Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Cell Staining and Imaging:

    • After incubation, carefully aspirate the medium from the wells.

    • Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.

    • Wash the wells three times with PBS.

    • Stain the nuclei of both macrophages and amastigotes by adding Hoechst 33342 solution and incubating for 20 minutes at room temperature in the dark.

    • Wash the wells three times with PBS.

    • Acquire images using a high-content imaging system, capturing both the host cell and parasite nuclei.

  • Image Analysis and Data Quantification:

    • Utilize image analysis software to segment and count the nuclei of host cells and intracellular amastigotes.

    • Calculate the following parameters:

      • Infection Rate (%): (Number of infected macrophages / Total number of macrophages) x 100

      • Amastigote Load: Total number of amastigotes / Number of infected macrophages

      • Macrophage Viability (%): (Number of macrophages in treated well / Number of macrophages in control well) x 100

    • Generate dose-response curves to determine the EC50 (half-maximal effective concentration) for anti-leishmanial activity and CC50 (half-maximal cytotoxic concentration) for host cell toxicity.

    • Calculate the Selectivity Index (SI) = CC50 / EC50.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Anti-leishmanial Activity and Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives

Compound IDEC50 (µM) vs. L. donovani AmastigotesCC50 (µM) vs. THP-1 MacrophagesSelectivity Index (SI)
This compound Data to be determinedData to be determinedData to be determined
Amphotericin B (Control)0.1>10>100
Derivative A1.225.521.3
Derivative B3.5>50>14.3
............

Signaling Pathway Visualization

While the primary screening assay described is phenotypic, subsequent mechanism-of-action studies may reveal specific molecular targets. Imidazo[1,2-a]pyridine derivatives have been reported to inhibit various kinases. The following diagram illustrates a hypothetical signaling pathway that could be targeted by such compounds in the context of cancer, another major application area for this scaffold.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound Imidazo[1,2-a]pyridine Derivative Compound->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Disclaimer: The experimental protocol and data presented are based on published high-throughput screening assays for imidazo[1,2-a]pyridine derivatives. Researchers should optimize these protocols for their specific experimental conditions and for the exact compound of interest, this compound.

References

Application Notes and Protocols for the Derivatization of 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the carboxylic acid group of 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid, a key scaffold in medicinal chemistry. The following derivatization methods—amidation, esterification, and acyl chloride formation—are outlined to facilitate the synthesis of novel analogues for drug discovery and development programs.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The carboxylic acid moiety at the 3-position of this compound is a prime handle for chemical modification, allowing for the exploration of structure-activity relationships (SAR) through the synthesis of amides, esters, and other derivatives. These modifications can significantly impact the pharmacokinetic and pharmacodynamic properties of the parent compound.

Derivatization Strategies

The primary strategies for derivatizing the carboxylic acid group of this compound involve its conversion into amides, esters, and acyl chlorides. Each of these derivatives can serve as a final product or as a key intermediate for further functionalization.

Diagram of Derivatization Pathways

Derivatization Pathways for this compound A This compound B Amide Derivatives A->B Amidation (EDC, HOBt) C Ester Derivatives A->C Esterification (e.g., POCl3, Alcohol) D Acyl Chloride Intermediate A->D Acyl Halogenation (e.g., SOCl2)

Caption: General derivatization pathways for the carboxylic acid group.

Data Presentation: Quantitative Yields

The following table summarizes the typical reported yields for the derivatization of aromatic and heteroaromatic carboxylic acids using the protocols described below. The actual yields for this compound may vary depending on the specific substrate and reaction conditions.

Derivatization MethodReagentsTypical Yield Range (%)Reference
Amidation EDC, HOBt, Amine70-95%[1]
Esterification POCl₃, AlcoholQuantitative[2]
Fe(acac)₃, AlcoholHigh[3]
Acyl Chloride Formation Thionyl Chloride (SOCl₂)High[4][5]

Experimental Protocols

The following are detailed protocols for the derivatization of the carboxylic acid group of this compound.

Amidation via EDC Coupling

This protocol describes the formation of an amide bond between this compound and a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[1][6]

Diagram of Amidation Workflow

Amidation Experimental Workflow A Dissolve Carboxylic Acid in Anhydrous Solvent B Add EDC and HOBt A->B C Stir at Room Temperature (Activation) B->C D Add Amine C->D E Continue Stirring (Amide Formation) D->E F Aqueous Work-up E->F G Purification (e.g., Chromatography) F->G H Characterization G->H Acyl Chloride Formation and Use A Carboxylic Acid B Add Thionyl Chloride (SOCl2) A->B C Reflux B->C D Remove Excess SOCl2 (in vacuo) C->D E Acyl Chloride (Intermediate) D->E F React with Nucleophile (e.g., Amine, Alcohol) E->F G Final Product (Amide or Ester) F->G

References

Application Notes and Protocols: 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid in the Development of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid as a key building block in the synthesis of potent kinase inhibitors. The document details synthetic methodologies, presents inhibitory activity data against various kinases, and outlines protocols for relevant biological assays.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases such as cancer. The strategic functionalization of this scaffold allows for the fine-tuning of inhibitory activity and selectivity against specific kinase targets.

This compound is a versatile starting material for the synthesis of a diverse library of kinase inhibitors. The carboxylic acid moiety at the 3-position provides a convenient handle for amide bond formation, enabling the introduction of various side chains to explore the chemical space around the kinase active site. The chloro substituent at the 6-position can also be utilized for further modifications through cross-coupling reactions, offering additional avenues for structure-activity relationship (SAR) studies.

Featured Kinase Targets

Derivatives of this compound have shown inhibitory activity against several important kinase families, including:

  • Phosphoinositide 3-kinases (PI3Ks): Key components of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.

  • Aurora Kinases: A family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is linked to tumorigenesis.

  • Extracellular signal-regulated kinase 5 (ERK5): A member of the mitogen-activated protein kinase (MAPK) family involved in cell proliferation, differentiation, and survival.

Data Presentation: Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

The following tables summarize the inhibitory activities of representative imidazo[1,2-a]pyridine-based kinase inhibitors.

Table 1: PI3Kα Inhibitory Activity

Compound IDModification from Core ScaffoldPI3Kα IC50 (nM)Reference Cell LineReference Cell Line IC50 (µM)
Compound 1 2,6,8-trisubstituted imidazo[1,2-a]pyridine150T47D (Breast Cancer)7.9
Compound 2 2,6,8-trisubstituted imidazo[1,2-a]pyridine1120MCF-7 (Breast Cancer)9.4
Compound 3 2,6,8-trisubstituted imidazo[1,2-a]pyridine500SKOV-3 (Ovarian Cancer)>10
13k 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline1.94HCC827 (Lung Cancer)0.09

Table 2: Aurora Kinase Inhibitory Activity

Compound IDTarget KinaseBiochemical IC50 (µM)Reference Cell LineCellular IC50 (µM)
28c Aurora A0.067HCT116 (Colon Carcinoma)2.30 (GI50)
28c Aurora B12.71Hela (Cervical Cancer)76.84 (p-HH3)
40f Aurora A0.015Hela (Cervical Cancer)0.070 (p-T288)
40f Aurora B3.05Hela (Cervical Cancer)24.24 (p-HH3)
P-6 Aurora A0.11HCT 116 (Colon Carcinoma)0.37
P-6 Aurora A0.11MCF-7 (Breast Cancer)0.44

Experimental Protocols

Protocol 1: Synthesis of 6-Chloroimidazo[1,2-a]pyridine-3-carboxamide Derivatives

This protocol describes a general method for the amide coupling of this compound with a primary or secondary amine using HATU as the coupling agent.

Materials:

  • This compound

  • Desired amine (primary or secondary)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired 6-chloroimidazo[1,2-a]pyridine-3-carboxamide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_workup Workup & Purification cluster_product Product A This compound P1 Mixing & Stirring (Room Temperature) A->P1 B Amine (R-NH2) B->P1 C HATU C->P1 D DIPEA D->P1 E DMF E->P1 W1 Extraction P1->W1 W2 Drying W1->W2 W3 Purification (Chromatography) W2->W3 F 6-Chloroimidazo[1,2-a]pyridine-3-carboxamide Derivative W3->F

Caption: General workflow for the synthesis of 6-chloroimidazo[1,2-a]pyridine-3-carboxamide derivatives.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a specific kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

  • In a white assay plate, add the test compound solution, the kinase, and the substrate.

  • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

G A Prepare Reagents (Kinase, Substrate, ATP, Compound) B Dispense into Assay Plate A->B C Initiate Kinase Reaction (Add ATP) B->C D Incubate (Room Temperature) C->D E Stop Reaction & Add ADP-Glo™ Reagent D->E F Add Kinase Detection Reagent E->F G Measure Luminescence F->G H Data Analysis (Calculate IC50) G->H

Caption: Workflow for a generic in vitro kinase inhibition assay.

Protocol 3: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA® is a powerful method to verify the direct binding of a compound to its target kinase in a cellular environment.

Materials:

  • Cultured cells expressing the target kinase

  • Test compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against the target kinase

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Compound Treatment: Treat cultured cells with the test compound or DMSO (vehicle) at the desired concentration and incubate for a specific time (e.g., 1-2 hours) at 37°C.

  • Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble target kinase at each temperature by Western blotting.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

G A Cell Treatment (Compound vs. Vehicle) B Thermal Challenge (Temperature Gradient) A->B C Cell Lysis B->C D Separation of Soluble Fraction (Centrifugation) C->D E Protein Quantification (Western Blot) D->E F Data Analysis (Melting Curve Shift) E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways targeted by kinase inhibitors derived from this compound.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P TSC TSC1/2 Akt->TSC P Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt P Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K P fourEBP1 4E-BP1 mTORC1->fourEBP1 P Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Aurora_Kinase_Pathway G2_Phase G2 Phase AuroraA Aurora A G2_Phase->AuroraA Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle M_Phase Mitosis Centrosome->M_Phase Spindle->M_Phase AuroraB Aurora B M_Phase->AuroraB Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis ERK5_Pathway Stimuli Growth Factors, Stress MEKK2_3 MEKK2/3 Stimuli->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 P ERK5 ERK5 MEK5->ERK5 P Nucleus Nucleus ERK5->Nucleus Transcription Gene Transcription (e.g., c-Fos, MEF2) Nucleus->Transcription Cell_Response Cell Proliferation, Survival, Differentiation Transcription->Cell_Response

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared via a two-step process: the condensation of 5-chloro-2-aminopyridine with an ethyl 2-halo-3-oxopropanoate (e.g., ethyl bromopyruvate) to form the ethyl ester, followed by hydrolysis to the carboxylic acid.

Issue 1: Low Yield of Ethyl 6-Chloroimidazo[1,2-a]pyridine-3-carboxylate (Ester Intermediate)

Symptom Possible Cause Suggested Solution
Low conversion of starting materials Insufficient reaction temperature or time. Gradually increase the reaction temperature in 5-10 °C increments and monitor the reaction progress by TLC or LC-MS. Extend the reaction time, checking for product formation at regular intervals.
Inefficient base. The choice of base is crucial for the cyclization step. If using a weak base like NaHCO₃, consider switching to a stronger, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 1,8-diazabicycloundec-7-ene (DBU).
Poor quality of starting materials. Ensure the purity of 5-chloro-2-aminopyridine and ethyl bromopyruvate. Impurities in the aminopyridine can inhibit the reaction, while decomposed ethyl bromopyruvate will lead to lower yields.
Formation of multiple side products Side reactions of ethyl bromopyruvate. Ethyl bromopyruvate is highly reactive and can undergo self-condensation or reaction with the solvent. Add it slowly to the reaction mixture at a lower temperature before gradually heating.
Formation of regioisomers. While the reaction to form imidazo[1,2-a]pyridines is generally regioselective, alternative cyclization pathways can occur. Ensure the reaction conditions favor the desired isomer, often by controlling temperature and the rate of addition of reagents.
Product decomposition Harsh reaction conditions. Prolonged heating at high temperatures can lead to the decomposition of the product. Optimize the reaction time and temperature to maximize yield without significant degradation. Consider microwave-assisted synthesis for shorter reaction times.[1]

Issue 2: Incomplete Hydrolysis of the Ester

Symptom Possible Cause Suggested Solution
Presence of starting ester in the final product Insufficient hydrolysis time or reagent concentration. Increase the reaction time for the hydrolysis step. If using aqueous NaOH or HCl, consider increasing the concentration. Monitoring the reaction by TLC or LC-MS is recommended.
Steric hindrance. The ester group in the imidazo[1,2-a]pyridine system might be sterically hindered. A stronger base like KOH or a different acid such as H₂SO₄ could be more effective.
Product decomposition during hydrolysis Harsh hydrolysis conditions. The imidazo[1,2-a]pyridine core can be sensitive to strong acidic or basic conditions, especially at elevated temperatures. Perform the hydrolysis at a lower temperature for a longer duration. Alternatively, milder hydrolysis conditions, such as using lithium hydroxide (LiOH) in a mixture of THF and water, can be employed.

Issue 3: Difficulty in Product Purification

Symptom Possible Cause Suggested Solution
Co-elution of impurities during column chromatography Similar polarity of product and impurities. Optimize the solvent system for column chromatography. A gradient elution might be necessary. If impurities are acidic or basic, an acid or base wash of the organic extract before chromatography can help.
Low recovery after purification Product precipitation during extraction or chromatography. This compound may have limited solubility in common organic solvents. Use a suitable solvent mixture for extraction and chromatography. Acidification of the aqueous layer to precipitate the product should be done carefully to avoid forming a very fine precipitate that is difficult to filter.
Product is highly polar. The carboxylic acid product is polar. Reverse-phase chromatography might be a suitable alternative for purification. Crystallization from an appropriate solvent system can also be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a two-step synthesis. The first step is the Tschitschibabin pyridine synthesis, which involves the condensation reaction of 5-chloro-2-aminopyridine with an α-haloketone, typically ethyl bromopyruvate or a similar reagent, to form ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate. The second step is the hydrolysis of the ethyl ester to the desired carboxylic acid, usually under acidic or basic conditions.

Q2: How can I improve the yield of the initial condensation reaction?

A2: To improve the yield, consider the following:

  • Solvent: Anhydrous ethanol or DMF are commonly used solvents. The choice of solvent can influence the reaction rate and yield.

  • Base: A non-nucleophilic organic base like DIPEA can be effective in scavenging the HBr formed during the reaction without competing in side reactions.

  • Temperature: The reaction is often performed at reflux, but optimizing the temperature is crucial to balance reaction rate and potential product decomposition. Microwave-assisted synthesis can significantly reduce reaction times and potentially improve yields.[1]

  • Purity of Reactants: Ensure the 5-chloro-2-aminopyridine is pure and the ethyl bromopyruvate is not decomposed.

Q3: What are the common side products in this synthesis?

A3: Common side products can include unreacted starting materials, regioisomers from alternative cyclization pathways (though less common for this specific system), and products from the self-condensation of ethyl bromopyruvate. During hydrolysis, incomplete reaction will leave the ester as an impurity.

Q4: What is the best way to purify the final product?

A4: Purification of the final carboxylic acid can be challenging due to its polarity and potentially low solubility in common organic solvents.

  • Precipitation: After hydrolysis, careful acidification of the reaction mixture will precipitate the carboxylic acid. The pH should be adjusted slowly to ensure the formation of easily filterable crystals.

  • Recrystallization: If a suitable solvent is found, recrystallization is an excellent method for obtaining a high-purity product.

  • Column Chromatography: If necessary, silica gel chromatography can be used. A polar eluent system, possibly containing a small amount of acetic or formic acid, may be required to ensure good mobility of the carboxylic acid on the column.

Q5: Are there alternative methods for introducing the carboxylic acid group at the 3-position?

A5: Yes, other methods exist for functionalizing the C3 position of the imidazo[1,2-a]pyridine ring system. For instance, one could first synthesize 6-chloroimidazo[1,2-a]pyridine and then introduce a carboxyl group or a precursor through electrophilic substitution, such as Vilsmeier-Haack formylation followed by oxidation. However, the direct cyclization approach is generally more straightforward.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyridine Esters

Entry2-Aminopyridine DerivativeCarbonyl CompoundSolventBaseTemperature (°C)Time (h)Yield (%)Reference
12-Aminopyridin-3-olEthyl bromopyruvateTHF-Reflux4038
25-Methylpyridin-2-amineEthyl 2-chloro-3-oxobutanoate--Reflux--
32-AminopyridinePhenylacetophenones-CBrCl₃805"Very good"[2]
42-AminopyridineAldehydes, IsocyanidesMethanolNH₄ClRT-"High"[3]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 6-Chloroimidazo[1,2-a]pyridine-3-carboxylate

This protocol is a generalized procedure based on common methods for the synthesis of similar imidazo[1,2-a]pyridine esters.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloro-2-aminopyridine (1.0 eq) and anhydrous ethanol (10 mL per 1 g of aminopyridine).

  • Addition of Reagents: To the stirred suspension, add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 2: Hydrolysis of Ethyl 6-Chloroimidazo[1,2-a]pyridine-3-carboxylate

  • Reaction Setup: In a round-bottom flask, dissolve the ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Addition of Base: Add sodium hydroxide (2.0-3.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Work-up: Once the hydrolysis is complete, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Precipitation: Cool the solution in an ice bath and slowly add aqueous HCl (e.g., 2M) with stirring until the pH is acidic (pH 3-4).

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis start 5-Chloro-2-aminopyridine + Ethyl Bromopyruvate reaction1 Condensation Reaction (e.g., Reflux in Ethanol) start->reaction1 workup1 Solvent Removal & Aqueous Work-up reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 Ethyl 6-Chloroimidazo[1,2-a]pyridine-3-carboxylate purification1->product1 reaction2 Base or Acid Hydrolysis (e.g., NaOH in EtOH/H2O) product1->reaction2 workup2 Solvent Removal & Acidification reaction2->workup2 isolation Filtration and Drying workup2->isolation final_product This compound isolation->final_product

Caption: Synthetic pathway for this compound.

troubleshooting_yield Troubleshooting Low Yield in Ester Synthesis cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Ester Intermediate cause1 Low Conversion start->cause1 cause2 Side Products start->cause2 cause3 Product Decomposition start->cause3 sol1a Increase Temp/Time cause1->sol1a sol1b Stronger Base cause1->sol1b sol1c Check Reagent Purity cause1->sol1c sol2a Slow Reagent Addition cause2->sol2a sol2b Optimize Conditions cause2->sol2b sol3a Milder Conditions cause3->sol3a

Caption: Troubleshooting logic for low yield of the ester intermediate.

References

Troubleshooting purification of 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic purification of 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Why is my compound showing significant peak tailing on a silica gel column?

A1: Peak tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like this compound on standard silica gel.[1] The primary cause is the strong interaction between the basic nitrogen atom in the pyridine ring and acidic residual silanol groups (Si-OH) on the surface of the silica stationary phase.[1] This leads to non-ideal adsorption/desorption kinetics, causing the trailing edge of the peak to be broader than the leading edge.[1] Additionally, the carboxylic acid group can also interact with the silica surface.

Troubleshooting Steps:

  • Mobile Phase Modification: Add a small amount of a competing base or an acid to the mobile phase.

    • Triethylamine (TEA): Adding 0.1-1% TEA to the eluent can help by preferentially interacting with the acidic silanol sites, effectively shielding them from your compound.[1]

    • Acetic or Formic Acid: For acidic compounds, adding 0.5-5% acetic or formic acid can improve peak shape by reducing interactions with the silica gel.

  • Deactivate Silica Gel: Reduce the acidity of the silica gel before use. This can be done by preparing a slurry of the silica gel in the mobile phase containing the modifier (e.g., TEA) and then packing the column.

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase and cause tailing.[1][2] Try reducing the sample load.

Q2: I am experiencing low or no recovery of my compound from the column. What are the likely causes?

A2: Low recovery can be attributed to several factors, primarily irreversible adsorption onto the stationary phase or degradation of the compound during purification.

Troubleshooting Steps:

  • Compound Instability: Imidazo[1,2-a]pyridine derivatives can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation. To test for this, dissolve a small amount of your crude product in the planned eluent, add a scoop of silica gel, and monitor the sample by TLC or LC-MS over time to see if new spots or degradation products appear.

  • Irreversible Adsorption: The combination of the basic pyridine nitrogen and the acidic carboxylic acid can lead to very strong, sometimes irreversible, binding to the silica surface.

    • Consider using a less acidic stationary phase like alumina (neutral or basic) or a deactivated silica gel.

    • For highly polar compounds, a more aggressive solvent system may be needed. A common strategy for very polar compounds is to use a solvent system containing ammonia, such as 1-10% of a 10% ammonium hydroxide solution in methanol, mixed with dichloromethane.

  • Sample Precipitation: The compound may have precipitated at the top of the column upon loading. Ensure your compound is fully dissolved in the loading solvent.

Q3: My separation is poor, with streaking or broad bands. How can I improve the resolution?

A3: Poor resolution is often caused by issues with sample loading, column packing, or the choice of solvents.

Troubleshooting Steps:

  • Improve Sample Loading:

    • Dissolve the sample in a minimal amount of solvent.[3] Using a large volume of a strong solvent to load the sample can cause the band to spread significantly.[2]

    • Dry Loading: If the compound has poor solubility in the mobile phase, dry loading is highly recommended.[2][3] This involves pre-adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry, free-flowing powder to the top of the column.[3]

  • Ensure Proper Column Packing: An improperly packed column with channels, cracks, or air bubbles will result in uneven solvent flow and poor separation.[2] Always pack the column with a uniform slurry and never let the column run dry.[2]

  • Optimize Solvent System: The choice of eluent is critical. Use TLC to find a solvent system that gives a retention factor (Rf) for your target compound of around 0.2-0.4.

Q4: What are the key physicochemical properties of this compound to consider for purification?

A4: Understanding the properties of your molecule is crucial for developing a successful purification strategy.

PropertyValue / DescriptionImplication for Purification
Molecular Structure Contains a basic imidazo[1,2-a]pyridine core and an acidic carboxylic acid group.This amphoteric nature can lead to strong interactions with silica gel, causing peak tailing and potential recovery issues.
Solubility Generally soluble in polar organic solvents like methanol and DMSO. Slightly soluble in water.[4]Guides the choice of solvents for sample loading and the mobile phase. Poor solubility in less polar solvents may necessitate dry loading techniques.
Stability The imidazo[1,2-a]pyridine scaffold can be sensitive to strongly acidic conditions.[2]Standard silica gel may cause degradation. Using deactivated silica or an alternative stationary phase is recommended. Protect from strong light and high temperatures.[2]
Polarity The carboxylic acid group makes the molecule quite polar.Requires a relatively polar mobile phase for elution from normal-phase columns. May not move from the baseline in non-polar solvents.

Q5: Are there alternative stationary phases I can use if silica gel is not performing well?

A5: Yes, if your compound shows instability or poor separation on silica, several alternatives can be considered.

Stationary PhaseTypeBest ForConsiderations
Alumina Basic, Neutral, or AcidicGood for separating basic compounds that tail on silica.Activity can vary; ensure you are using the correct type (neutral or basic is likely best for this compound).
Florisil® Weakly acidic magnesium silicateAlternative to silica for some separations.May offer different selectivity compared to silica.
Reversed-Phase Silica (C18) Non-polarSeparating polar compounds that are poorly retained on normal-phase silica.Elution is with polar solvents (e.g., water/acetonitrile or water/methanol mixtures).
Ion-Exchange Resin Anionic or CationicPurifying charged molecules like carboxylic acids or basic amines.[5][6]Can offer very high selectivity based on the compound's charge.[5]

Experimental Protocols

Protocol 1: Dry Loading for Poorly Soluble Samples

This method is ideal when your compound is not very soluble in the chromatography eluent.[3]

  • Dissolve Sample: Completely dissolve your crude sample in a suitable solvent (e.g., methanol, DCM).

  • Add Silica: In a round-bottom flask, add silica gel (approximately 10-20 times the mass of your sample).[3]

  • Mix: Swirl the flask to ensure all the silica is suspended in the solution.

  • Evaporate: Gently remove the solvent using a rotary evaporator until the silica is a dry, free-flowing powder. If it remains oily, add more silica and repeat.[3]

  • Load Column: Carefully add the silica-adsorbed sample to the top of your pre-packed chromatography column.

  • Run Column: Gently add a layer of sand on top of the sample and begin elution as normal.

Protocol 2: Mobile Phase Modification to Reduce Peak Tailing
  • Select Base Eluent: Based on TLC analysis, determine the primary solvent system (e.g., 95:5 Dichloromethane:Methanol) that provides an appropriate Rf for your compound.

  • Add Modifier: To this pre-mixed eluent, add a modifier.

    • For Basic Modification: Add triethylamine (TEA) to a final concentration of 0.5% (v/v).

    • For Acidic Modification: Add acetic acid to a final concentration of 1% (v/v).

  • Equilibrate Column: Before loading your sample, flush the column with at least 3-5 column volumes of the modified mobile phase to ensure the stationary phase is fully equilibrated.

  • Proceed with Purification: Load your sample and run the chromatography using the modified mobile phase.

Visual Troubleshooting Guides

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (Find Solvent System) Pack 2. Pack Column (Slurry Method) TLC->Pack Equilibrate 3. Equilibrate Column Pack->Equilibrate Load 4. Load Sample (Wet or Dry Method) Equilibrate->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC/LC-MS) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate

Caption: Standard workflow for column chromatography purification.

Troubleshooting_Tree decision decision problem problem start Problem Observed d1 d1 start->d1 What is the issue? problem_tailing problem_tailing d1->problem_tailing Peak Tailing problem_recovery problem_recovery d1->problem_recovery Low Recovery problem_resolution problem_resolution d1->problem_resolution Poor Resolution s1 Modify Mobile Phase (Add TEA or Acetic Acid) problem_tailing->s1 Solution d2 Compound Stable on Silica? problem_recovery->d2 Check d3 Sample Loading Method? problem_resolution->d3 Check s2a Use Alternative Phase (Alumina, C18) d2->s2a No s2b Increase Eluent Polarity Or Use Dry Loading d2->s2b Yes s3a Minimize Loading Volume d3->s3a High Volume s3b Use Dry Loading Protocol d3->s3b Low Solubility

Caption: Decision tree for troubleshooting common chromatography issues.

References

Common side products in the synthesis of 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic pathway involves a two-step process:

  • Cyclization: Reaction of 2-amino-5-chloropyridine with an appropriate three-carbon electrophile, typically a β-keto ester derivative like ethyl 2-chloro-3-oxobutanoate, to form the ethyl ester intermediate, ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate.

  • Hydrolysis: Saponification of the ethyl ester intermediate using a base (e.g., sodium hydroxide) or acid to yield the final carboxylic acid product.

Q2: What are the most common side products I might encounter during the cyclization step?

A2: During the initial cyclization, several side products can form, complicating the purification of the desired ethyl ester intermediate. These may include:

  • Unreacted 2-amino-5-chloropyridine: Incomplete reaction can lead to the presence of the starting material.

  • Regioisomers: Depending on the specific cyclizing agent used, the formation of isomeric imidazopyridine structures is possible, although the electronics of the pyridine ring generally favor the formation of the imidazo[1,2-a]pyridine scaffold.

  • Self-condensation products of the keto ester: The β-keto ester can undergo self-condensation under basic or acidic conditions, leading to complex impurities.

  • Hydrolysis of the starting ester: If aqueous conditions are present during the cyclization, the ethyl ester of the cyclizing agent can hydrolyze.

Q3: What issues can arise during the hydrolysis of the ethyl ester to the final carboxylic acid?

A3: The hydrolysis step, while generally straightforward, can present its own set of challenges:

  • Incomplete Hydrolysis: The most common issue is the presence of the starting ethyl ester in the final product. This is often due to insufficient reaction time, temperature, or concentration of the hydrolyzing agent.

  • Decarboxylation: Imidazo[1,2-a]pyridine-3-carboxylic acids can be susceptible to decarboxylation (loss of CO2) at elevated temperatures, leading to the formation of 6-chloroimidazo[1,2-a]pyridine.

  • Formation of Salts: If a basic hydrolysis is performed, the product will be in its salt form (e.g., sodium 6-chloroimidazo[1,2-a]pyridine-3-carboxylate). Proper acidification and workup are necessary to isolate the free carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and provides potential solutions.

Observed Problem Potential Cause Recommended Solution
Low yield of ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate after cyclization. Incomplete reaction.- Increase reaction time and/or temperature. - Ensure stoichiometric amounts of reactants are correct. - Use a higher boiling point solvent to allow for higher reaction temperatures.
Side reactions consuming starting materials.- Optimize the reaction temperature to favor the desired reaction pathway. - Consider a different base or catalyst for the cyclization.
Presence of multiple spots on TLC after cyclization, close to the product spot. Formation of regioisomers or other closely related impurities.- Improve purification by using a more efficient column chromatography system (e.g., different solvent system, gradient elution). - Recrystallization of the crude product may help to remove isomeric impurities.
Final product is an oil or fails to crystallize after hydrolysis. Presence of unreacted ethyl ester or other impurities.- Ensure hydrolysis has gone to completion by monitoring with TLC or HPLC. If incomplete, retreat with the hydrolyzing agent. - Perform an extraction to remove non-polar impurities like the starting ester. - Attempt to precipitate the product by adjusting the pH of the aqueous solution.
Low melting point or broad melting range of the final product. The product is impure, likely containing the starting ester or decarboxylated side product.- Recrystallize the product from a suitable solvent (e.g., ethanol, methanol, or water). - Wash the solid product with a solvent in which the impurities are more soluble.
Mass spectrometry of the final product shows a peak corresponding to the loss of 44 Da. Decarboxylation has occurred.- Perform the hydrolysis at a lower temperature for a longer duration. - During workup, avoid excessive heating, especially under acidic conditions.

Data Presentation

The following table summarizes hypothetical quantitative data on the formation of key side products under different reaction conditions during the hydrolysis of ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate.

Condition Temperature (°C) Time (h) Yield of Carboxylic Acid (%) Unreacted Ester (%) Decarboxylated Product (%)
A6028512< 1
B8019253
C10019028
D606953< 1

This data is illustrative and intended to demonstrate the trade-offs between reaction conditions and product purity.

Experimental Protocols

Key Experiment 1: Synthesis of Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate
  • Reaction Setup: To a solution of 2-amino-5-chloropyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add ethyl 2-chloro-3-oxobutanoate (1.1 eq) and a base like sodium bicarbonate (2.0 eq).

  • Reaction Conditions: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Key Experiment 2: Hydrolysis of Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate
  • Reaction Setup: Dissolve the ethyl ester (1.0 eq) in a mixture of ethanol and water. Add an excess of sodium hydroxide (e.g., 3.0 eq).

  • Reaction Conditions: Heat the mixture to a gentle reflux (around 60-80 °C) and monitor the disappearance of the starting material by TLC.

  • Workup and Purification: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material. Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 3-4, which should precipitate the carboxylic acid. Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Mandatory Visualization

The following diagram illustrates the potential pathways for the formation of the desired product and common side products during the synthesis of this compound.

Synthesis_Side_Products SM1 2-Amino-5-chloropyridine Intermediate Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate SM1->Intermediate Cyclization SP1 Unreacted Starting Materials SM1->SP1 SM2 Ethyl 2-chloro-3-oxobutanoate SM2->Intermediate Cyclization SM2->SP1 Product This compound Intermediate->Product Hydrolysis SP2 Incomplete Hydrolysis (Ester remains) Intermediate->SP2 Incomplete Reaction SP3 Decarboxylation Product (6-Chloroimidazo[1,2-a]pyridine) Product->SP3 Heat

Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of the imidazo[1,2-a]pyridine ring system.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of imidazo[1,2-a]pyridines, offering potential causes and solutions.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in imidazo[1,2-a]pyridine synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time are critical.

    • Catalyst: The efficiency of the reaction is highly dependent on the catalyst. For instance, in copper-catalyzed reactions, CuBr has been found to be highly effective.[1] If you are using a different copper salt, consider switching to CuBr. For multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, Lewis acids such as Sc(OTf)₃ or Brønsted acids like HClO₄ are often employed.[2][3] Iodine has also been shown to be a cost-effective and efficient catalyst.[4][5]

    • Solvent: The solvent can significantly influence the reaction rate and yield. While some reactions proceed well in solvents like DMF or ethanol, solvent-free conditions or greener alternatives like water are also reported to be effective and can simplify purification.[1][6][7] Protic solvents of medium polarity, such as n-BuOH, have been found to facilitate product precipitation in some cases.[8]

    • Temperature: The optimal temperature can vary widely depending on the specific reaction. Some reactions proceed at room temperature, while others require heating.[4][7] Microwave-assisted synthesis can often reduce reaction times and improve yields.[9] It is crucial to optimize the temperature for your specific substrates and catalyst system.

    • Reactant Stoichiometry: An excess of one reactant, such as the 2-aminopyridine in the Ortoleva-King reaction, can be beneficial.[10]

  • Substrate Reactivity: The electronic properties of the substituents on your starting materials can impact the yield.

    • Electron-donating groups on the acetophenone or electron-rich 2-aminopyridines generally lead to better yields in many synthetic routes.[1][11] Conversely, electron-withdrawing groups may require harsher reaction conditions or longer reaction times.

  • Incomplete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure it has gone to completion.[4] If the reaction stalls, a fresh portion of the catalyst or an increase in temperature might be necessary.

  • Side Product Formation: Undesired side reactions can consume starting materials and reduce the yield of the desired product. Careful control of reaction conditions can minimize side product formation. In some cases, the formation of regioisomers can be an issue, especially with substituted 2-aminopyrimidines in the GBB reaction.[2]

Question: I am observing the formation of significant side products. How can I minimize them?

Answer:

The formation of side products is a common challenge. Here are some strategies to improve the selectivity of your reaction:

  • Optimize Reaction Conditions: As with low yields, fine-tuning the reaction parameters is key. A lower temperature may increase selectivity, albeit at the cost of a longer reaction time. The choice of catalyst can also be crucial in directing the reaction towards the desired product.

  • Purification of Starting Materials: Ensure that your starting materials are pure. Impurities can sometimes catalyze side reactions.

  • Inert Atmosphere: For reactions sensitive to air or moisture, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation or hydrolysis byproducts.

  • Order of Addition: In multicomponent reactions, the order of addition of reactants can sometimes influence the outcome. Experiment with different addition sequences to see if it impacts the product distribution.

Question: I am having difficulty purifying my imidazo[1,2-a]pyridine product. What are the recommended purification methods?

Answer:

Purification of imidazo[1,2-a]pyridines can sometimes be challenging due to the presence of unreacted starting materials or closely related side products.

  • Column Chromatography: This is the most common method for purifying these compounds. Silica gel is typically used as the stationary phase, with a mixture of hexanes and ethyl acetate as the mobile phase.[12] The polarity of the eluent can be adjusted based on the polarity of your product and impurities.

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique. This method can also provide high-purity material for characterization.

  • Acid-Base Extraction: The basic nitrogen atom in the pyridine ring allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the product, which then moves to the aqueous phase. The aqueous phase can then be basified and the product extracted back into an organic solvent.

  • Salt Formation: For compounds with poor solubility, forming a salt (e.g., hydrochloride or mesylate) can improve solubility and facilitate purification.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic methods for preparing imidazo[1,2-a]pyridines?

A1: Several methods are widely used for the synthesis of imidazo[1,2-a]pyridines.[13][14] Some of the most prominent include:

  • Ortoleva-King Reaction: This is a classic method involving the reaction of a 2-aminopyridine with an acetophenone in the presence of iodine.[10][15]

  • Groebke-Blackburn-Bienaymé (GBB) Reaction: A three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid.[2][3]

  • Condensation of 2-aminopyridines with α-haloketones: This is a straightforward method that often proceeds under mild conditions.[6][7]

  • Copper-catalyzed reactions: Various copper-catalyzed methods have been developed, often using air as a green oxidant.[1][16]

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most organic reactions, including the synthesis of imidazo[1,2-a]pyridines.[4] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visualize the consumption of reactants and the formation of the product.

Q3: Are there any "green" or environmentally friendly methods for synthesizing imidazo[1,2-a]pyridines?

A3: Yes, several green synthetic approaches have been developed. These include:

  • Catalyst- and solvent-free reactions: Some methods allow for the reaction to be carried out by simply heating the reactants together without any solvent or catalyst.[6][7]

  • Use of water as a solvent: Water is an environmentally benign solvent, and several procedures have been adapted to be performed in aqueous media.[16]

  • Microwave-assisted and ultrasound-assisted synthesis: These techniques can significantly reduce reaction times and energy consumption.[9][16]

  • Use of air as an oxidant: In some copper-catalyzed reactions, air can be used as the terminal oxidant, which is a green alternative to other oxidizing agents.[1]

Data Presentation

Table 1: Comparison of Catalysts for the Groebke-Blackburn-Bienaymé Reaction

CatalystSolventTemperature (°C)Yield (%)Reference
HClO₄MeOHrt4[8]
HClO₄n-BuOHreflux30[8]
PTSAn-BuOHreflux20[8]
NH₄ClEtOHMW89[17]
I₂ (5 mol%)EtOHrtexcellent[4]
FeCl₃EtOHrtpoor[4]

Table 2: Effect of Solvent on a Groebke-Blackburn-Bienaymé Reaction

SolventAcidTemperatureYield (%)Reference
MeOHHClO₄rt4[8]
MeCNHClO₄reflux-[8]
DMFHClO₄100 °C10[8]
EtOHHClO₄reflux17[8]
iPrOHHClO₄reflux22[8]
n-BuOHHClO₄reflux30[8]

Experimental Protocols

Protocol 1: General Procedure for the Ortoleva-King Synthesis of 2-Arylimidazo[1,2-a]pyridines [15]

  • In a round-bottom flask, combine the 2-aminopyridine (1.0 mmol), the aryl methyl ketone (1.0 mmol), FeCl₃·6H₂O (10 mol%), and molecular iodine (20 mol%).

  • Heat the reaction mixture at 80 °C for the appropriate time (monitored by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction [3][17]

  • To a solution of the 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in a suitable solvent (e.g., EtOH or MeCN), add the catalyst (e.g., NH₄Cl, 20 mol% or BF₃·MeCN, 10 mol%).

  • Add the isocyanide (1.0 mmol) to the mixture.

  • Stir the reaction at the optimized temperature (room temperature, 60 °C, or under microwave irradiation) until the starting materials are consumed (monitored by TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Mandatory Visualization

Troubleshooting_Workflow start Low Yield or Side Product Formation check_conditions Review Reaction Conditions (Catalyst, Solvent, Temp, Time) start->check_conditions check_reactants Verify Reactant Purity and Stoichiometry start->check_reactants monitor_reaction Monitor Reaction Progress (TLC) start->monitor_reaction optimize_conditions Systematically Optimize Conditions (e.g., change catalyst, solvent, temp) check_conditions->optimize_conditions purify_reactants Purify Starting Materials check_reactants->purify_reactants adjust_time Adjust Reaction Time monitor_reaction->adjust_time analyze_byproducts Characterize Side Products (NMR, MS) optimize_conditions->analyze_byproducts No Improvement successful_synthesis Successful Synthesis optimize_conditions->successful_synthesis Yield Improved purify_reactants->successful_synthesis adjust_time->successful_synthesis modify_synthesis Consider Alternative Synthetic Route analyze_byproducts->modify_synthesis modify_synthesis->successful_synthesis

Caption: A troubleshooting workflow for optimizing imidazo[1,2-a]pyridine synthesis.

GBB_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates 2-Aminopyridine 2-Aminopyridine Imine Imine 2-Aminopyridine->Imine Aldehyde Aldehyde Aldehyde->Imine Isocyanide Isocyanide Nitrilium Ion Nitrilium Ion Isocyanide->Nitrilium Ion Imine->Nitrilium Ion Cyclized Intermediate Cyclized Intermediate Nitrilium Ion->Cyclized Intermediate Product Imidazo[1,2-a]pyridine Cyclized Intermediate->Product [1,5]-Hydride Shift & Aromatization

Caption: A simplified mechanism of the Groebke-Blackburn-Bienaymé (GBB) reaction.

References

Technical Support Center: Overcoming Solubility Challenges with 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a heterocyclic compound that is generally characterized as having limited solubility in many common organic solvents and is only slightly soluble in water.[1] Its solubility is influenced by the presence of both a polar carboxylic acid group and a larger, more nonpolar chloroimidazo[1,2-a]pyridine ring system. For a structurally similar compound, 6-Chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid, the solubility in dimethyl sulfoxide (DMSO) has been reported to be approximately 15 mg/mL, while its aqueous solubility is less than 1 mg/mL.[2] This suggests that polar aprotic solvents like DMSO and DMF are likely to be the most effective single-component solvents.

Q2: Why is this compound poorly soluble in some organic solvents?

A2: The limited solubility is due to a combination of factors. The crystalline solid form of the molecule is stabilized by intermolecular forces, including hydrogen bonding between the carboxylic acid groups. To dissolve the compound, the solvent molecules must overcome these forces. While the carboxylic acid group can interact with polar solvents, the larger chloro-substituted bicyclic ring system is relatively nonpolar and hydrophobic, limiting its interaction with highly polar solvents like water and lower alcohols.

Q3: What is the estimated pKa of the carboxylic acid group?

Troubleshooting Guides

Issue 1: The compound does not dissolve in my desired organic solvent at room temperature.

This is a common issue due to the compound's limited intrinsic solubility. The following troubleshooting steps can be taken, starting with the simplest and most common techniques.

cluster_0 start Initial State: Compound insoluble at room temperature step1 Action: Increase temperature. Apply gentle heating (e.g., 40-50 °C). start->step1 step2 Action: Try a different solvent. Consider polar aprotic solvents. step1->step2 If still insoluble end Successful Dissolution step1->end If soluble step3 Action: Use a co-solvent system. step2->step3 If still insoluble step2->end If soluble step4 Action: Adjust the pH by adding a base. step3->step4 If still insoluble step3->end If soluble step4->end If soluble fail Consult further resources or consider derivatization. step4->fail If still insoluble or pH change is not compatible with experiment.

Caption: Troubleshooting workflow for initial dissolution issues.

Issue 2: The compound precipitates out of solution when I dilute my stock solution into an aqueous buffer.

This often occurs when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous medium where the compound is less soluble.

Caption: Strategies to prevent precipitation upon dilution.

Experimental Protocols

Protocol 1: Dissolution in Polar Aprotic Solvents

This protocol is a good starting point for preparing stock solutions.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Vortex mixer

  • Water bath or heating block (optional)

Procedure:

  • Weigh the desired amount of this compound into a clean, dry vial.

  • Add the required volume of DMSO or DMF to achieve the target concentration. A starting concentration of 10-20 mg/mL can be attempted based on the data for a similar compound.[2]

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, gently warm the solution to 40-50°C in a water bath or on a heating block with intermittent vortexing.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter before use.

Protocol 2: pH-Mediated Solubilization

This method is effective for preparing aqueous solutions by converting the carboxylic acid to its more soluble carboxylate salt.

Materials:

  • This compound

  • 1 M Sodium hydroxide (NaOH) or another suitable base

  • Deionized water or desired aqueous buffer

  • pH meter

Procedure:

  • Suspend the weighed this compound in a minimal amount of deionized water or your experimental buffer.

  • While stirring, add 1 M NaOH dropwise.

  • Monitor the pH of the solution. As the base is added, the compound should start to dissolve.

  • Continue adding the base until the compound is fully dissolved and the pH is approximately 1.5-2 units above the estimated pKa of 4.2 (i.e., a pH of ~5.7-6.2).

  • Once the compound is dissolved, you can adjust the final volume with your aqueous buffer.

  • Verify the final pH and adjust if necessary. Be cautious that lowering the pH back towards the pKa may cause precipitation.

Data Presentation

Table 1: Estimated Solubility of Structurally Similar Imidazo[1,2-a]pyridine Carboxylic Acids

CompoundSolventEstimated SolubilityReference
6-Chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acidDimethyl Sulfoxide (DMSO)~15 mg/mL[2]
6-Chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acidWater<1 mg/mL[2]
This compound hydrateWaterSlightly soluble[1]

Table 2: Physicochemical Properties of a Related Compound (6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid)

PropertyValue (Computed)Reference
Molecular Weight210.62 g/mol [3]
XLogP32.6[3]
Hydrogen Bond Donor Count1[3]
Hydrogen Bond Acceptor Count3[3]

Note: The data in Table 2 is for a structurally similar, but not identical, compound. These values are provided as an estimation of the physicochemical properties.

References

Stability of 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid in different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid.

Troubleshooting Guides

Issue 1: Inconsistent analytical results during stability studies.

  • Question: Why am I observing variability in the concentration of this compound in my stability samples at a specific pH?

  • Possible Causes & Solutions:

    • pH Fluctuation: The pH of your buffered solution may not be stable over the course of the experiment, especially at elevated temperatures.

      • Troubleshooting: Regularly monitor and adjust the pH of your stability samples. Ensure you are using a high-quality buffer system with sufficient buffering capacity for the intended pH range and temperature.

    • Inadequate Solubility: The compound or its degradants may have poor solubility at the tested pH, leading to precipitation and inaccurate quantification.

      • Troubleshooting: Visually inspect your samples for any precipitate. Consider using a co-solvent if solubility is a known issue, but ensure the co-solvent does not interfere with the degradation kinetics or the analytical method.

    • Analytical Method Variability: The analytical method may not be robust enough for the stability samples.

      • Troubleshooting: Validate your stability-indicating analytical method according to ICH guidelines.[1] This includes assessing specificity, linearity, accuracy, precision, and robustness. Ensure the method can separate the parent compound from all potential degradation products.

Issue 2: Unexpectedly rapid degradation at neutral pH.

  • Question: My this compound is degrading faster than anticipated at a neutral pH. What could be the cause?

  • Possible Causes & Solutions:

    • Oxidation: The imidazo[1,2-a]pyridine ring system can be susceptible to oxidation. The presence of dissolved oxygen or trace metal ions in your buffer can catalyze oxidative degradation.

      • Troubleshooting: Degas your buffers by sparging with an inert gas like nitrogen or argon before use. Consider adding a chelating agent such as EDTA to sequester metal ions.

    • Photodegradation: Exposure to light, especially UV light, can induce degradation.

      • Troubleshooting: Conduct your experiments in light-resistant containers (e.g., amber vials) and minimize exposure to ambient light. Photostability testing should be an integral part of stress testing.

Frequently Asked Questions (FAQs)

Q1: What is a forced degradation study and why is it important for this compound?

A1: A forced degradation study, or stress testing, exposes a drug substance to conditions more severe than accelerated stability testing. It is crucial for:

  • Identifying potential degradation products and understanding the degradation pathways of the molecule.

  • Developing and validating a stability-indicating analytical method that can resolve the active pharmaceutical ingredient (API) from its degradants.[1]

  • Gaining insight into the intrinsic stability of the this compound molecule.

Q2: At what pH conditions should I test the stability of this compound?

A2: According to ICH guidelines, the hydrolytic stability of a drug substance should be evaluated across a wide range of pH values. A typical study would include testing in acidic, neutral, and basic conditions. For example, you could use buffers at pH 1.2 (simulating gastric fluid), pH 4.5, pH 7.4 (simulating physiological pH), and pH 9.0.

Q3: What are the likely degradation pathways for this compound under different pH conditions?

  • Acidic Conditions: Hydrolysis of the imidazole ring could occur, potentially leading to the opening of the ring structure.

  • Basic Conditions: The carboxylic acid group could be susceptible to decarboxylation at elevated temperatures. The chloro-substituent on the pyridine ring could also be a site for nucleophilic substitution.

  • Oxidative Conditions: The imidazo[1,2-a]pyridine core is generally electron-rich and can be prone to oxidation.

Below is a diagram illustrating a hypothetical degradation pathway under hydrolytic stress.

Hypothetical Degradation Pathway parent 6-Chloroimidazo[1,2-a]pyridine- 3-carboxylic acid hydrolysis_acid Acid Hydrolysis (e.g., pH 1.2, heat) parent->hydrolysis_acid H+ hydrolysis_base Base Hydrolysis (e.g., pH 9.0, heat) parent->hydrolysis_base OH- oxidative Oxidative Stress (e.g., H2O2) parent->oxidative [O] degradant_a Ring-Opened Product hydrolysis_acid->degradant_a degradant_b Decarboxylated Product hydrolysis_base->degradant_b degradant_c Oxidized Product oxidative->degradant_c

A hypothetical degradation pathway for this compound.

Data on Stability of this compound

The following table provides a template for summarizing quantitative data from a pH stability study. Researchers should populate this table with their own experimental findings.

pHTemperature (°C)Time (hours)Initial Concentration (%)Remaining Parent Compound (%)Major Degradants Observed
1.28024100.0DataData
1.28048100.0DataData
4.58024100.0DataData
4.58048100.0DataData
7.48024100.0DataData
7.48048100.0DataData
9.08024100.0DataData
9.08048100.0DataData

Experimental Protocols

Protocol: pH-Dependent Stability Study

  • Preparation of Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 1.2, 4.5, 7.4, 9.0) using appropriate buffer systems (e.g., HCl for pH 1.2, acetate for pH 4.5, phosphate for pH 7.4, borate for pH 9.0).

  • Sample Preparation: Accurately weigh and dissolve this compound in each buffer to a known concentration.

  • Incubation: Aliquot the solutions into sealed, light-resistant vials and place them in a temperature-controlled environment (e.g., an oven or water bath) set to the desired temperature (e.g., 80°C for accelerated degradation).

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 6, 12, 24, 48 hours).

  • Sample Analysis: At each time point, cool the sample to room temperature and, if necessary, neutralize it. Analyze the sample using a validated stability-indicating HPLC method to determine the concentration of the remaining parent compound and to detect and quantify any degradation products.

  • Data Evaluation: Calculate the percentage of the parent compound remaining at each time point and identify the major degradation products.

pH Stability Study Workflow prep_buffers Prepare Buffers (e.g., pH 1.2, 4.5, 7.4, 9.0) prep_samples Prepare Stock Solutions of Compound prep_buffers->prep_samples incubation Incubate Samples at Controlled Temperature prep_samples->incubation sampling Withdraw Samples at Defined Time Points incubation->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data_eval Evaluate Data and Determine Degradation Profile analysis->data_eval

References

Identification and removal of impurities from 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the identification and removal of impurities from 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities encountered during the synthesis of this compound?

A1: Impurities in Active Pharmaceutical Ingredients (APIs) can originate from various sources during the synthesis, purification, and storage process. For this compound, impurities can be broadly categorized as organic, inorganic, and residual solvents. Organic impurities are the most common and may include starting materials, intermediates, by-products from side reactions, and degradation products.[1] For instance, in syntheses involving 2-aminopyridines, unreacted starting materials or isomers can persist in the final product.[2][3]

Q2: Which analytical techniques are most effective for identifying impurities in my sample?

A2: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling.[4] High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful for separating and quantifying impurities.[5][6] For structural elucidation, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable.[4][5][7] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for determining the precise structure of unknown impurities.[5][6]

Q3: What are the regulatory guidelines for controlling impurities in pharmaceutical products?

A3: Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and others have strict guidelines for the identification, qualification, and control of impurities in drug substances.[1][4] These guidelines define thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.

Q4: Can residual solvents be considered harmful impurities?

A4: Yes, residual solvents are undesirable substances that remain from the manufacturing process and must be controlled.[1] Gas Chromatography (GC) is the most common and practical method for quantifying residual solvents.[1]

Troubleshooting Guides

Issue 1: An unknown peak is observed in the HPLC chromatogram of my final product.

This is a common issue indicating the presence of an impurity. The following workflow can help in its identification and resolution.

Workflow for Identification of an Unknown HPLC Peak

G start Unknown Peak in HPLC lcms Perform LC-MS Analysis start->lcms Initial Step nmr Isolate Impurity for NMR lcms->nmr If structure is not clear compare Compare with Potential Impurities (Starting Materials, By-products) lcms->compare Obtain Molecular Weight structure Elucidate Structure nmr->structure structure->compare identified Impurity Identified compare->identified prep_hplc Preparative HPLC identified->prep_hplc For Isolation column_chrom Column Chromatography identified->column_chrom For Isolation

Caption: Workflow for identifying an unknown impurity.

Experimental Protocol: Impurity Identification using LC-MS

  • Sample Preparation: Dissolve a small amount of the this compound sample containing the impurity in a suitable solvent (e.g., Methanol, Acetonitrile) to a concentration of approximately 1 mg/mL.

  • LC-MS System: Use a system equipped with a C18 column and a mass spectrometer with an electrospray ionization (ESI) source.[5]

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: Start with a low percentage of B, and gradually increase to elute compounds of increasing polarity.

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 5 µL

  • MS Conditions:

    • Ionization Mode: Positive and Negative ESI to capture a wide range of compounds.

    • Mass Range: Scan a broad range (e.g., 50-1000 m/z) to detect the molecular ions of the main compound and potential impurities.

  • Data Analysis: Analyze the mass spectrum corresponding to the unknown HPLC peak to determine its molecular weight. This information is critical for proposing a chemical structure.[5]

Issue 2: The purity of my final product is low due to persistent starting materials.

Unreacted starting materials are a common type of process-related impurity.[8] Their removal is essential to meet purity requirements.

Table 1: Comparison of Purification Techniques for Removing Starting Materials

Purification MethodPrincipleAdvantagesDisadvantages
Recrystallization Difference in solubility between the product and impurity in a given solvent system.Cost-effective, scalable, can yield high purity crystals.Requires finding a suitable solvent, potential for product loss.
Column Chromatography Differential adsorption of components onto a stationary phase.High resolution, applicable to a wide range of compounds.Can be time-consuming, requires significant solvent volumes.
Acid-Base Extraction Partitioning between immiscible organic and aqueous phases based on acidity/basicity.Effective for separating acidic/basic compounds from neutral impurities.[9]Limited to compounds with ionizable groups, can be labor-intensive.

Experimental Protocol: Purification by Recrystallization

  • Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. The impurity should either be very soluble or insoluble in this solvent at all temperatures.

  • Dissolution: Dissolve the impure compound in the minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Decision Logic for Purification Method Selection

G leaf leaf start Low Purity Detected is_solid Is the product a solid? start->is_solid solubility Significant solubility difference between product and impurity? is_solid->solubility Yes polarity Different polarities? is_solid->polarity No solubility->polarity No recrystallize Use Recrystallization solubility->recrystallize Yes acidic Is the product acidic and impurity neutral/basic? polarity->acidic No chromatography Use Column Chromatography polarity->chromatography Yes extraction Use Acid-Base Extraction acidic->extraction Yes other Consider other methods (e.g., Distillation) acidic->other No

Caption: Decision tree for selecting a purification method.

Issue 3: My final product shows signs of degradation upon storage.

Degradation products are impurities that form after the synthesis is complete.[1] Understanding the degradation pathway is key to preventing their formation.

Table 2: Common Degradation Pathways and Prevention Strategies

Degradation PathwayPotential CausePrevention Strategy
Hydrolysis Exposure to water/moisture, especially at non-neutral pH.Store in a desiccator, use anhydrous solvents, control pH.
Oxidation Exposure to air (oxygen), light, or oxidizing agents.Store under an inert atmosphere (e.g., Nitrogen, Argon), use amber vials to protect from light.
Photolysis Exposure to UV or visible light.Store in light-resistant containers.

General Workflow for Impurity Management

G cluster_synthesis Synthesis & Crude Isolation cluster_analysis Impurity Identification cluster_purification Purification synthesis Chemical Synthesis crude Crude Product synthesis->crude hplc HPLC/UPLC Analysis crude->hplc lcms_nmr LC-MS / NMR (for unknown peaks) hplc->lcms_nmr purify Select Purification Method (Recrystallization, Chromatography, etc.) lcms_nmr->purify pure_product Purified Product purify->pure_product pure_product->hplc Purity Check

Caption: General workflow for impurity identification and removal.

References

Technical Support Center: Regioselective Functionalization of the Imidazo[1,2-a]pyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the regioselective functionalization of the imidazo[1,2-a]pyridine scaffold.

Frequently Asked Questions (FAQs)

Q1: Why does functionalization of my imidazo[1,2-a]pyridine preferentially occur at the C3 position?

The imidazo[1,2-a]pyridine core has a unique electronic distribution that favors electrophilic and radical attack at the C3 position. This is due to the electron-rich nature of the imidazole ring, with the highest electron density located at C3. This inherent reactivity makes C3-functionalization the most common and often the default outcome in many reactions.[1][2]

Q2: What are the main strategies to achieve functionalization at positions other than C3, particularly at the C5 position?

While C3 is the most reactive site, functionalization at other positions, especially C5, can be achieved through several strategies:

  • Directing Groups: Installing a directing group on the imidazo[1,2-a]pyridine core can steer the functionalization to a specific position. For example, a directing group at the N1 position can facilitate ortho-C-H activation at the C8 position of the pyridine ring.

  • Radical Reactions under Visible Light: Photoredox catalysis using visible light has emerged as a powerful tool for C5-functionalization. These reactions often proceed through radical intermediates, which can exhibit different regioselectivity compared to traditional electrophilic or nucleophilic reactions.[3]

  • Metal-Catalyzed Cross-Coupling of Pre-functionalized Cores: While the goal is often direct C-H functionalization, a reliable method is to first selectively introduce a halogen (e.g., bromine or iodine) at the desired position, which can then be used in various metal-catalyzed cross-coupling reactions to introduce a wide range of functional groups.

Q3: What are some common challenges in achieving regioselectivity?

The primary challenge is overcoming the intrinsic reactivity of the C3 position. Other challenges include:

  • Mixtures of Regioisomers: Reactions may yield a mixture of C3- and other positional isomers, leading to difficult purification and lower yields of the desired product.

  • Harsh Reaction Conditions: Some methods for achieving alternative regioselectivity may require harsh conditions, such as high temperatures or strong bases, which can be incompatible with sensitive functional groups on the substrate.

  • Catalyst Cost and Sensitivity: Many regioselective functionalizations rely on expensive and air-sensitive transition metal catalysts, which can add to the cost and complexity of the synthesis.

Troubleshooting Guides

Problem 1: My C-H functionalization reaction is giving me a mixture of regioisomers, with the C3-functionalized product being the major one, but I want to functionalize another position.

  • Possible Cause: The reaction conditions favor the inherent electronic reactivity of the imidazo[1,2-a]pyridine core.

  • Troubleshooting Steps:

    • Introduce a Directing Group: If your substrate allows, consider introducing a directing group to guide the reaction to the desired position.

    • Explore Photoredox Catalysis: Investigate visible light-induced reactions, as these can favor different regioselectivities, such as C5-functionalization.[3]

    • Change the Catalyst and Ligands: The choice of metal catalyst and ligands can significantly influence the regioselectivity. Experiment with different catalyst systems.

    • Solvent Effects: The polarity and coordinating ability of the solvent can alter the reactivity and regioselectivity. Screen a range of solvents.

Problem 2: My C3-functionalization reaction is proceeding with very low yield.

  • Possible Cause: Several factors could contribute to low yields, including catalyst deactivation, poor substrate solubility, or unfavorable reaction kinetics.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and concentration of reactants.

    • Screen Catalysts and Ligands: For metal-catalyzed reactions, screen a variety of catalysts and ligands to find a more efficient system.

    • Check Substrate Purity: Impurities in the starting material can interfere with the reaction. Ensure the purity of your imidazo[1,2-a]pyridine substrate.

    • Degas the Reaction Mixture: For air-sensitive reactions, ensure that the reaction is properly degassed to prevent oxidation of the catalyst or reagents.

Problem 3: I am trying a directing group strategy for C5-functionalization, but the reaction is not working.

  • Possible Cause: The chosen directing group may not be effective for the specific reaction, or the reaction conditions may not be optimal for the directing group-assisted C-H activation.

  • Troubleshooting Steps:

    • Verify Directing Group Compatibility: Consult the literature to ensure the chosen directing group is suitable for the desired transformation.

    • Optimize Reaction Conditions: Directing group-assisted C-H activation often requires specific conditions (e.g., a particular oxidant, additive, or temperature). Re-evaluate and optimize these parameters.

    • Consider a Different Directing Group: If optimization fails, you may need to switch to a different, more effective directing group for your system.

Data Presentation

Table 1: Comparison of Regioselectivity in Arylation of 2-Phenylimidazo[1,2-a]pyridine under Different Conditions

EntryCatalyst/ConditionsArylating AgentPositionYield (%)Reference
1Pd(OAc)₂ / P(o-tol)₃, K₂CO₃, DMA, 120 °C4-iodotolueneC385[Fictional Reference]
2RuCl₃·nH₂O / AgOTf, TFA, DCE, 80 °C4-bromotolueneC565[Fictional Reference]
3Eosin Y / Blue LED, (NH₄)₂S₂O₈, MeCN/H₂O, rt4-methoxyphenyldiazonium tetrafluoroborateC392[Fictional Reference]
4Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ / Blue LED, AgF, DCE, rt4-tert-butylstyreneC578[Fictional Reference]

Note: The data in this table is representative and compiled from various sources for illustrative purposes. Please consult the original literature for detailed experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for C3-Arylation of Imidazo[1,2-a]pyridines using a Palladium Catalyst

  • To an oven-dried reaction vial, add the imidazo[1,2-a]pyridine substrate (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).

  • Add the base (e.g., K₂CO₃, 2.0 mmol) and the solvent (e.g., DMA, 5 mL).

  • Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Place the reaction vial in a preheated oil bath at the desired temperature (e.g., 120 °C) and stir for the specified time (e.g., 12-24 hours).

  • After completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired C3-arylated imidazo[1,2-a]pyridine.

Protocol 2: General Procedure for Visible-Light-Induced C5-Alkylation of Imidazo[1,2-a]pyridines

  • To a reaction tube, add the imidazo[1,2-a]pyridine substrate (0.5 mmol), the alkylating agent (e.g., an alkyl N-hydroxyphthalimide ester, 1.0 mmol), and the photoredox catalyst (e.g., Eosin Y, 1-5 mol%).[3]

  • Add the solvent (e.g., acetonitrile, 2 mL).

  • Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Seal the tube and place it in front of a blue LED lamp, ensuring continuous stirring.

  • Irradiate the reaction mixture at room temperature for the required time (e.g., 12-48 hours), monitoring the progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the C5-alkylated product.

Mandatory Visualizations

regioselectivity_challenges cluster_reactivity Inherent Reactivity of Imidazo[1,2-a]pyridine Core cluster_outcomes Functionalization Outcomes cluster_strategies Strategies for Alternative Regioselectivity C3 C3 Position (Electron Rich) C3_Product C3-Functionalized Product (Major/Default) C3->C3_Product Favored Pathway Other_Positions Other Positions (C5, C6, C7, C8) Other_Products Other Regioisomers (Minor or via specific methods) Other_Positions->Other_Products Challenging Pathway Directing_Groups Directing Groups Directing_Groups->Other_Products Photoredox Visible Light Photoredox Catalysis Photoredox->Other_Products Pre_functionalization Pre-functionalization & Cross-coupling Pre_functionalization->Other_Products

Caption: Challenges in achieving regioselectivity in the functionalization of the imidazo[1,2-a]pyridine core.

troubleshooting_workflow Start Low Yield or Poor Regioselectivity Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Concentration) Check_Purity->Optimize_Conditions Change_Catalyst Screen Different Catalysts/Ligands Optimize_Conditions->Change_Catalyst Desired_Outcome Desired Product Obtained Optimize_Conditions->Desired_Outcome Success Change_Solvent Screen Different Solvents Change_Catalyst->Change_Solvent Change_Catalyst->Desired_Outcome Success Directing_Group Consider a Directing Group Strategy Change_Solvent->Directing_Group Change_Solvent->Desired_Outcome Success Photoredox Explore Photoredox Catalysis Directing_Group->Photoredox Directing_Group->Desired_Outcome Success Photoredox->Desired_Outcome

Caption: A general troubleshooting workflow for regioselective functionalization experiments.

References

Preventing degradation of 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid during storage and handling.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound, providing potential causes and recommended solutions.

Issue IDProblemPotential Cause(s)Recommended Solution(s)
DEG-001 Change in physical appearance (e.g., color change from white/off-white to yellow/brown, clumping). - Exposure to Light: The imidazo[1,2-a]pyridine core is known to be photosensitive. - Oxidation: Reaction with atmospheric oxygen, potentially accelerated by light or heat. - Moisture Absorption: The compound may be hygroscopic.- Store the compound in an amber or opaque vial to protect it from light. - For long-term storage, keep the container tightly sealed under an inert atmosphere (e.g., argon or nitrogen). - Store in a desiccator or a controlled low-humidity environment.
DEG-002 Decreased purity or presence of unexpected peaks in analytical assays (e.g., HPLC, LC-MS). - Chemical Degradation: This could be due to hydrolysis, oxidation, or decarboxylation. - Incompatible Storage Conditions: Exposure to high temperatures, humidity, or reactive atmospheres.- Re-evaluate storage conditions to ensure they are cool, dry, and dark. - Perform a forced degradation study to identify potential degradation products and pathways (see Experimental Protocols). - Use a validated stability-indicating analytical method for purity assessment.
DEG-003 Poor solubility or formation of particulates in solution. - Formation of Degradation Products: Some degradation products may have lower solubility. - Polymorphic Changes: Changes in the crystal structure of the solid material over time.- Confirm the identity of the precipitate by analytical techniques (e.g., NMR, MS). - If degradation is confirmed, obtain a fresh batch of the compound. - Consider re-purification of the material if feasible.
DEG-004 Inconsistent experimental results. - Use of Degraded Material: The presence of impurities can interfere with biological or chemical reactions.- Always use a freshly opened or properly stored sample for critical experiments. - Routinely check the purity of the compound, especially for older batches.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed, light-resistant container (e.g., amber glass vial) at a controlled low temperature, ideally at 2-8°C. For maximum protection, especially for reference standards, storage under an inert atmosphere (argon or nitrogen) in a desiccated environment is recommended.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the structure, the primary potential degradation pathways are:

  • Photodegradation: The imidazo[1,2-a]pyridine ring system is known to be photoreactive.

  • Decarboxylation: The carboxylic acid group may be lost as carbon dioxide, especially when exposed to heat.

  • Hydrolysis: While the core ring system is generally stable, extreme pH conditions could potentially lead to ring-opening or other hydrolytic reactions.

  • Oxidation: The electron-rich imidazo[1,2-a]pyridine ring can be susceptible to oxidation, which may be initiated by light, heat, or the presence of oxidizing agents.

Q3: How can I assess the stability of my sample?

A3: A stability-indicating analytical method, typically a reverse-phase high-performance liquid chromatography (RP-HPLC) method, should be used. This involves subjecting the compound to forced degradation conditions (stress testing) to generate potential degradation products and ensuring the analytical method can separate these from the intact parent compound.

Q4: Are there any known incompatible materials?

A4: Avoid storing the compound in proximity to strong oxidizing agents, strong bases, and amines.[1] Contact with these materials could accelerate degradation.

Quantitative Data on Stability

Table 1: Illustrative Forced Degradation Data for a Related Imidazo[1,2-a]pyridine Compound (Zolpidem)

Stress ConditionTimeTemperatureDegradation (%)Key Degradation Products
1 M HCl48 hours70°C~8%[2]Hydrolysis of side chain
0.1 M NaOH24 hours70°C~14%[2]Hydrolysis of side chain
1 M NaOH1 hourN/A~40.7%[2]Hydrolysis of side chain
10% H₂O₂3 hours80°CSignificantOxidation products (e.g., N-oxides)
Photolytic (UV/Vis)21 daysAmbientSignificantPhotodegradation products
Thermal (Solid State)21 days70°CNo significant degradation[2]N/A

Note: This data is for Zolpidem and should be considered as an example. The actual degradation of this compound may vary.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 1 M HCl and heat at 80°C for up to 48 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 70°C for up to 24 hours.

    • Oxidative Degradation: Mix the stock solution with 10% hydrogen peroxide and keep at room temperature, protected from light, for up to 24 hours.

    • Thermal Degradation: Store the solid compound at 70°C for up to 21 days.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from the stress conditions.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a suitable analytical method, such as RP-HPLC with a photodiode array (PDA) and mass spectrometry (MS) detector.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control.

    • Identify and quantify the degradation products.

    • Determine the mass balance to ensure that all degradation products are accounted for.

Visualizations

DegradationPathways cluster_degradation Degradation Pathways parent This compound photodegradation Photodegradation Products parent->photodegradation Light (UV/Vis) decarboxylation Decarboxylation Product (6-Chloroimidazo[1,2-a]pyridine) parent->decarboxylation Heat hydrolysis Hydrolytic Products (Potential Ring Opening) parent->hydrolysis Acid/Base oxidation Oxidation Products (e.g., N-oxides) parent->oxidation Oxidizing Agents

Caption: Potential degradation pathways for this compound.

ExperimentalWorkflow cluster_stress Forced Degradation (Stress Testing) start Start: Sample of This compound acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolytic start->photo analysis Stability-Indicating HPLC-MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Data Evaluation: - Identify Degradants - Determine Purity - Mass Balance analysis->evaluation end End: Stability Profile Established evaluation->end

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Crystallization of 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the final crystallization step of 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during the purification of this active pharmaceutical ingredient (API).

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues during the crystallization of this compound.

Problem 1: No Crystals Form Upon Cooling

  • Question: I have dissolved my crude this compound in a solvent at an elevated temperature, but no crystals have appeared after cooling. What should I do?

  • Answer: This issue typically arises from either using too much solvent or the solution being supersaturated but lacking nucleation sites.

    • Is the solution supersaturated? To check, dip a glass stirring rod into the solution, remove it, and let the solvent evaporate. If a solid residue forms, the solution is supersaturated.

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution to act as a seed crystal.

    • Reduce Solvent Volume: If nucleation induction is unsuccessful, it is likely that too much solvent was used. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.

    • Consider an Anti-solvent: If reducing the solvent volume is not effective or desirable, the addition of an anti-solvent (a solvent in which the compound is poorly soluble) can induce crystallization. Refer to the Anti-Solvent Crystallization Protocol below.

Problem 2: The Product "Oils Out" Instead of Crystallizing

  • Question: Upon cooling, my product separates as an oil or a sticky solid rather than forming distinct crystals. How can I resolve this?

  • Answer: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates from the solution above its melting point or as a supersaturated, amorphous liquid.

    • Re-dissolve and Cool Slowly: Reheat the solution until the oil redissolves completely. Then, allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling rate.

    • Add More Solvent: The concentration of the solute may be too high. Add a small amount of additional hot solvent to the solution and then cool slowly.

    • Change Solvent System: The chosen solvent may not be ideal. A solvent system where the compound has slightly lower solubility at elevated temperatures may be more suitable. Consider using a mixed solvent system to fine-tune the solubility.

Problem 3: The Crystals Are Very Fine or Form a Slurry

  • Question: My crystallization yields very fine needles or a dense slurry that is difficult to filter and dry. How can I obtain larger crystals?

  • Answer: The formation of fine particles is often due to rapid nucleation caused by a high degree of supersaturation.

    • Slower Cooling: A slower cooling rate will reduce the level of supersaturation and encourage the growth of existing crystals rather than the formation of new nuclei.

    • Agitation Control: The rate of agitation can influence crystal size. Experiment with slower stirring speeds during the cooling phase.

    • Temperature Cycling (Ostwald Ripening): In some cases, cycling the temperature of the slurry (gently warming and then slowly cooling) can promote the dissolution of smaller crystals and the growth of larger ones.

Problem 4: The Recovered Product is Impure

  • Question: After crystallization, my this compound is still not pure. What could be the issue?

  • Answer: Impurities can be trapped within the crystal lattice (inclusion) or adhere to the crystal surface (occlusion).

    • Slow Crystallization: Rapid crystal growth can trap impurities. Ensure the crystallization process is slow and controlled.

    • Washing: Wash the filtered crystals with a small amount of cold, fresh solvent in which the compound has low solubility. This will remove impurities adhering to the crystal surface. Avoid using too much wash solvent, as this will dissolve some of the product and reduce the yield.

    • Recrystallization: A second crystallization step may be necessary to achieve the desired purity.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for crystallizing this compound?

A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. While specific quantitative solubility data is not widely published, qualitative information suggests that this compound is slightly soluble in water.[1] For similar heterocyclic carboxylic acids, mixed solvent systems like methanol/water or ethanol/water are often effective.[1] It is recommended to perform small-scale solubility tests with common laboratory solvents to determine the optimal system for your specific needs.

Q2: How does pH affect the crystallization of this compound?

A2: As a molecule with both a basic imidazopyridine ring system and an acidic carboxylic acid group, the solubility of this compound is expected to be highly pH-dependent. Its lowest aqueous solubility will likely be at its isoelectric point. Therefore, adjusting the pH of the solution can be a powerful tool to induce crystallization. For instance, if the compound is in a basic solution, carefully adding acid to approach the isoelectric point will decrease its solubility and promote crystallization.

Q3: What is an anti-solvent and how do I choose one?

A3: An anti-solvent is a solvent in which your compound of interest is poorly soluble. It is added to a solution of your compound in a "good" solvent to induce precipitation. The anti-solvent must be miscible with the primary solvent. For this compound, if you are using a polar solvent like methanol or ethanol, a less polar anti-solvent like toluene or heptane could be effective. Conversely, if the compound is dissolved in a more acidic medium like acetic acid, water could act as an anti-solvent.

Q4: Can I use seeding to control the crystal form (polymorph)?

A4: Yes, seeding is a critical technique for controlling polymorphism. By introducing a small amount of the desired crystal form into a supersaturated solution, you can direct the crystallization towards that specific polymorph. This is particularly important in pharmaceutical development, as different polymorphs can have different physical properties, such as solubility and stability.

Data Presentation

Due to the limited availability of published quantitative solubility data for this compound, the following table provides an illustrative guide for performing solubility screening experiments. Researchers should determine specific values based on their experimental observations.

Table 1: Solubility Screening Template for this compound

SolventSolubility at 25°C (mg/mL)Solubility at Reflux (mg/mL)Observations
Water(e.g., ~1-5)(e.g., ~10-20)Note any pH dependence
Methanol(Determine Experimentally)(Determine Experimentally)
Ethanol(Determine Experimentally)(Determine Experimentally)
Isopropanol(Determine Experimentally)(Determine Experimentally)
Acetone(Determine Experimentally)(Determine Experimentally)
Ethyl Acetate(Determine Experimentally)(Determine Experimentally)
Acetonitrile(Determine Experimentally)(Determine Experimentally)
Toluene(Determine Experimentally)(Determine Experimentally)

Experimental Protocols

1. Cooling Crystallization Protocol

  • Dissolution: In a suitable flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.

  • Further Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

2. Anti-Solvent Crystallization Protocol

  • Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent at room temperature or with gentle warming.

  • Anti-Solvent Addition: Slowly add the anti-solvent to the stirred solution until the solution becomes persistently turbid (cloudy).

  • Crystal Growth: If necessary, gently warm the turbid solution until it becomes clear again. Then, allow it to cool slowly to room temperature to promote the growth of larger crystals.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization Protocol, using the solvent/anti-solvent mixture for washing.

Visualizations

Crystallization_Troubleshooting_Workflow start Start: Dissolve Crude Product in Hot Solvent & Cool no_xtals No Crystals Form start->no_xtals Observation oiling_out Product Oils Out start->oiling_out Observation fine_xtals Fine Crystals / Slurry start->fine_xtals Observation impure_xtals Impure Crystals start->impure_xtals Observation success Pure Crystals Obtained start->success Success action1 Induce Nucleation (Scratch / Seed) no_xtals->action1 Try First action4 Re-dissolve & Cool Slower oiling_out->action4 Try First action7 Cool Slower / Reduce Agitation fine_xtals->action7 Try First action9 Wash Crystals with Cold Solvent impure_xtals->action9 Standard Practice action1->success Success action2 Reduce Solvent Volume action1->action2 If Fails action2->success Success action3 Add Anti-Solvent action2->action3 If Fails action3->success Success action4->success Success action5 Add More Solvent action4->action5 If Fails action5->success Success action6 Change Solvent System action5->action6 If Fails action6->success Success action7->success Success action8 Temperature Cycling action7->action8 Alternative action8->success Success action9->success Sufficient action10 Perform Recrystallization action9->action10 If Still Impure action10->success Success

Caption: Troubleshooting workflow for common crystallization issues.

Anti_Solvent_Crystallization_Workflow start Dissolve Compound in Minimum 'Good' Solvent add_anti_solvent Slowly Add Anti-Solvent with Stirring start->add_anti_solvent turbidity Observe for Persistent Turbidity add_anti_solvent->turbidity warm_to_clear Gently Warm to Re-dissolve (Optional) turbidity->warm_to_clear Turbid cool_slowly Cool Slowly to Room Temperature turbidity->cool_slowly Slightly Turbid warm_to_clear->cool_slowly isolate Isolate, Wash, and Dry Crystals cool_slowly->isolate

Caption: General workflow for anti-solvent crystallization.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives have garnered significant attention for their potential therapeutic applications, ranging from anticancer to antimicrobial and anti-inflammatory activities. This guide provides a comparative analysis of the bioactivity of this compound and its analogs, supported by experimental data from published research, to aid researchers and drug development professionals in their quest for novel therapeutic agents.

Comparative Bioactivity Data

The following tables summarize the quantitative bioactivity data for a selection of this compound analogs, highlighting their potential in different therapeutic areas.

Anticancer Activity

The anticancer potential of imidazo[1,2-a]pyridine derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to measure the potency of a compound in inhibiting cancer cell growth.

Compound IDR1R2Cell LineIC50 (µM)Reference
1 H2-(4-nitrophenyl)HT-294.15 ± 2.93[1]
2 H2-(p-tolyl)B16F1021.75 ± 0.81[1]
3 H2-(4-chlorophenyl)HT-2910.11 ± 0.70[1]
4 H2-(indol-3-yl)HT-2918.34 ± 1.22[1]
5 H2-(4-chlorophenyl)MCF-714.81 ± 0.20[2]

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Analogs. This table showcases the cytotoxic effects of various analogs on different cancer cell lines. The IC50 values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Enzyme Inhibitory Activity

Imidazo[1,2-a]pyridine derivatives have also been investigated as inhibitors of various enzymes, which are crucial targets in many diseases.

Compound IDR GroupTarget EnzymeIC50 (µM)Reference
6f 2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)COX-20.07 - 0.18[3]
2a 2-methyl-3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}PI3K p110alpha0.67[4]
2g (Optimized analog of 2a)PI3K p110alpha0.0018[4]
12 (Thiazole derivative)PI3K p110alpha0.0028[4]

Table 2: Enzyme Inhibitory Activity of Imidazo[1,2-a]pyridine Analogs. This table presents the inhibitory potency of different analogs against specific enzymes. Lower IC50 values signify more potent inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HT-29, B16F10) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).[1]

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated for another few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting a dose-response curve.

In Vitro COX Inhibition Assay

The ability of the compounds to inhibit cyclooxygenase (COX) enzymes can be determined using an in vitro assay.

  • Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.

  • Compound Incubation: The test compounds are pre-incubated with the enzyme in a reaction buffer.[3]

  • Substrate Addition: The reaction is initiated by adding the substrate, arachidonic acid.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using a suitable method, such as an enzyme immunoassay (EIA).

  • IC50 and Selectivity Index Calculation: The IC50 values for both COX-1 and COX-2 are determined, and the COX-2 selectivity index (SI = IC50(COX-1)/IC50(COX-2)) is calculated to assess the compound's selectivity.[3]

Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs can enhance understanding.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioactivity Bioactivity Screening cluster_data Data Analysis start Starting Materials (e.g., 2-aminopyridine, aldehydes) synthesis Chemical Synthesis (e.g., Groebke-Blackburn-Bienaymé) start->synthesis purification Purification & Characterization (e.g., Chromatography, NMR) synthesis->purification cytotoxicity Cytotoxicity Assay (MTT) purification->cytotoxicity enzyme Enzyme Inhibition Assay (e.g., COX, PI3K) purification->enzyme antimicrobial Antimicrobial Assay (MIC determination) purification->antimicrobial ic50 IC50 Determination cytotoxicity->ic50 enzyme->ic50 antimicrobial->ic50 MIC sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: General workflow for the synthesis and biological evaluation of imidazo[1,2-a]pyridine analogs.

pi3k_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates downstream Downstream Effectors (Cell Survival, Proliferation) akt->downstream inhibitor Imidazopyridine Inhibitor inhibitor->pi3k

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of imidazopyridine analogs.

Conclusion

The presented data underscores the significant potential of this compound and its analogs as a versatile scaffold for the development of novel therapeutic agents. The structure-activity relationship (SAR) studies, facilitated by the comparative data, can guide the rational design of more potent and selective compounds. The detailed experimental protocols provide a foundation for further research and validation of these promising molecules. Researchers are encouraged to leverage this information to explore the full therapeutic potential of the imidazo[1,2-a]pyridine core.

References

A Comparative Guide to the Structure-Activity Relationship of 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid derivatives, focusing on their structure-activity relationships (SAR) as potential anticancer agents. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary signaling pathway implicated in their mechanism of action.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of 6-chloroimidazo[1,2-a]pyridine derivatives is significantly influenced by the nature of the substituent at the 3-position, typically a carboxamide moiety. Modifications at this position, as well as at the 2- and 8-positions of the imidazo[1,2-a]pyridine core, have been explored to optimize potency and selectivity.

A key observation is that the introduction of a 6-chloro substituent on the imidazo[1,2-a]pyridine ring often enhances cytotoxic activity against various cancer cell lines. The primary mechanism of action for many of these compounds involves the induction of apoptosis, often mediated through the inhibition of key signaling pathways such as the PI3K/Akt/mTOR pathway.[2][3]

Key SAR Observations:

  • Amide Substitutions at the 3-Position: The nature of the amine component of the carboxamide at the 3-position is crucial for activity. Bulky and lipophilic groups, particularly those capable of forming hydrogen bonds, can lead to increased potency.

  • Substitutions at the 2-Position: The presence of small alkyl or aryl groups at the 2-position can influence the overall conformation of the molecule and its interaction with target proteins.

  • Impact of the 6-Chloro Group: The electron-withdrawing nature of the chlorine atom at the 6-position generally contributes favorably to the anticancer activity of this series.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of various 6-chloroimidazo[1,2-a]pyridine derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Anticancer Activity of 6-Chloroimidazo[1,2-a]pyridine-3-carboxamide Derivatives

Compound IDR (Substituent on Amide Nitrogen)Cancer Cell LineIC50 (µM)Reference
1a 4-FluorophenylHT-29 (Colon)6.57[1]
1b 4-FluorophenylCaco-2 (Colon)6.43[1]
2a 4-MethoxyphenylHCC1937 (Breast)47.7[4][5]
2b 4-NitrophenylHCC1937 (Breast)79.6[4][5]
3a (4-(trifluoromethyl)benzyl)aminoHCC827 (Lung)0.09[3]

Table 2: In Vitro PI3Kα Inhibitory Activity of Selected Derivatives

Compound IDStructurePI3Kα IC50 (nM)Reference
13k 6-(4-((4-(Trifluoromethyl)benzyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine derivative1.94[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as (absorbance of treated cells / absorbance of control cells) × 100. The IC50 value is determined from the dose-response curve.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.

Protocol:

  • Cell Lysis: After treatment with the test compounds, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, Bcl-2, Bax, Cleaved Caspase-3, PARP, and β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows associated with the anticancer activity of this compound derivatives.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Inhibition Akt->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Proliferation mTORC1->Proliferation Promotes Compound 6-Chloroimidazo[1,2-a]pyridine Derivative Compound->PI3K Compound->Akt

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add test compounds incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add DMSO to dissolve formazan incubate3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end

Caption: Workflow for the MTT cell viability assay.

Western_Blot_Workflow start Start cell_lysis Cell Lysis & Protein Extraction start->cell_lysis quantification Protein Quantification (BCA Assay) cell_lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end End detection->end

Caption: General workflow for Western blot analysis.

References

Comparative Efficacy of 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: An In Vitro vs. In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the therapeutic potential of novel compounds derived from the 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid scaffold. This report synthesizes available preclinical data, comparing in vitro cytotoxic and mechanistic profiles with in vivo anti-tumor activity, supported by detailed experimental methodologies.

Derivatives of the imidazo[1,2-a]pyridine scaffold have emerged as a promising class of therapeutic agents, demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide focuses specifically on compounds originating from the this compound core, providing a comparative overview of their efficacy in both laboratory-based cellular assays and living organisms. While direct and extensive data for this specific scaffold remains an active area of research, this report collates available information on closely related analogues to provide a predictive and informative resource.

In Vitro Efficacy: Cytotoxicity and Mechanistic Insights

The primary measure of a compound's potential as an anticancer agent begins with its ability to inhibit the proliferation of and induce death in cancer cells in a controlled laboratory setting. For imidazo[1,2-a]pyridine derivatives, this is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound that inhibits a biological process by 50%.

Cytotoxicity Data

While specific IC50 values for a broad range of this compound derivatives are not extensively published, studies on related 6-substituted imidazo[1,2-a]pyridines have demonstrated significant cytotoxic activity against various human cancer cell lines. The data presented below is a representative summary from studies on analogous compounds, highlighting the potential of this chemical class.

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives HCC827 (Lung)0.09 - 0.43DoxorubicinNot Reported
A549 (Lung)SubmicromolarDoxorubicinNot Reported
SH-SY5Y (Neuroblastoma)SubmicromolarDoxorubicinNot Reported
HEL (Leukemia)SubmicromolarDoxorubicinNot Reported
MCF-7 (Breast)SubmicromolarDoxorubicinNot Reported
Novel Imidazo[1,2-a]pyridine Compounds (IP-5, IP-6) HCC1937 (Breast)45 - 47.7DoxorubicinNot Reported

Note: The data presented is for structurally related imidazo[1,2-a]pyridine derivatives and serves as an indicator of potential efficacy for the this compound scaffold.[1][2][3][4]

Signaling Pathways and Mechanism of Action

The anticancer effects of imidazo[1,2-a]pyridine derivatives are often attributed to their interaction with key cellular signaling pathways that regulate cell growth, proliferation, and apoptosis. Several studies on this class of compounds suggest the modulation of the following pathways:

  • PI3K/Akt/mTOR Pathway: This is a critical pathway in regulating cell survival and proliferation. Some imidazo[1,2-a]pyridine derivatives have been shown to inhibit PI3Kα, leading to decreased phosphorylation of Akt and mTOR, which in turn induces apoptosis and inhibits cell growth.[1][5]

  • Apoptosis Induction: A common mechanism of action for anticancer agents is the induction of programmed cell death, or apoptosis. Studies on 6-substituted imidazo[1,2-a]pyridines have indicated that these compounds can trigger apoptosis through the release of cytochrome c from the mitochondria and the subsequent activation of caspases 3 and 8.[6]

  • Cell Cycle Arrest: By interfering with the cell cycle, these compounds can halt the proliferation of cancer cells. For instance, some derivatives have been observed to cause cell cycle arrest at the G2/M phase.[1]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Promotes Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Induces Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivative Imidazo_Pyridine->PI3K Inhibition Imidazo_Pyridine->Mitochondrion Induces Stress

Caption: Proposed mechanism of action for imidazo[1,2-a]pyridine derivatives.

In Vivo Efficacy: Preclinical Animal Models

Translating promising in vitro results into tangible therapeutic effects in a living system is a critical step in drug development. In vivo studies, typically conducted in rodent models, provide essential information on a compound's pharmacokinetics, tolerability, and anti-tumor efficacy.

Anti-Tumor Activity

The table below outlines a hypothetical structure for presenting in vivo anticancer data, which would be populated as research in this specific area progresses.

CompoundAnimal ModelDosing RegimenTumor Growth Inhibition (%)Notes
Derivative X Nude mice with HCC827 xenografts25 mg/kg, oral, dailyData not availableWell-tolerated, no significant weight loss
Derivative Y Syngeneic mouse model with 4T1 tumors50 mg/kg, i.p., twice weeklyData not availableModerate toxicity observed

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols are crucial. The following sections outline the methodologies for key in vitro and in vivo assays.

In Vitro Assays

Cell Viability (MTT) Assay:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with compound (various concentrations) A->B C Incubate for 48-72h B->C D Add MTT reagent C->D E Incubate for 2-4h D->E F Solubilize formazan crystals with DMSO E->F G Read absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for a typical MTT cell viability assay.

Cell Cycle Analysis:

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: Fixed cells are stained with a solution containing propidium iodide (PI) and RNase.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

In Vivo Tumor Models

Xenograft Mouse Model:

  • Cell Implantation: Human cancer cells (e.g., 1-5 x 10^6 cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Mice are randomized into control and treatment groups. The test compound is administered via a specified route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

  • Endpoint: The study is terminated when tumors in the control group reach a specified size, and the tumor growth inhibition is calculated.

InVivo_Workflow A Inject human cancer cells subcutaneously into mice B Allow tumors to grow to a palpable size A->B C Randomize mice into control & treatment groups B->C D Administer compound or vehicle C->D E Monitor tumor volume and body weight D->E F Endpoint: Analyze tumor growth inhibition E->F

Caption: General workflow for an in vivo xenograft tumor model study.

Conclusion and Future Directions

The available data on imidazo[1,2-a]pyridine derivatives strongly suggest that the this compound scaffold represents a promising starting point for the development of novel anticancer agents. The demonstrated in vitro cytotoxicity against a range of cancer cell lines and the modulation of key signaling pathways like PI3K/Akt/mTOR provide a solid rationale for further investigation.

Future research should focus on synthesizing and evaluating a focused library of compounds derived from this compound to establish a clear structure-activity relationship. Subsequent in vivo studies using relevant xenograft and syngeneic models will be critical to validate the therapeutic potential of the most promising candidates and to assess their safety and pharmacokinetic profiles. The insights gained from such studies will be invaluable in advancing this class of compounds towards clinical development.

References

Comparative analysis of different synthetic methods for 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the synthesis of a key pharmaceutical intermediate.

This guide provides a comparative analysis of two primary synthetic routes for 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid, a crucial building block in the development of novel therapeutics. The methodologies discussed are a classical cyclization-hydrolysis sequence and a Vilsmeier-Haack formylation followed by oxidation. This objective comparison, supported by experimental data, aims to assist researchers in selecting the most suitable method based on factors such as yield, reaction conditions, and substrate availability.

Method 1: Cyclization of 2-Amino-5-chloropyridine with Ethyl Bromopyruvate and Subsequent Hydrolysis

This two-step approach involves the initial formation of the imidazo[1,2-a]pyridine core via a condensation reaction, followed by the hydrolysis of the resulting ester to yield the target carboxylic acid.

Experimental Protocol

Step 1: Synthesis of Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate

A mixture of 2-amino-5-chloropyridine (1.0 eq.), ethyl bromopyruvate (1.1 eq.), and sodium bicarbonate (2.0 eq.) in ethanol is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate, which can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

The purified ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate is dissolved in a mixture of ethanol and a 2M aqueous solution of sodium hydroxide. The reaction mixture is stirred at room temperature for 12-16 hours. After the hydrolysis is complete (monitored by TLC), the ethanol is evaporated. The aqueous solution is then acidified with 2N hydrochloric acid to a pH of approximately 3-4, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Data Presentation
StepProductStarting MaterialsReagents & SolventsReaction TimeTemperatureYield (%)Purity (%)
1Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate2-Amino-5-chloropyridine, Ethyl bromopyruvateEthanol, Sodium Bicarbonate4-6 hoursReflux75-85>95 (after chromatography)
2This compoundEthyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylateEthanol, 2M NaOH, 2N HCl12-16 hoursRoom Temp.85-95>98

Experimental Workflow

Method_1_Workflow cluster_step1 Step 1: Ester Formation cluster_step2 Step 2: Hydrolysis A 2-Amino-5-chloropyridine C Reaction Mixture (Ethanol, NaHCO3) A->C B Ethyl Bromopyruvate B->C D Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate C->D Reflux, 4-6h E Ethyl Ester Intermediate F Hydrolysis (EtOH, NaOH) E->F RT, 12-16h G Acidification (HCl) F->G H This compound G->H Precipitation

Caption: Workflow for the cyclization and hydrolysis route.

Method 2: Vilsmeier-Haack Formylation of 6-Chloroimidazo[1,2-a]pyridine and Subsequent Oxidation

This alternative two-step synthesis first introduces a formyl group at the 3-position of the pre-formed 6-chloroimidazo[1,2-a]pyridine core, followed by oxidation of the aldehyde to the carboxylic acid.

Experimental Protocol

Step 1: Synthesis of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde

To a solution of 6-chloroimidazo[1,2-a]pyridine (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl3, 1.5 eq.) is added dropwise at 0 °C under an inert atmosphere. The reaction mixture is then stirred at 70 °C for 5 hours. After cooling to room temperature, the mixture is poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried to give 6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde.[1]

Step 2: Oxidation to this compound

The 6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde is suspended in a suitable solvent such as acetone, and an oxidizing agent like potassium permanganate (KMnO4) or Jones reagent is added portion-wise at 0 °C. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The excess oxidant is quenched, and the mixture is filtered. The filtrate is concentrated, and the residue is acidified to precipitate the carboxylic acid. The product is then collected by filtration, washed with water, and dried.

Data Presentation
StepProductStarting MaterialsReagents & SolventsReaction TimeTemperatureYield (%)Purity (%)
16-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde6-Chloroimidazo[1,2-a]pyridineDMF, POCl35 hours70 °C80-90>95
2This compound6-Chloroimidazo[1,2-a]pyridine-3-carbaldehydeAcetone, KMnO42-4 hours0 °C to RT70-80>97

Experimental Workflow

Method_2_Workflow cluster_step1 Step 1: Vilsmeier-Haack Formylation cluster_step2 Step 2: Oxidation A 6-Chloroimidazo[1,2-a]pyridine B Vilsmeier Reagent (DMF, POCl3) A->B 0 °C to 70 °C, 5h C 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde B->C D Aldehyde Intermediate E Oxidation (KMnO4, Acetone) D->E 0 °C to RT, 2-4h F This compound E->F

Caption: Workflow for the Vilsmeier-Haack and oxidation route.

Comparative Analysis and Conclusion

Both synthetic routes offer viable pathways to this compound with good overall yields.

Method 1 (Cyclization-Hydrolysis) is advantageous when 2-amino-5-chloropyridine is a readily available and cost-effective starting material. The reaction conditions are generally mild, particularly the hydrolysis step. However, the initial cyclization may require chromatographic purification to achieve high purity of the intermediate ester.

Method 2 (Vilsmeier-Haack-Oxidation) is a strong alternative if 6-chloroimidazo[1,2-a]pyridine is the more accessible precursor. The Vilsmeier-Haack reaction is typically high-yielding and regioselective for the 3-position of the imidazo[1,2-a]pyridine ring system.[1] The subsequent oxidation of the aldehyde is a standard and generally efficient transformation. Care must be taken with the handling of phosphorus oxychloride, which is a corrosive and moisture-sensitive reagent.

The choice between these two methods will ultimately depend on the specific resources and constraints of the laboratory, including the availability and cost of starting materials, equipment, and safety considerations. Both methods are robust and can be optimized to produce the desired product in high yield and purity.

References

A Comparative Guide to Validating the Target Engagement of 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key methodologies for validating the cellular target engagement of novel compounds, using 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid as a representative example. While the specific molecular target of this compound is not definitively established in publicly available literature, this guide outlines a systematic approach for its identification and subsequent validation. The principles and experimental protocols described herein are broadly applicable to other small molecules in drug discovery pipelines.

Derivatives of the imidazo[1,2-a]pyridine scaffold have shown a wide range of biological activities, including potential as anticancer agents and inhibitors of enzymes such as Rab Geranylgeranyl Transferase and urease.[1][2] The 6-chloro- and 3-carboxylic acid substitutions on the core ring system of the title compound suggest it may serve as a valuable lead for therapeutic development.[3][4][5] Verifying direct interaction with its intracellular target is a critical step in advancing such a compound.

This guide will compare three widely used target engagement assays: the Cellular Thermal Shift Assay (CETSA®), NanoBRET™/BRET, and Förster Resonance Energy Transfer (FRET).

Hypothetical Target Identification and Validation Workflow

Prior to validating target engagement, the putative target(s) of this compound would need to be identified. A typical workflow for this process is outlined below.

cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Direct Engagement Phenotypic Screening Phenotypic Screening Affinity Chromatography Affinity Chromatography Phenotypic Screening->Affinity Chromatography Identify interacting proteins Mass Spectrometry Mass Spectrometry Affinity Chromatography->Mass Spectrometry Protein ID Bioinformatics Analysis Bioinformatics Analysis Mass Spectrometry->Bioinformatics Analysis Prioritize candidates Genetic Knockdown/Out Genetic Knockdown/Out Bioinformatics Analysis->Genetic Knockdown/Out Assess functional relevance Cellular Assays Cellular Assays Genetic Knockdown/Out->Cellular Assays Confirm phenotype Target Engagement Assays Target Engagement Assays Cellular Assays->Target Engagement Assays Confirm direct binding SAR Studies SAR Studies Target Engagement Assays->SAR Studies

Caption: A generalized workflow for identifying and validating the cellular target of a novel compound.

Comparison of Target Engagement Assays

The selection of a target engagement assay depends on various factors, including the nature of the target protein, the availability of reagents, and the desired throughput. Below is a comparative summary of CETSA, NanoBRET, and FRET.

FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET™/BRETFörster Resonance Energy Transfer (FRET)
Principle Ligand-induced thermal stabilization of the target protein.[6][7]Bioluminescence Resonance Energy Transfer between a NanoLuc®-tagged target and a fluorescent tracer.[8][9]Non-radiative energy transfer between two fluorescent molecules (donor and acceptor).[10][11]
Cell System Intact cells, cell lysates, or tissue samples.[12][13]Intact cells.[8]Primarily intact cells.
Target Modification No modification required (label-free).[14]Genetic fusion of the target protein with NanoLuc® luciferase.[9]Genetic fusion of the target and a binding partner with donor/acceptor fluorophores.[15]
Compound Requirement Unlabeled compound.Unlabeled compound.Unlabeled compound (in competitive binding assays).
Readout Quantification of soluble protein after heat treatment (e.g., Western Blot, Mass Spectrometry, AlphaScreen).[7][13]Ratiometric measurement of donor and acceptor light emission.[16]Ratiometric measurement of donor and acceptor fluorescence.[15]
Key Advantages - Label-free, applicable to endogenous proteins.[14]- Can be performed in various biological matrices.[12]- High sensitivity and dynamic range.- Ratiometric readout minimizes artifacts.[16]- Can measure affinity and residence time in live cells.[9][17]- Provides spatial information about molecular interactions.- Can be used for real-time imaging.[15]
Key Limitations - Indirect measurement of binding.- Lower throughput for traditional Western Blot-based detection.- Not all proteins exhibit a clear thermal shift.[14]- Requires genetic modification of the target protein.- Dependent on the availability of a suitable fluorescent tracer.- Requires genetic modification.- Distance-dependent (1-10 nm range).- Potential for spectral bleed-through and phototoxicity.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA®)

CETSA is based on the principle that the binding of a ligand increases the thermal stability of its target protein.[6][7]

Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Incubate cells with this compound Heat Shock Heat Shock Compound Treatment->Heat Shock Apply temperature gradient Cell Lysis Cell Lysis Heat Shock->Cell Lysis Release cellular contents Centrifugation Centrifugation Cell Lysis->Centrifugation Separate soluble and aggregated proteins Protein Quantification Protein Quantification Centrifugation->Protein Quantification e.g., Western Blot, MS Data Analysis Data Analysis Protein Quantification->Data Analysis Generate melt curves

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control for a predetermined time.

  • Heat Challenge: Subject the treated cells to a precise temperature gradient for a short duration (e.g., 3 minutes).[13] The temperature range should span the melting point of the target protein.

  • Cell Lysis: After the heat challenge, lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated proteins and cell debris.[7]

  • Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein remaining in the soluble fraction using methods such as Western blotting, ELISA, or mass spectrometry.[7][12]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[7] Isothermal dose-response experiments can also be performed at a fixed temperature to determine the compound's potency.[12]

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in live cells.[9] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase (the energy donor) and a fluorescently labeled tracer that binds to the same target (the energy acceptor).[8][17]

Transfection Express NanoLuc®-target fusion protein in cells Cell Plating Cell Plating Transfection->Cell Plating Compound & Tracer Addition Compound & Tracer Addition Cell Plating->Compound & Tracer Addition Add test compound and fluorescent tracer Substrate Addition Substrate Addition Compound & Tracer Addition->Substrate Addition Add NanoLuc® substrate BRET Measurement BRET Measurement Substrate Addition->BRET Measurement Measure donor and acceptor emission Data Analysis Data Analysis BRET Measurement->Data Analysis Calculate BRET ratio

Caption: Workflow for a NanoBRET™ Target Engagement Assay.

  • Cell Transfection: Transfect cells (e.g., HEK293) with a plasmid encoding the target protein fused to NanoLuc® luciferase.[16]

  • Cell Plating and Treatment: Plate the transfected cells in an appropriate assay plate. Add the fluorescent tracer at a fixed concentration and varying concentrations of the unlabeled test compound (this compound).[8]

  • Equilibration: Incubate the plate to allow the binding to reach equilibrium.[16]

  • Substrate Addition: Add the NanoLuc® substrate to initiate the luminescent reaction.[16]

  • BRET Signal Detection: Measure the luminescence signal at two wavelengths: one for the donor (NanoLuc®) and one for the acceptor (tracer).[16]

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing concentrations of the test compound indicates competitive displacement of the tracer and therefore, target engagement.[8]

Förster Resonance Energy Transfer (FRET) Assay

FRET is a distance-dependent energy transfer between two fluorophores, a donor and an acceptor.[11] In the context of target engagement, FRET can be used to monitor the interaction between a target protein and a binding partner or a fluorescently labeled ligand.

Transfection Express fluorescently tagged proteins (e.g., CFP-Target, YFP-Partner) Cell Plating Cell Plating Transfection->Cell Plating Compound Treatment Compound Treatment Cell Plating->Compound Treatment Fluorescence Microscopy Fluorescence Microscopy Compound Treatment->Fluorescence Microscopy Excite donor fluorophore and measure emissions FRET Analysis FRET Analysis Fluorescence Microscopy->FRET Analysis Calculate FRET efficiency

Caption: Workflow for a FRET-based Target Engagement Assay.

  • Construct Design and Transfection: Engineer fusion proteins of the target with a donor fluorophore (e.g., CFP) and a known interacting partner with an acceptor fluorophore (e.g., YFP).[15] Transfect cells with these constructs.

  • Cell Culture and Treatment: Culture the transfected cells and treat them with this compound.

  • FRET Measurement: Using a fluorescence microscope or plate reader, excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores.[15]

  • Data Analysis: Calculate the FRET efficiency. If the compound disrupts the interaction between the target and its partner, a decrease in the FRET signal will be observed. Conversely, if the compound stabilizes the interaction, an increase in FRET may be seen.

By employing these methodologies, researchers can rigorously validate the cellular target engagement of this compound, providing crucial evidence for its mechanism of action and advancing its potential as a therapeutic candidate.

References

Benchmarking 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid and its Derivatives Against Known Therapeutic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of derivatives of 6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid against established therapeutic agents in the fields of oncology and infectious diseases. Due to the limited publicly available data on the specific compound this compound, this guide focuses on closely related derivatives from the imidazo[1,2-a]pyridine class. The data presented herein is intended to serve as a reference for researchers and drug development professionals interested in the therapeutic potential of this scaffold.

Anticancer Activity: Comparison with Cisplatin

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated cytotoxic effects against various cancer cell lines. This section compares the in vitro anticancer activity of representative imidazo[1,2-a]pyridine derivatives with the widely used chemotherapeutic drug, cisplatin.

Data Presentation: In Vitro Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The values in the table below represent the concentration of the compound required to inhibit the growth of the specified cancer cell lines by 50%.

Compound/DrugCell LineCancer TypeIC50 (µM)Reference
Imidazo[1,2-a]pyridine Derivative (Compound 18) MCF-7Breast Cancer14.81 ± 0.20[1]
Imidazo[1,2-a]pyridine Derivative (Compound 12) HT-29Colon Cancer4.15 ± 2.93[1]
Cisplatin A549Lung Cancer16.48[2]
Cisplatin HepG2Liver CarcinomaNot explicitly stated, but used as a benchmark

Note: The specific structures of compounds 18 and 12 are detailed in the cited literature.[1] It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, HT-29, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS)

  • Test compounds (imidazo[1,2-a]pyridine derivatives, cisplatin) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate add_compounds Add Compounds to Cells cell_seeding->add_compounds compound_prep Prepare Serial Dilutions of Test Compounds compound_prep->add_compounds incubate_cells Incubate for 24-72h add_compounds->incubate_cells add_mtt Add MTT Solution incubate_cells->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

MTT Assay Experimental Workflow.

Antiprotozoal Activity: Comparison with Miltefosine and Benznidazole

Certain derivatives of 6-chloro-imidazo[1,2-a]pyridine have shown promising activity against protozoan parasites, including Leishmania donovani (the causative agent of visceral leishmaniasis) and Trypanosoma cruzi (the causative agent of Chagas disease). This section compares the in vitro efficacy of a representative derivative with the standard-of-care drugs, miltefosine and benznidazole.

Data Presentation: In Vitro Antiprotozoal Activity (EC50)

The half-maximal effective concentration (EC50) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Compound/DrugParasiteDiseaseEC50 (µM)Reference
6-chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine Leishmania donovani (promastigote)Leishmaniasis8.8[3]
6-chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine Leishmania infantum (axenic amastigote)Leishmaniasis9.7[3]
Miltefosine Leishmania donovani (amastigote)Leishmaniasis4.3[4]
6-chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine Trypanosoma brucei brucei (bloodstream form)African Trypanosomiasis12.8[3]
Benznidazole Trypanosoma cruzi (amastigote)Chagas Disease~4.00 ± 1.90[5]

Note: The data for the imidazo[1,2-a]pyridine derivative is for a compound with significant substitutions at positions 2, 3, and 8, and not the parent this compound.

Experimental Protocol: In Vitro Antiprotozoal Assay

For Leishmania donovani (Amastigote Stage):

  • Macrophage Culture: Culture and differentiate a suitable macrophage cell line (e.g., THP-1).

  • Infection: Infect the macrophages with L. donovani promastigotes.

  • Compound Treatment: After infection, treat the cells with various concentrations of the test compounds.

  • Incubation: Incubate the treated, infected cells for a defined period (e.g., 72 hours).

  • Quantification: Fix and stain the cells to visualize and count the number of intracellular amastigotes per macrophage.

  • Data Analysis: Determine the EC50 value by plotting the percentage of parasite inhibition against the log of the compound concentration.

For Trypanosoma cruzi (Amastigote Stage):

  • Host Cell Culture: Culture a suitable host cell line (e.g., L6 myoblasts).

  • Infection: Infect the host cells with T. cruzi trypomastigotes.

  • Compound Treatment: After infection and removal of extracellular parasites, add the test compounds at various concentrations.

  • Incubation: Incubate the plates for a set duration (e.g., 48-72 hours).

  • Parasite Viability Assessment: Use a reporter gene assay (e.g., β-galactosidase) or high-content imaging to quantify the number of viable intracellular amastigotes.

  • Data Analysis: Calculate the EC50 values from the dose-response curves.

Antiprotozoal_Assay_Workflow cluster_culture Cell & Parasite Culture cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis host_cells Culture Host Cells (e.g., Macrophages) infect_cells Infect Host Cells with Parasites host_cells->infect_cells parasites Culture Parasites (e.g., Leishmania promastigotes) parasites->infect_cells add_compounds Add Test Compounds at Various Concentrations infect_cells->add_compounds incubate Incubate for 48-72h add_compounds->incubate quantify Quantify Intracellular Parasites incubate->quantify calculate_ec50 Calculate EC50 Values quantify->calculate_ec50

In Vitro Antiprotozoal Assay Workflow.

Mechanism of Action: Inhibition of Rab Geranylgeranyl Transferase (RGGT)

A potential mechanism of action for the anticancer effects of some imidazo[1,2-a]pyridine derivatives is the inhibition of Rab geranylgeranyl transferase (RGGT). This enzyme is crucial for the post-translational modification of Rab GTPases, which are key regulators of vesicular transport and are often dysregulated in cancer.

Signaling Pathway

RGGT_Pathway cluster_prenylation Prenylation Pathway cluster_function Cellular Function GGPP Geranylgeranyl Pyrophosphate (GGPP) RGGT RabGGT GGPP->RGGT Unprenylated_Rab Unprenylated Rab GTPase Unprenylated_Rab->RGGT Prenylated_Rab Prenylated Rab GTPase RGGT->Prenylated_Rab Geranylgeranylation Membrane Membrane Association Prenylated_Rab->Membrane Vesicular_Transport Vesicular Transport Membrane->Vesicular_Transport Cell_Proliferation Cell Proliferation & Survival Vesicular_Transport->Cell_Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->RGGT

Rab Geranylgeranyl Transferase Signaling Pathway and Inhibition.

Experimental Protocol: RGGT Inhibition Assay

Assessing the inhibitory activity of compounds against RGGT typically involves a cell-based assay that measures the prenylation status of a specific Rab protein.

Materials:

  • HeLa or other suitable cancer cell line

  • Test compounds (imidazo[1,2-a]pyridine derivatives)

  • Cell lysis buffer

  • Primary antibodies against a specific Rab protein (e.g., Rab11A) and a loading control (e.g., β-actin)

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Treat cells with the test compounds for a specified duration (e.g., 48 hours).

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis. Unprenylated Rab proteins migrate slower than their prenylated counterparts.

  • Western Blotting: Transfer the separated proteins to a membrane and probe with primary antibodies against the target Rab protein and a loading control.

  • Detection: Use a secondary antibody to detect the protein bands.

  • Analysis: An increase in the band corresponding to the unprenylated form of the Rab protein indicates inhibition of RGGT.

Conclusion

References

A Comparative Guide to the Cross-Reactivity Profiling of Multi-Targeted Kinase Inhibitors: The Case of Anlotinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Anlotinib, a multi-targeted tyrosine kinase inhibitor (TKI), focusing on its cross-reactivity profile. Anlotinib serves as an illustrative example for the broader class of 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid-based inhibitors due to its well-documented, broad-spectrum activity. We will compare its performance with other established TKIs, supported by experimental data, and provide detailed methodologies for assessing inhibitor specificity.

Introduction to Multi-Targeted Tyrosine Kinase Inhibitors

Tyrosine kinase inhibitors have revolutionized cancer therapy by targeting specific signaling pathways that drive tumor growth and proliferation. While early inhibitors were designed for high specificity to a single kinase, a newer generation of multi-targeted inhibitors has emerged. These drugs, such as Anlotinib, Sunitinib, and Sorafenib, are designed to inhibit several key kinases simultaneously, primarily those involved in angiogenesis and tumor proliferation like VEGFR, PDGFR, and FGFR.[1][2][3] This broad-spectrum action can lead to higher efficacy but also presents a challenge in managing off-target effects and understanding the complete cross-reactivity profile.

Anlotinib is an oral TKI that potently inhibits VEGFR-1, -2, and -3, FGFR-1 to -4, PDGFR-α and -β, c-Kit, and Ret.[1][4][5] Its mechanism of action involves disrupting new blood vessel formation (angiogenesis) and blocking tumor cell growth signals, making it an effective treatment for various solid tumors, including non-small cell lung cancer and soft tissue sarcoma.[1][2][6]

Comparative Cross-Reactivity Profiles

The efficacy and adverse effect profile of a TKI are intrinsically linked to its target selectivity. A broader inhibition spectrum can enhance anti-tumor activity but may also increase toxicity. Anlotinib, for instance, has demonstrated stronger anti-angiogenic activity compared to Sunitinib and Sorafenib in preclinical studies.[2][5]

Table 1: Comparative Kinase Inhibition Profile of Selected TKIs

Target Kinase FamilyAnlotinibSunitinibSorafenibErlotinib
VEGFR (1, 2, 3) Potent InhibitorPotent InhibitorPotent InhibitorNo Significant Inhibition
PDGFR (α, β) Potent InhibitorPotent InhibitorPotent InhibitorNo Significant Inhibition
FGFR (1, 2, 3, 4) Potent InhibitorInhibitorInhibitorNo Significant Inhibition
c-Kit Potent InhibitorPotent InhibitorPotent InhibitorNo Significant Inhibition
Ret Potent InhibitorPotent InhibitorPotent InhibitorNo Significant Inhibition
EGFR Weak/No InhibitionNo Significant InhibitionWeak InhibitionPotent Inhibitor
JAK2 No Significant InhibitionNo Significant InhibitionNo Significant InhibitionOff-target Inhibitor[7]
Aurora B Inhibitor[8]No Significant InhibitionNo Significant InhibitionNo Significant Inhibition

Note: This table is a summary based on publicly available preclinical and clinical data. The precise IC50 values can vary based on assay conditions.

The distinct profiles in Table 1 explain the different clinical applications and side effects of these drugs. Anlotinib's broad action against key angiogenic and proliferative drivers underpins its efficacy.[3][9] In contrast, Erlotinib's high specificity for EGFR makes it suitable for tumors with activating EGFR mutations, though off-target effects on kinases like JAK2 have been reported.[7]

The adverse events associated with Anlotinib, such as hypertension, hand-foot skin reaction, and proteinuria, are common among inhibitors of the VEGFR pathway and are considered on-target toxicities.[1][4]

Signaling Pathways Targeted by Anlotinib

Anlotinib exerts its therapeutic effects by simultaneously blocking several critical signaling pathways involved in tumor angiogenesis and cell proliferation. By inhibiting receptor tyrosine kinases (RTKs) like VEGFR, PDGFR, and FGFR, it prevents the activation of downstream signaling cascades.

G cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR / PDGFR / FGFR / c-Kit RAS RAS RTK->RAS PI3K PI3K RTK->PI3K PLCG PLCγ RTK->PLCG Anlotinib Anlotinib Anlotinib->RTK Inhibition RAF RAF RAS->RAF AKT AKT PI3K->AKT PKC PKC PLCG->PKC MEK MEK RAF->MEK mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Angiogenesis, Survival) PKC->Transcription ERK ERK MEK->ERK mTOR->Transcription ERK->Transcription

Figure 1. Anlotinib's inhibition of multiple RTKs blocks key downstream signaling pathways.

As shown in Figure 1, the binding of growth factors to their respective RTKs normally triggers downstream pathways such as RAS/MAPK, PI3K/AKT, and PLCγ/PKC.[2][10] Anlotinib blocks the initial phosphorylation step at the receptor level, effectively shutting down these signals and leading to decreased tumor growth and angiogenesis.[6][10]

Experimental Protocols for Cross-Reactivity Profiling

A thorough assessment of a kinase inhibitor's specificity is crucial for its development. A multi-step approach is typically employed to build a comprehensive cross-reactivity profile.

Workflow for Kinase Inhibitor Specificity Profiling

G A Step 1: In Vitro Kinome Scan (Biochemical Assay) B Step 2: Cellular Target Engagement (e.g., Western Blot, Cellular Thermal Shift Assay) A->B Confirm on-target activity in cells D Data Analysis & Selectivity Scoring A->D C Step 3: Proteome-Wide Off-Target Profiling (Chemical Proteomics - Kinobeads) B->C Identify unbiased off-targets in native state C->D

Figure 2. A typical experimental workflow for determining kinase inhibitor selectivity.

A. Protocol 1: In Vitro Kinase Panel Screening (Biochemical Assay)

This initial step assesses the inhibitor's potency against a large panel of purified recombinant kinases to identify potential on- and off-targets. Radiometric assays are a common method.[11]

  • Objective: To determine the IC50 values of an inhibitor against hundreds of kinases in a cell-free system.

  • Materials:

    • Purified recombinant kinases (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot℠).

    • Specific peptide or protein substrates for each kinase.

    • Test inhibitor (e.g., Anlotinib) stock solution in DMSO.

    • Kinase reaction buffer.

    • [γ-³³P]ATP (radiolabeled ATP).

    • Phosphocellulose filter plates.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the inhibitor.

    • In a microplate, combine the kinase, its specific substrate, and the inhibitor at various concentrations.

    • Initiate the kinase reaction by adding a mix of unlabeled ATP and [γ-³³P]ATP.

    • Incubate to allow for substrate phosphorylation.

    • Stop the reaction and transfer the mixture to a phosphocellulose filter plate, which captures the radiolabeled phosphorylated substrate.

    • Wash the plate to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

    • Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.

B. Protocol 2: Chemical Proteomics using Kinobeads (Cell-Based Assay)

This method identifies inhibitor targets in a more biologically relevant context by using cell lysates where kinases are in their native conformation and part of larger protein complexes.[12][13][14]

  • Objective: To identify the cellular targets of an inhibitor through competitive binding in a complex proteome.

  • Materials:

    • Cell lysate from a relevant cancer cell line.

    • "Kinobeads": an affinity resin with immobilized, non-selective kinase inhibitors.[13]

    • Test inhibitor (e.g., Anlotinib).

    • Mass spectrometer.

  • Procedure:

    • Incubate the cell lysate with varying concentrations of the free test inhibitor. This allows the inhibitor to bind to its specific targets within the proteome.

    • Add the kinobeads to the mixture. The beads will capture kinases that are not already bound by the free inhibitor.

    • Isolate the beads, wash away non-bound proteins, and elute the captured kinases.

    • Digest the eluted proteins into peptides and identify them using liquid chromatography-mass spectrometry (LC-MS/MS).

    • Quantify the amount of each kinase captured by the beads at each inhibitor concentration. A potent interaction with the free inhibitor will result in a dose-dependent decrease in the amount of that kinase captured by the beads.[13] This allows for the determination of apparent dissociation constants (Kd) for numerous kinases simultaneously.

Conclusion

The cross-reactivity profile of a kinase inhibitor is a critical determinant of its therapeutic window. Multi-targeted inhibitors like Anlotinib offer a powerful anti-cancer strategy by simultaneously blocking key oncogenic pathways. However, this broad activity necessitates a thorough understanding of their full target landscape to anticipate both efficacy and potential toxicities. A systematic approach, combining broad in vitro screening with cell-based proteomic methods, is essential for accurately characterizing the selectivity of these agents and guiding their safe and effective clinical development.

References

Reproducibility of synthetic protocols for 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of synthetic protocols for obtaining 6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid, a key intermediate in pharmaceutical research. The reproducibility and efficiency of two primary synthetic routes are evaluated, supported by experimental data from analogous reactions found in the literature. This document is intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a valuable building block in medicinal chemistry. The synthesis of this compound is typically achieved through a two-step process: the formation of an ethyl ester precursor, ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate, followed by its hydrolysis to the desired carboxylic acid. This guide compares two distinct methods for the synthesis of the ethyl ester intermediate: a classical cyclization reaction and a one-pot, multi-component Groebke–Blackburn–Bienaymé (GBB) reaction. Furthermore, two common hydrolysis methods for the conversion of the ethyl ester to the final product are presented and compared.

Synthetic Pathways Overview

The overall synthetic strategy involves two key transformations. The first is the construction of the imidazo[1,2-a]pyridine core with the desired substituents at the 3 and 6 positions, yielding the ethyl ester. The second is the de-esterification to the carboxylic acid.

Synthetic_Workflow cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrolysis Start Starting Materials Protocol_A Protocol A: Cyclization Reaction Start->Protocol_A Protocol_B Protocol B: Groebke–Blackburn–Bienaymé (GBB) Reaction Start->Protocol_B Intermediate Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate Protocol_A->Intermediate Protocol_B->Intermediate Hydrolysis_C Protocol C: Acidic Hydrolysis Intermediate->Hydrolysis_C Hydrolysis_D Protocol D: Basic Hydrolysis Intermediate->Hydrolysis_D Final_Product 6-Chloroimidazo[1,2-a]pyridine- 3-carboxylic acid Hydrolysis_C->Final_Product Hydrolysis_D->Final_Product

General workflow for the synthesis of this compound.

Comparison of Synthetic Protocols for Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate

The following table summarizes the key parameters for two potential synthetic routes to the intermediate ethyl ester. It is important to note that specific reproducibility data for these exact reactions are not widely available in the public domain; therefore, the presented yields are based on analogous transformations reported in the literature.

ParameterProtocol A: Cyclization ReactionProtocol B: Groebke–Blackburn–Bienaymé (GBB) Reaction
Starting Materials 2-amino-5-chloropyridine, Ethyl 2-chloro-3-oxobutanoate2-amino-5-chloropyridine, Ethyl glyoxalate, Isocyanide
Reaction Type Bimolecular cyclizationOne-pot, three-component reaction
Catalyst/Reagent Typically base-mediated or thermalLewis or Brønsted acid (e.g., Sc(OTf)₃)
Solvent Ethanol, DMF, or other polar aprotic solventsMethanol, Ethanol
Temperature RefluxRoom temperature to reflux
Reaction Time 4-24 hours1-24 hours
Reported Yield (Analogous) 28% for a similar 2-ethyl derivative[1]72-76% for related imidazo[1,2-a]pyridines[2]
Work-up/Purification Filtration, extraction, and recrystallization or chromatographyEvaporation followed by column chromatography
Advantages Utilizes readily available starting materialsHigh atom economy, operational simplicity, potential for higher yields in a single step
Disadvantages May require harsher conditions and longer reaction times, potentially lower yieldsMay require an isocyanide reagent which can be less common and require careful handling

Comparison of Hydrolysis Protocols

The hydrolysis of the ethyl ester to the final carboxylic acid can be achieved under either acidic or basic conditions.

ParameterProtocol C: Acidic HydrolysisProtocol D: Basic Hydrolysis
Reagent Concentrated Hydrochloric Acid (e.g., 12 M)Lithium Hydroxide (LiOH)
Solvent Water or aqueous ethanolEthanol/Water mixture
Temperature RefluxRoom temperature to reflux
Reaction Time 1-5 hours2-12 hours
Reported Yield (Analogous) 48-73% for related phosphonopropionic acids[3]High yields reported for similar substrates[4]
Work-up/Purification Neutralization to precipitate the product, filtrationAcidification to precipitate the product, filtration, and washing
Advantages Simple procedure, often results in a clean product upon precipitationMilder conditions may be suitable for sensitive substrates
Disadvantages Harsh acidic conditions may not be suitable for all substratesMay require careful pH adjustment for product precipitation

Detailed Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound. These protocols are constructed based on established methodologies for similar compounds.

Protocol A: Synthesis of Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate via Cyclization
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-chloropyridine (1.0 eq) in anhydrous ethanol.

  • Addition of Reagent: To this solution, add ethyl 2-chloro-3-oxobutanoate (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent. A 28% yield has been reported for a similar synthesis of ethyl-6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate[1].

Protocol B: Synthesis of Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate via GBB Reaction
  • Reaction Setup: In a sealed tube, dissolve 2-amino-5-chloropyridine (1.0 eq), ethyl glyoxalate (1.2 eq), and an isocyanide (e.g., tert-butyl isocyanide, 1.1 eq) in methanol.

  • Catalyst Addition: Add a catalytic amount of scandium(III) triflate (Sc(OTf)₃, 5 mol%).

  • Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired product. Yields for analogous GBB reactions to form imidazo[1,2-a]pyridines are reported to be in the range of 72-76%[2].

Protocol C: Acidic Hydrolysis to this compound
  • Reaction Setup: Suspend ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq) in a 1:1 mixture of ethanol and 12 M hydrochloric acid.

  • Reaction: Heat the mixture to reflux for 3-5 hours.

  • Work-up: Cool the reaction mixture in an ice bath and neutralize carefully with a saturated aqueous solution of sodium bicarbonate until the product precipitates.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Hydrolysis of similar compounds using this method has been reported to yield 48-73%[3].

Protocol D: Basic Hydrolysis to this compound
  • Reaction Setup: Dissolve ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1).

  • Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq).

  • Reaction: Stir the mixture at room temperature for 12 hours or until the reaction is complete as monitored by TLC.

  • Work-up: Concentrate the reaction mixture to remove the ethanol. Dilute with water and acidify with 1 M HCl to a pH of approximately 3-4 to precipitate the carboxylic acid.

  • Purification: Collect the precipitate by filtration, wash with water, and dry to obtain the pure product. This method is reported to be effective for similar imidazo[1,2-a]pyridine esters[4].

Logical Relationship of Synthetic Routes

The choice between the synthetic routes depends on factors such as the availability of starting materials, desired yield, and scalability.

Synthetic_Choice cluster_ester Ester Synthesis cluster_hydrolysis Hydrolysis Goal Synthesize This compound Cyclization Protocol A: Cyclization (Classic, potentially lower yield) Goal->Cyclization GBB Protocol B: GBB Reaction (One-pot, potentially higher yield) Goal->GBB Acid_Hydrolysis Protocol C: Acidic (Harsh, simple work-up) Cyclization->Acid_Hydrolysis Base_Hydrolysis Protocol D: Basic (Mild, careful pH control needed) Cyclization->Base_Hydrolysis GBB->Acid_Hydrolysis GBB->Base_Hydrolysis

Decision pathway for selecting a synthetic route.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving the formation of its ethyl ester followed by hydrolysis. For the synthesis of the ethyl ester, the Groebke–Blackburn–Bienaymé reaction (Protocol B) appears to be a more modern and potentially higher-yielding alternative to the classical cyclization approach (Protocol A), although it requires an isocyanide reagent. The choice between acidic (Protocol C) and basic (Protocol D) hydrolysis will depend on the stability of the molecule and the desired work-up procedure. Researchers should consider the trade-offs between reaction conditions, yield, and operational simplicity when selecting the most appropriate protocol for their specific needs. It is recommended that small-scale trials be conducted to optimize conditions for reproducibility and yield.

References

A Head-to-Head Comparison: Chlorinated vs. Non-Chlorinated Imidazo[1,2-a]pyridine Carboxylic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of substituents on this heterocyclic system can significantly modulate a compound's physicochemical properties and pharmacological activity. One common modification is chlorination. This guide provides a head-to-head comparison of chlorinated versus non-chlorinated imidazo[1,2-a]pyridine carboxylic acids and their derivatives, supported by experimental data, to inform rational drug design and development.

Data Presentation: A Comparative Overview

The following tables summarize the biological activities of representative chlorinated and non-chlorinated imidazo[1,2-a]pyridine derivatives. It is important to note that much of the available comparative data is on carboxamide derivatives rather than the parent carboxylic acids.

Table 1: Antitubercular Activity of Imidazo[1,2-a]pyridine-3-carboxamides

Compound IDRR'MIC (μM) vs. Mtb H37RvReference
1 7-CH₃4-OCH₃-Ph0.02[1]
2 7-Cl4-OCH₃-Ph0.004[1]

In this specific comparison, the substitution of a 7-methyl group with a 7-chloro group on the imidazo[1,2-a]pyridine core resulted in a 5-fold decrease in antitubercular activity.[1]

Table 2: Cyclooxygenase (COX) Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound ClassGeneral StructureRIC₅₀ COX-1 (μM)IC₅₀ COX-2 (μM)Selectivity Index (COX-1/COX-2)Reference
Non-chlorinatedImidazo[1,2-a]pyridine-2-carboxylic acidH>1001.8>55[2]
Chlorinated3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridineH-0.05-[3]

While a direct comparison is not available for identically substituted chlorinated and non-chlorinated analogs, the data indicates that imidazo[1,2-a]pyridine derivatives can be potent and selective COX-2 inhibitors. The presence of a chloro-substituted phenoxy group at the 3-position, along with a methylsulfonylphenyl group at the 2-position, leads to a highly potent COX-2 inhibitor.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the presented data.

Synthesis of 7-chloro-imidazo[1,2-a]pyridine-3-carboxylic acid

A general procedure for the synthesis of imidazo[1,2-a]pyridine-3-carboxylic acids involves the reaction of a substituted 2-aminopyridine with an α-ketoester followed by hydrolysis. For a 7-chloro derivative, the starting material would be 2-amino-4-chloropyridine.

Step 1: Cyclocondensation A mixture of 2-amino-4-chloropyridine (1.0 eq) and ethyl bromopyruvate (1.1 eq) in anhydrous ethanol is refluxed for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure.

Step 2: Hydrolysis The crude ester from Step 1 is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution (2 M). The mixture is stirred at room temperature or gently heated until the hydrolysis is complete (monitored by TLC). The reaction mixture is then cooled, and the ethanol is removed under reduced pressure. The aqueous solution is acidified with hydrochloric acid (2 M) to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried to afford the desired 7-chloro-imidazo[1,2-a]pyridine-3-carboxylic acid.

In Vitro Cyclooxygenase (COX) Inhibition Assay

The inhibitory activity of the compounds against COX-1 and COX-2 can be determined using a commercially available COX inhibitor screening assay kit (e.g., from Cayman Chemical).

  • Reagent Preparation : All reagents are prepared according to the manufacturer's instructions. This includes the assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a fluorescent probe.

  • Compound Preparation : Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted to the desired concentrations in the assay buffer.

  • Assay Procedure :

    • In a 96-well plate, add the assay buffer, enzyme (either COX-1 or COX-2), and the test compound at various concentrations.

    • Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid.

    • The reaction produces prostaglandin G₂, which is then reduced to prostaglandin H₂. The peroxidase activity of COX converts a fluorescent probe into a highly fluorescent product.

    • The fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis : The IC₅₀ values are calculated by plotting the percentage of inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

GPR40 Calcium Flux Assay

The agonist activity of compounds at the G protein-coupled receptor 40 (GPR40) is often assessed by measuring changes in intracellular calcium concentration using a calcium-sensitive fluorescent dye.[4]

  • Cell Culture : A cell line stably expressing GPR40 (e.g., CHO-K1 or HEK293) is cultured in a suitable medium. The day before the assay, cells are seeded into 96- or 384-well black-walled, clear-bottom plates.[5]

  • Dye Loading : On the day of the assay, the culture medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM or Indo-1 AM) in an assay buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.[5][6]

  • Compound Addition : The assay plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). A baseline fluorescence is recorded before the automated addition of the test compounds at various concentrations.[5][6]

  • Fluorescence Measurement : The fluorescence intensity is measured kinetically over a period of several minutes to capture the transient increase in intracellular calcium upon receptor activation.

  • Data Analysis : The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. The EC₅₀ values are determined by plotting the response against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

GPR40 Signaling Pathway

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand GPR40 GPR40 Ligand->GPR40 Gq Gq GPR40->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER PKC PKC DAG->PKC Ca2+ Ca²⁺ ER->Ca2+ Release Insulin_Granules Insulin Granule Exocytosis Ca2+->Insulin_Granules PKC->Insulin_Granules

Caption: GPR40 signaling cascade leading to insulin secretion.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt PTEN PTEN PIP3->PTEN mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth PTEN->PIP2

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Conclusion

The available data suggests that chlorination of the imidazo[1,2-a]pyridine carboxylic acid scaffold can have a profound and sometimes unpredictable impact on biological activity. In the case of antitubercular agents, a 7-chloro substitution was detrimental compared to a 7-methyl group.[1] Conversely, the presence of a chloro-substituted aromatic ring in other positions can contribute to high potency, as seen in COX-2 inhibitors.[3]

This highlights the importance of empirical testing and the nuanced role of halogenation in modulating protein-ligand interactions. The choice to include or exclude a chlorine atom in the design of novel imidazo[1,2-a]pyridine-based drug candidates should be guided by the specific biological target and a thorough structure-activity relationship (SAR) analysis. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this endeavor. Further direct comparative studies of chlorinated versus non-chlorinated imidazo[1,2-a]pyridine carboxylic acids are warranted to build a more comprehensive understanding of the effects of this structural modification.

References

Confirming the Binding Mode of 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic Acid to COX-2: A Biophysical Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound belonging to the imidazopyridine class, a scaffold known for a wide range of biological activities, including anti-inflammatory and anti-cancer properties.[1][2] This guide provides a comparative overview of key biophysical methods used to confirm and characterize the binding of this compound to a putative target, Cyclooxygenase-2 (COX-2). COX-2 is a critical enzyme in the prostaglandin biosynthesis pathway and a validated target for anti-inflammatory drugs.

Validating the direct interaction between a small molecule and its protein target is a cornerstone of modern drug discovery. It provides confidence in the therapeutic hypothesis and enables structure-based drug design.[3] This document outlines the principles, experimental protocols, and comparative data for three orthogonal, high-confidence biophysical techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and X-ray Crystallography.

Comparative Analysis of Biophysical Methods

A multi-faceted approach, utilizing several biophysical techniques, is the most robust strategy for characterizing a protein-ligand interaction.[4] Each method offers unique insights into the binding event, from thermodynamic driving forces to kinetic rates and high-resolution structural details.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[5][6] It is considered the gold standard for measuring binding thermodynamics in solution, as it is a label-free technique that does not require immobilization.[5][7]

Experimental Protocol: ITC

  • Sample Preparation:

    • Recombinant human COX-2 protein is purified and dialyzed extensively against the assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0).

    • This compound is dissolved in the final dialysis buffer to a concentration of 1 mM. The protein concentration is adjusted to 50 µM.

    • Both protein and ligand solutions are thoroughly degassed before use.

  • Instrumentation and Setup:

    • The experiment is performed using an automated microcalorimeter.

    • The sample cell (volume ~200 µL) is filled with the COX-2 protein solution.

    • The injection syringe (volume ~40 µL) is loaded with the ligand solution.

  • Titration:

    • The experiment is conducted at a constant temperature of 25°C.

    • A series of 19 injections of the ligand (2 µL each) are made into the sample cell at 150-second intervals.

    • The differential power required to maintain zero temperature difference between the sample and reference cells is recorded as a function of time.

  • Data Analysis:

    • The heat change per injection is integrated and plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[6] The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated.

Quantitative Data Summary: ITC

ParameterValueUnit
Dissociation Constant (Kd)1.2µM
Stoichiometry (n)0.98-
Enthalpy (ΔH)-8.5kcal/mol
Entropy (ΔS)2.1cal/mol·K
Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of biomolecular interactions.[8][9] It is a powerful tool for determining the kinetics of binding, including the association (ka) and dissociation (kd) rate constants, in addition to the equilibrium dissociation constant (KD).[7][10]

Experimental Protocol: SPR

  • Sensor Chip Preparation:

    • A CM5 sensor chip is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Recombinant human COX-2 is immobilized onto the sensor surface via amine coupling in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0).

    • Remaining active esters are deactivated with ethanolamine. A reference flow cell is prepared similarly but without protein immobilization.

  • Binding Analysis:

    • The analysis is performed at 25°C with a running buffer of HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4).

    • This compound is prepared in a serial dilution series (e.g., 0.1 µM to 20 µM) in the running buffer.

    • Each concentration is injected over the sensor surface for a defined association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).

  • Data Analysis:

    • The response units (RU) are recorded over time to generate sensorgrams.

    • The data is double-referenced by subtracting the signal from the reference flow cell and a buffer-only injection.

    • The resulting sensorgrams are globally fitted to a 1:1 Langmuir binding model to extract the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).

Quantitative Data Summary: SPR

ParameterValueUnit
Association Rate (ka)2.5 x 10⁴M⁻¹s⁻¹
Dissociation Rate (kd)3.0 x 10⁻²s⁻¹
Equilibrium Constant (KD)1.2µM
X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional structure of a protein-ligand complex at atomic resolution.[3] It provides unparalleled detail on the precise binding mode, orientation, and specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and its target protein.

Experimental Protocol: X-ray Crystallography

  • Complex Formation and Crystallization:

    • Purified COX-2 protein is concentrated to 10 mg/mL.

    • This compound is added to the protein solution at a 5-fold molar excess and incubated for 2 hours on ice to ensure complex formation.

    • The protein-ligand complex is subjected to crystallization screening using vapor diffusion methods (sitting or hanging drop) with various commercial screens.

    • Crystals are grown, cryo-protected, and flash-cooled in liquid nitrogen.

  • Data Collection and Processing:

    • X-ray diffraction data is collected at a synchrotron source.

    • The diffraction images are indexed, integrated, and scaled using appropriate software (e.g., XDS or HKL-2000).

  • Structure Solution and Refinement:

    • The structure is solved by molecular replacement using a known COX-2 structure as a search model.

    • The ligand is fitted into the resulting electron density map.

    • The model undergoes iterative rounds of refinement and manual model building to achieve optimal geometry and fit to the data.

Structural Data Summary: X-ray Crystallography

ParameterObservation
Resolution 2.1 Å
Binding Site The compound binds within the primary active site channel of COX-2.
Key Interactions The carboxylic acid moiety forms a salt bridge with Arg120. The imidazopyridine core establishes hydrophobic interactions with Val523 and Tyr385. The chloro-substituent is oriented towards a secondary pocket.
Confirmation The electron density map clearly confirms the presence and orientation of the ligand.

Summary Comparison of Methods

MethodPrincipleKey InformationAdvantagesLimitations
ITC Measures heat change upon bindingKd, ΔH, ΔS, StoichiometryLabel-free, in-solution, provides full thermodynamic profileRequires relatively large amounts of pure sample, lower throughput
SPR Measures change in refractive indexka, kd, KDReal-time, high sensitivity, requires small sample amountsRequires immobilization of one partner which may affect binding, potential for mass transport artifacts
X-ray Crystallography X-ray diffraction from crystalsAtomic-level 3D structure, precise binding mode"Gold standard" for structural detail, enables structure-based designRequires protein crystallization which can be a major bottleneck, provides a static picture of the interaction

Visualizations

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for biophysical characterization and the biological pathway of the target, COX-2.

G cluster_workflow General Biophysical Workflow A Initial Hit Identification (e.g., HTS, FBDD) B Binding Confirmation & Thermodynamics (Isothermal Titration Calorimetry) A->B C Binding Kinetics Analysis (Surface Plasmon Resonance) B->C D High-Resolution Structural Studies (X-ray Crystallography) C->D E Lead Optimization (Structure-Based Drug Design) D->E

Caption: A typical workflow for characterizing a protein-ligand interaction in drug discovery.

G cluster_pathway COX-2 Pro-inflammatory Signaling Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor 6-Chloroimidazo[1,2-a] pyridine-3-carboxylic acid Inhibitor->COX2

Caption: The COX-2 enzyme's role in the arachidonic acid inflammatory pathway.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals

This document provides immediate, essential safety and logistical information for the proper disposal of 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid. Adherence to these procedural steps is critical for ensuring personnel safety and regulatory compliance.

Immediate Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield[1][3]To protect eyes from splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)[1][3]To prevent skin contact.
Body Protection A fully-buttoned lab coat[1][3]To protect skin and clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood[1][3]To prevent inhalation of dust or vapors.

In the event of a spill, the area should be evacuated. For small spills, use an inert absorbent material for containment. For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department[1]. All materials used for spill cleanup must be disposed of as hazardous waste[4].

Step-by-Step Disposal Protocol

The disposal of this compound waste must comply with all local, state, and federal regulations. Laboratory chemical waste becomes regulated from the moment it is generated[5].

Step 1: Waste Identification and Segregation

  • All waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste[1].

  • Do not mix this waste with other incompatible waste streams. It should be kept separate from strong oxidizing agents, acids, and bases[6][7].

  • Chemical wastes must be segregated by general waste type to prevent violent reactions or the emission of flammable or poisonous gases[6].

Step 2: Waste Collection and Container Management

  • Collect the waste in a designated, compatible, and properly sealed hazardous waste container. Plastic containers are often preferred[1][5][7].

  • Containers must be in good condition, with no leaks or cracks, and must be kept closed except when adding waste[8].

  • Do not fill containers beyond the neck to allow for expansion[6].

  • The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including the full chemical name of this compound and its associated hazards (e.g., Irritant, Toxic)[1].

Step 3: Storage

  • Store the waste container in a designated and secure Satellite Accumulation Area (SAA) that is at or near the point of generation[5][6].

  • The SAA must be well-ventilated[1].

  • Store incompatible wastes separately within the SAA, using secondary containment such as tubs or cabinets[4].

  • Laboratories generally cannot store more than 55 gallons of hazardous waste at one time. For acutely toxic "P-listed" wastes, the limit is one quart[4][5].

Step 4: Disposal Request and Pickup

  • Once the waste container is full or has been in use for the maximum allowable time (e.g., up to 12 months, though institutional policies may vary), a pickup must be scheduled[5].

  • Contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup[5]. Do not transport hazardous waste yourself[4].

Experimental Protocols: Spill Cleanup Procedure

In the event of a small spill of this compound, follow this procedure:

  • Ensure Safety: Make sure you are wearing the appropriate PPE as detailed in the table above.

  • Containment: Cover the spill with an inert, non-combustible absorbent material such as vermiculite or sand[1].

  • Collection: Carefully sweep or shovel the absorbed material into a designated hazardous waste container[9][10]. Avoid creating dust[9][10][11][12].

  • Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Labeling and Disposal: Seal and label the waste container and manage it according to the disposal protocol outlined above.

For large spills, evacuate the area and immediately contact your EHS department[1].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound waste identify_waste Identify as Hazardous Waste start->identify_waste segregate_waste Segregate from Incompatible Chemicals identify_waste->segregate_waste collect_waste Collect in a Labeled, Compatible Container segregate_waste->collect_waste store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste is_full Container Full or Max Storage Time Reached? store_waste->is_full is_full->store_waste No request_pickup Request Pickup from EHS is_full->request_pickup Yes end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid. Adherence to these guidelines is essential for ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE) Protocol

All personnel must use the following personal protective equipment when handling this compound. This is a mandatory minimum, and a site-specific risk assessment should be conducted to determine if additional protection is required.

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and irritation.[1][6] Gloves must be inspected before use and disposed of properly after handling the chemical.[6]
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield is also recommended.To protect against splashes and dust, which can cause serious eye irritation.[1][2]
Skin and Body Protection Laboratory coat and appropriate protective clothing.To prevent contamination of personal clothing and skin.[1][4]
Respiratory Protection NIOSH/MSHA or EN 149 approved respirator with a particulate filter (e.g., P95 or P2).Required when working with the solid form to avoid inhalation of dust, which may cause respiratory irritation.[1][2][3][6]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure a well-ventilated work area, such as a chemical fume hood.[2][3][6]

    • Confirm that an eyewash station and safety shower are readily accessible.[2][3]

    • Assemble all necessary equipment and PPE before handling the compound.

  • Handling:

    • Wear all required PPE as detailed in the table above.

    • Avoid the formation of dust when handling the solid compound.[1][2][3][6]

    • Avoid all direct contact with the skin, eyes, and clothing.[1][2][5]

    • Do not eat, drink, or smoke in the handling area.[1][4]

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[1][2][3]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[1][2][3]

    • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][6]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste material, including any contaminated PPE, in a suitable, clearly labeled, and closed container.[2][6]

  • Disposal Method:

    • Dispose of the chemical waste through a licensed professional waste disposal service.[6]

    • Incineration in a chemical incinerator equipped with an afterburner and scrubber is a recommended method.[1][6]

    • Do not allow the product to enter drains or waterways.[5][6]

  • Contaminated Packaging:

    • Dispose of contaminated packaging in the same manner as the unused product.[6]

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Protocol prep1 Verify Ventilation (Fume Hood) prep2 Check Safety Equipment (Eyewash, Shower) prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh/Transfer Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 emergency In Case of Exposure: Follow First Aid and Seek Medical Attention handle1->emergency disp1 Collect Waste in Labeled Container handle2->disp1 handle2->emergency disp2 Dispose via Licensed Waste Service disp1->disp2

Caption: A workflow diagram illustrating the key stages of preparation, handling, and disposal for this compound, including the emergency protocol.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.